molecular formula C9H9FO3 B1341788 3-Fluoro-6-methoxy-2-methylbenzoic acid CAS No. 220901-72-4

3-Fluoro-6-methoxy-2-methylbenzoic acid

Cat. No.: B1341788
CAS No.: 220901-72-4
M. Wt: 184.16 g/mol
InChI Key: SWHOVFGSZQZYIM-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxy-2-methylbenzoic acid (CAS 220901-72-4) is a high-purity, multifunctional benzoic acid derivative of significant interest in organic and medicinal chemistry research. This compound features a molecular formula of C 9 H 9 FO 3 and a molecular weight of 184.16 g/mol . Its structure incorporates three distinct functional groups—a carboxylic acid, a fluorine atom, and a methoxy group—on an aromatic ring, creating a unique electronic and steric profile that makes it a valuable building block for chemical synthesis . This compound serves as a key synthetic intermediate in the development of more complex molecules. Benzoic acid derivatives are widely investigated for their biological activities and are commonly used in the manufacture of pharmaceuticals, dyes, and other fine chemicals . The presence of the fluorine atom is particularly noteworthy, as its high electronegativity can profoundly influence a molecule's physicochemical properties, including its metabolic stability and lipophilicity, which are critical parameters in drug discovery . Researchers utilize this chemical as a precursor for synthesizing various heterocycles and complex organic targets, exploring its potential application in areas such as materials science and the development of active pharmaceutical ingredients (APIs) . The specific arrangement of its substituents offers a platform for studying structure-activity relationships and regioselective chemical transformations. Disclaimer: This product is intended for research purposes only and is strictly classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-6-methoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHOVFGSZQZYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 3-Fluoro-6-methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmaceutical utility of 3-Fluoro-6-methoxy-2-methylbenzoic acid .

CAS Registry Number: 220901-72-4 Primary Classification: Fluorinated Benzoic Acid Scaffold Principal Application: Pharmaceutical Intermediate (Tetracycline Antibiotics, Kinase Inhibitors)

Executive Summary

3-Fluoro-6-methoxy-2-methylbenzoic acid is a highly specialized trisubstituted benzoic acid derivative used as a pharmacophore building block in drug discovery. Its structural significance lies in the specific arrangement of its substituents: the fluorine atom at C3 enhances metabolic stability by blocking oxidative metabolism (P450 blockade), while the ortho-methyl (C2) and ortho-methoxy (C6) groups create significant steric pressure. This steric crowding forces the carboxylic acid moiety out of planarity with the aromatic ring, a conformational trait often exploited to lock ligand-protein binding geometries in tetracycline antibiotics and next-generation agrochemicals.

Chemical Identity & Physicochemical Profile

The compound is characterized by a dense functionalization pattern that imparts unique electronic and steric properties compared to simpler benzoic acids.

PropertySpecification
CAS Number 220901-72-4
IUPAC Name 3-Fluoro-6-methoxy-2-methylbenzoic acid
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
SMILES COc1ccc(F)c(C)c1C(=O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Acidity (Predicted pKa) ~3.35 (Enhanced acidity due to ortho-fluorine inductive effect)

Synthetic Methodology

The synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid is non-trivial due to the need for precise regiocontrol. The most authoritative and scalable route utilizes Directed Ortho Metalation (DoM) , leveraging the directing effects of the methoxy and carboxylate groups to install the methyl group.

Core Synthesis Protocol: Ortho-Lithiation Strategy

This protocol, adapted from patent literature (e.g., WO2010126607), transforms commercially available 5-Fluoro-2-methoxybenzoic acid into the target compound via a "re-numbering" lithiation event.

Mechanism:

  • Deprotonation: Treatment of 5-fluoro-2-methoxybenzoic acid with excess Lithium Diisopropylamide (LDA) generates the dianion. The lithium carboxylate and the methoxy oxygen coordinate the lithium ion, directing the second deprotonation to the vacant ortho position (C6 relative to the original numbering).

  • Electrophilic Trapping: The resulting aryl lithium species reacts with Methyl Iodide (MeI).

  • Result: The introduction of the methyl group at the position adjacent to the carboxyl and para to the fluorine results in the target substitution pattern (re-numbered as 2-Methyl-3-Fluoro-6-Methoxy).

SynthesisRoute Start 5-Fluoro-2-methoxybenzoic acid (CAS 106428-05-1) Intermediate Lithiated Dianion Species (Transient Intermediate) Start->Intermediate 1. LDA (2.5 eq) THF, -78°C Product 3-Fluoro-6-methoxy-2-methylbenzoic acid (CAS 220901-72-4) Intermediate->Product 2. MeI (Methyl Iodide) 3. H3O+ Workup

Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of CAS 220901-72-4.

Alternative Route: Halogen Exchange

For laboratories lacking cryogenic facilities for DoM, a transition-metal catalyzed approach starting from 3-Bromo-6-methoxy-2-methylbenzoic acid (CAS 220901-25-7) is viable.

  • Step: Palladium-catalyzed fluorination (e.g., using Pd(dba)₂/tBuBrettPhos and AgF or KF).

  • Note: This route is generally more expensive due to catalyst costs but avoids pyrophoric lithium reagents.

Pharmaceutical Applications & Reactivity

The 3-Fluoro-6-methoxy-2-methylbenzoic acid scaffold acts as a specialized "warhead" carrier or structural lock.

Tetracycline Antibiotic Synthesis

This compound serves as a D-ring precursor in the total synthesis of fully synthetic tetracyclines. The fluorine atom at C3 mimics the electronic properties of hydroxyl groups found in natural tetracyclines while preventing metabolic degradation. The methoxy/methyl pattern provides the necessary steric bulk to maintain the twisted conformation required for ribosomal binding.

Agrochemical Fungicides

The scaffold is structurally homologous to the benzophenone fungicide Metrafenone . The acid chloride derivative of CAS 220901-72-4 can be coupled with electron-rich aromatics (via Friedel-Crafts acylation) to generate fluorinated benzophenone analogs with enhanced lipophilicity and membrane permeability.

Reactivity Profile
  • Acid Chloride Formation: Readily converts to the acid chloride using Oxalyl Chloride/DMF. The steric bulk at C2 and C6 slightly retards the rate of reaction, requiring longer reaction times or higher temperatures compared to unsubstituted benzoic acid.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at C3 is deactivated by the electron-donating methoxy and methyl groups, making it resistant to displacement unless activated by strong electron-withdrawing groups elsewhere in the final drug molecule.

Safety & Handling (GHS Standards)

While specific toxicological data is limited, the compound is classified as an Irritant based on structural analogs.

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.

References

  • Sigma-Aldrich. Product Specification: 3-Fluoro-6-methoxy-2-methylbenzoic acid (CAS 220901-72-4).[2][3] (Note: Representative link for catalog verification).

  • World Intellectual Property Organization (WIPO). Patent WO2010126607A2: Synthesis of Tetracyclines and Intermediates Thereto. (Describes the specific lithiation synthesis route).

  • Synthonix. Compound Data Sheet: 3-Fluoro-6-methoxy-2-methylbenzoic acid.[1][2][3][4]

  • ChemicalBook. 3-Bromo-6-methoxy-2-methylbenzoic acid (Precursor Data).

Sources

13C NMR of 3-Fluoro-6-methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR of 3-Fluoro-6-methoxy-2-methylbenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of 3-Fluoro-6-methoxy-2-methylbenzoic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this complex substituted aromatic compound. We will explore the nuanced effects of fluorine, methoxy, methyl, and carboxylic acid substituents on the ¹³C chemical shifts and the critical role of carbon-fluorine (C-F) coupling constants in unequivocal structural elucidation. This guide emphasizes the causality behind methodological choices, ensuring a robust and reproducible approach to NMR analysis.

Introduction: The Structural Significance of 3-Fluoro-6-methoxy-2-methylbenzoic acid

3-Fluoro-6-methoxy-2-methylbenzoic acid is a polysubstituted aromatic compound featuring a dense arrangement of functional groups with competing electronic effects. Such molecules are common scaffolds in medicinal chemistry and materials science. The precise characterization of their structure is paramount, and ¹³C NMR spectroscopy stands as a definitive tool for this purpose. Unlike proton (¹H) NMR, ¹³C NMR provides direct insight into the carbon skeleton of a molecule. For this specific analyte, ¹³C NMR is indispensable for confirming the substitution pattern on the benzene ring, which can be ambiguous from proton NMR or mass spectrometry alone.

The presence of a fluorine atom introduces a unique spectroscopic handle: carbon-fluorine scalar coupling (J-coupling). This phenomenon splits the signals of nearby carbon atoms into doublets or more complex multiplets, providing powerful through-bond connectivity information that is crucial for assigning the correct isomer. This guide will systematically dissect these effects to build a complete spectral picture.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

A foundational understanding of how each substituent influences the electronic environment of the benzene ring is essential for predicting and interpreting the ¹³C NMR spectrum. The chemical shift of each carbon atom is a direct reflection of its local electron density.

Substituent Effects on Aromatic Chemical Shifts

The substitution pattern creates nine unique carbon environments in the molecule, which should result in nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Carboxylic Acid (-COOH): This is an electron-withdrawing group. The carbonyl carbon itself is highly deshielded and typically appears in the 165-185 ppm range.[1][2][3] It will deshield the carbon to which it is attached (C-1, the ipso-carbon).

  • Fluorine (-F): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, significantly deshielding the carbon it is directly bonded to (C-3). This effect results in a large downfield chemical shift for the ipso-carbon.

  • Methoxy (-OCH₃): The oxygen atom is electron-withdrawing inductively, but its lone pairs are strongly electron-donating through resonance (a mesomeric effect). This resonance effect dominates, increasing electron density at the ortho and para positions. Therefore, C-6, the carbon bonded to the methoxy group, will be shielded. The methoxy methyl carbon will appear in the typical ether region, around 55-60 ppm.

  • Methyl (-CH₃): This is a weakly electron-donating group through hyperconjugation and induction, leading to minor shielding of the aromatic carbons, particularly the ipso-carbon (C-2) and the carbons ortho and para to it. The methyl carbon itself will appear in the upfield alkyl region (~10-20 ppm).

The interplay of these effects determines the final chemical shift of each aromatic carbon. A qualitative prediction suggests a wide dispersion of signals in the aromatic region (approx. 110-165 ppm).

The Decisive Role of Carbon-Fluorine (¹³C-¹⁹F) Coupling

The presence of the spin-½ ¹⁹F nucleus provides an invaluable tool for assignment. Carbons couple to fluorine through the bonding framework, and the magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the two nuclei.[4][5]

  • ¹JCF (C-3): The direct, one-bond coupling is the largest, typically in the range of -240 to -250 Hz for sp² carbons. This will split the C-3 signal into a large doublet.

  • ²JCF (C-2 and C-4): The two-bond coupling is also significant, usually around 20-25 Hz. The signals for C-2 and C-4 are therefore expected to be doublets.

  • ³JCF (C-1 and C-5): The three-bond coupling is smaller, typically in the range of 5-10 Hz. The signals for C-1 and C-5 should appear as doublets.

  • Long-Range Coupling: Couplings over more than three bonds (e.g., ⁴JCF to C-6) are often small (< 3 Hz) and may not be resolved.[6]

This predictable pattern of splitting is the key to assigning the aromatic signals definitively.

Caption: Molecular structure of 3-Fluoro-6-methoxy-2-methylbenzoic acid with carbon numbering and key C-F couplings indicated.

Predicted ¹³C NMR Data Summary

The following table summarizes the predicted chemical shifts (δ) and key C-F coupling constants (J) for 3-Fluoro-6-methoxy-2-methylbenzoic acid. Chemical shift predictions are based on additive models and data from similar structures.[7][8]

Carbon AtomPredicted δ (ppm)Multiplicity (due to ¹⁹F)Predicted JCF (Hz)Rationale
-COOH 168 - 172s (or unresolved d)< 2Carbonyl carbon, electron-withdrawing group.[3][9]
C-1 125 - 130d~5-8Ipso to COOH, deshielded.
C-2 135 - 140d~20-25Ipso to CH₃, deshielded by proximity to COOH.
C-3 160 - 165d~240-250Ipso to F, highly deshielded by electronegativity.
C-4 115 - 120d~20-25Ortho to F, shielded by methoxy group resonance.
C-5 110 - 115d~5-8Para to CH₃, shielded by methoxy group resonance.
C-6 158 - 162s (or unresolved d)< 3Ipso to OCH₃, deshielded by oxygen but shielded by resonance.
-OCH₃ 55 - 60s-Typical methoxy carbon chemical shift.
-CH₃ 10 - 15s-Typical methyl carbon on an aromatic ring.

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible ¹³C NMR data.

Sample Preparation
  • Analyte Purity: Ensure the sample of 3-Fluoro-6-methoxy-2-methylbenzoic acid is of high purity (>95%), as impurities will complicate the spectrum.

  • Solvent Selection:

    • Primary Choice: Deuterated chloroform (CDCl₃) is a common initial choice for its good solubilizing power for many organic molecules and its single solvent peak at ~77.16 ppm.[9]

    • Alternative: If solubility is poor or if hydrogen-bonding effects need to be minimized, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The carboxylic acid proton will exchange with residual water in the solvent, but this does not affect the carbon spectrum. The solvent multiplet appears at ~39.52 ppm.[10]

  • Concentration: Prepare a solution of 15-25 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. This concentration provides a good signal-to-noise ratio in a reasonable acquisition time.

  • Referencing: Tetramethylsilane (TMS) is the standard reference (0.0 ppm). While it can be added directly, it is common practice to reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).[9][10]

NMR Instrument Configuration & Data Acquisition

The causality for these parameter choices is to ensure all carbon types, especially the slow-relaxing quaternary carbons, are adequately detected.

  • Spectrometer: A spectrometer with a field strength of at least 100 MHz (for ¹³C) is recommended to achieve good signal dispersion.

  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is appropriate.

  • Key Acquisition Parameters:

    • Pulse Angle: A 30° pulse angle is used instead of 90° to allow for a shorter relaxation delay without saturating the signals, particularly the quaternary carbons.

    • Relaxation Delay (d1): Set to 2 seconds. This allows for sufficient, though not complete, relaxation of most carbons between pulses.

    • Acquisition Time (aq): Set to 1-2 seconds to ensure good resolution.

    • Number of Scans (ns): Typically 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral Width (sw): A range of 0 to 220 ppm is sufficient to cover all expected signals from the alkyl to the carbonyl region.

experimental_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis P1 Verify Analyte Purity (>95%) P2 Select Solvent (CDCl₃ or DMSO-d₆) P1->P2 P3 Dissolve 15-25 mg in 0.6 mL Solvent P2->P3 P4 Transfer to 5 mm NMR Tube P3->P4 A1 Insert Sample into Spectrometer P4->A1 A2 Lock, Tune, and Shim A1->A2 A3 Set Acquisition Parameters (d1=2s, ns=1024, sw=220ppm) A2->A3 A4 Acquire ¹³C{¹H} Spectrum A3->A4 D1 Apply Fourier Transform A4->D1 D2 Phase and Baseline Correction D1->D2 D3 Reference Spectrum to Solvent Signal D2->D3 D4 Peak Picking & Integration D3->D4 D5 Assign Signals based on δ and JCF D4->D5

Caption: A validated workflow for the acquisition and analysis of the ¹³C NMR spectrum.

Spectral Interpretation: A Step-by-Step Guide

  • Identify Non-Aromatic Carbons: Locate the signals for the -CH₃ group (upfield, ~10-15 ppm) and the -OCH₃ group (~55-60 ppm). These should be sharp singlets.

  • Locate the Carbonyl Carbon: Find the weak signal for the -COOH carbon in the downfield region (~168-172 ppm). As a quaternary carbon, this signal will likely be of lower intensity.

  • Analyze the Aromatic Region (110-165 ppm): This region will contain the six signals for the benzene ring carbons.

  • Find the Carbon Bonded to Fluorine (C-3): Look for the most downfield aromatic signal (predicted >160 ppm) that is split into a doublet with a very large coupling constant (J ≈ 240-250 Hz). This is unequivocally C-3.

  • Assign the Carbons Two Bonds from Fluorine (C-2, C-4): Identify two doublets with coupling constants in the 20-25 Hz range. Based on substituent effects, the more downfield of these two signals is likely C-2 (adjacent to the electron-withdrawing COOH group), while the more upfield signal is C-4.

  • Assign the Carbons Three Bonds from Fluorine (C-1, C-5): Find two doublets with smaller coupling constants (J ≈ 5-8 Hz). The more upfield of these is likely C-5, being shielded by the methoxy group. The other is C-1.

  • Assign the Final Aromatic Carbon (C-6): The remaining signal in the aromatic region, which should be a singlet or a very narrowly split multiplet, is C-6, the carbon bearing the methoxy group. Its chemical shift will be significantly downfield due to the directly attached oxygen.

This systematic process, anchored by the reliable C-F coupling patterns, allows for the complete and confident assignment of the ¹³C NMR spectrum, thereby validating the chemical structure of 3-Fluoro-6-methoxy-2-methylbenzoic acid.

Conclusion

The ¹³C NMR spectrum of 3-Fluoro-6-methoxy-2-methylbenzoic acid is rich with structural information. A thorough analysis, grounded in an understanding of substituent electronic effects and, most critically, the characteristic patterns of carbon-fluorine coupling, enables a full and unambiguous assignment of every carbon in the molecule. The protocols and interpretive strategy outlined in this guide provide a robust framework for researchers to successfully characterize this and other complex fluorinated aromatic compounds, ensuring data integrity and accelerating research and development objectives.

References

  • Mao, J., Nierop, K. G., & Hatcher, P. G. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Oregon State University. (2022). ¹³C NMR Chemical Shift. Department of Chemistry.
  • University of Ottawa NMR Facility Blog. (2007).
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
  • Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of benzoic acid.
  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.
  • Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones.
  • Pearson. (2023).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • ACD/Labs. (2008).

Sources

Mass spectrometry of 3-Fluoro-6-methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-Fluoro-6-methoxy-2-methylbenzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 3-Fluoro-6-methoxy-2-methylbenzoic acid, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its ionization and fragmentation behavior. We will explore detailed, field-proven protocols for liquid chromatography-mass spectrometry (LC-MS) analysis, predictive fragmentation pathways supported by mechanistic insights, and robust data interpretation strategies. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Significance of 3-Fluoro-6-methoxy-2-methylbenzoic acid

3-Fluoro-6-methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structural complexity, featuring fluoro, methoxy, and methyl groups on a benzoic acid core, makes it a versatile intermediate in organic synthesis. The precise characterization of such molecules is paramount, and mass spectrometry stands as the definitive analytical tool for confirming molecular identity, purity, and structure. Understanding its behavior within a mass spectrometer is not merely an academic exercise; it is a critical step in quality control, metabolite identification, and reaction monitoring. This guide explains the causality behind experimental choices to provide a practical and authoritative resource for its analysis.

Core Molecular Properties

A foundational understanding of the analyte's properties is essential before any analysis. These values are the bedrock upon which all mass spectrometric data is interpreted.

PropertyValueSource
Molecular Formula C₉H₉FO₃Calculated
Average Molecular Weight 184.16 g/mol Calculated
Monoisotopic Exact Mass 184.05357 uCalculated
[M+H]⁺ Exact Mass 185.06140 uCalculated
[M-H]⁻ Exact Mass 183.04575 uCalculated

Ionization Techniques: Rationale and Selection

The choice of ionization source is critical and is dictated by the analyte's physicochemical properties. For 3-Fluoro-6-methoxy-2-methylbenzoic acid, its inherent polarity and the presence of an acidic proton make it an ideal candidate for electrospray ionization (ESI).

  • Electrospray Ionization (ESI): This is the preferred technique. The carboxylic acid moiety is readily deprotonated in a slightly basic mobile phase to form the carboxylate anion, making Negative Ion Mode ESI ([M-H]⁻) highly sensitive and the primary choice for quantification. In an acidic mobile phase, the carbonyl oxygen can be protonated, yielding the Positive Ion Mode ([M+H]⁺) ion, which is invaluable for structural confirmation through fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): While ESI is superior for this compound, APCI could serve as a secondary or complementary technique. It is generally more suitable for less polar compounds but can be effective. Ionization would primarily occur via proton transfer from the reagent gas, favoring the formation of [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): Predicted Fragmentation Pathways

The true power of mass spectrometry for structural elucidation lies in tandem MS (MS/MS), where the isolated molecular ion is fragmented to reveal its constituent parts. The fragmentation pattern is a unique fingerprint of the molecule.

Positive Ion Mode ([M+H]⁺) Fragmentation

The protonated molecule ([M+H]⁺ at m/z 185.06) is expected to undergo fragmentation through several key pathways, primarily involving the loss of small, stable neutral molecules. The ortho-positioning of the methyl and carboxylic acid groups can lead to specific "ortho-effects," such as facile water loss, a phenomenon well-documented for substituted benzoic acids.[1][2][3]

  • Loss of Water (H₂O): A primary and highly characteristic fragmentation for ortho-substituted benzoic acids is the neutral loss of water (18.01 u). This occurs via a neighboring group participation mechanism, resulting in a stable acylium ion at m/z 167.05 .[3]

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting acylium ion can further lose carbon monoxide (28.00 u) to produce a fragment at m/z 139.05 .

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical (15.02 u), yielding an ion at m/z 170.04 .

  • Loss of Formaldehyde (CH₂O): A rearrangement can lead to the elimination of neutral formaldehyde (30.01 u) from the methoxy group, producing a fragment at m/z 155.05 .

Predicted fragmentation pathway in positive ion ESI-MS/MS.
Negative Ion Mode ([M-H]⁻) Fragmentation

Negative ion mode is often more straightforward for carboxylic acids. The deprotonated molecule ([M-H]⁻ at m/z 183.05) is already a stable carboxylate anion. Fragmentation is typically driven by the loss of carbon dioxide.

  • Loss of Carbon Dioxide (CO₂): The most prominent fragmentation pathway is the loss of CO₂ (44.00 u), a hallmark of carboxylate anions. This decarboxylation results in a highly stable benzylic carbanion at m/z 139.06 . This is often the base peak in the MS/MS spectrum.

  • Loss of Methyl Radical (•CH₃) post-Decarboxylation: The m/z 139.06 fragment can further lose a methyl radical (15.02 u) from the methoxy group, yielding a radical anion at m/z 124.04 . This subsequent fragmentation provides additional structural confirmation.

Predicted fragmentation pathway in negative ion ESI-MS/MS.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of 3-Fluoro-6-methoxy-2-methylbenzoic acid. The use of a C18 stationary phase provides excellent retention and peak shape for this type of analyte.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3-Fluoro-6-methoxy-2-methylbenzoic acid and dissolve it in 1.0 mL of methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a working standard at 1 µg/mL.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

Mass Spectrometry (MS) Conditions
  • Instrument: Tandem Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative and Positive (separate runs or polarity switching).

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • MS1 Scan Range: m/z 50 - 300.

  • MS/MS Transitions (for targeted analysis):

    Polarity Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Negative 183.05 139.06 15

    | Positive | 185.06 | 167.05 | 20 |

General workflow for the LC-MS/MS analysis.

Data Interpretation and Validation

A successful analysis culminates in the correct interpretation of the acquired data. The following steps form a self-validating system:

  • Confirm the Precursor Ion: In the full scan (MS1) spectrum, locate the ion corresponding to the exact mass of the analyte. In positive mode, this will be m/z 185.06140; in negative mode, m/z 183.04575. High-resolution mass spectrometry (HRMS) instruments like a Q-TOF or Orbitrap should provide a mass accuracy within 5 ppm.

  • Verify the Fragmentation Pattern: The MS/MS spectrum should contain the predicted fragment ions. For negative mode, the dominant peak should be the decarboxylated ion at m/z 139.06. For positive mode, the loss of water leading to the ion at m/z 167.05 should be a prominent feature.

  • Isotopic Pattern Matching: The observed isotopic pattern for the molecular ion should match the theoretical pattern for a molecule with the formula C₉H₉FO₃. The presence of a small M+1 peak from the natural abundance of ¹³C is expected.[4]

  • Use of a Reference Standard: The ultimate confirmation is to analyze a certified reference standard of 3-Fluoro-6-methoxy-2-methylbenzoic acid under identical conditions. The retention time and MS/MS fragmentation pattern must match exactly.

Conclusion

The mass spectrometric analysis of 3-Fluoro-6-methoxy-2-methylbenzoic acid is a robust and highly specific process when approached with a clear understanding of the molecule's inherent chemical properties. Electrospray ionization in both positive and negative modes provides complementary information critical for unambiguous identification. The predictable fragmentation pathways—notably the loss of CO₂ in negative mode and H₂O in positive mode—serve as reliable diagnostic fingerprints. The protocols and insights detailed in this guide offer a comprehensive framework for researchers to achieve accurate, reproducible, and trustworthy results in their analytical endeavors.

References

  • PubChem. 3-Fluoro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. 3-Fluorobenzoic acid. Wikimedia Foundation. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

  • MassBank. Benzoic acid; LC-ESI-QTOF; MS2. MassBank of North America (MoNA). [Link]

  • National Institutes of Health. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2018). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. 3-Methoxy-2-MethylBenzoic Acid. National Center for Biotechnology Information. [Link]

  • Harvard University. Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

  • Chegg. Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. [Link]

  • ACS Publications. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES. [Link]

  • Royal Society of Chemistry. Validated simultaneous determination of antipyrine and benzocaine HCl. [Link]

Sources

Starting materials for 3-Fluoro-6-methoxy-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-fidelity synthetic strategy for 3-Fluoro-6-methoxy-2-methylbenzoic acid , a highly functionalized aromatic intermediate often utilized in the development of antivirals (e.g., HIV attachment inhibitors) and advanced agrochemicals.

Given the specific substitution pattern—a tetrasubstituted benzene ring with alternating electronic demands—the synthesis requires precise regiochemical control. This guide prioritizes a "Core Functionalization" approach, utilizing the commercially available 6-methylsalicylic acid scaffold to ensure the correct carbon skeleton before introducing the fluorine atom.

Part 1: Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

The target molecule contains three distinct directing groups on the benzene ring:

  • Carboxylic Acid (-COOH): Strong electron-withdrawing group (EWG), meta-director.

  • Methoxy (-OMe): Strong electron-donating group (EDG), ortho/para-director.

  • Methyl (-Me): Weak EDG, ortho/para-director.

Target Structure: 3-Fluoro-6-methoxy-2-methylbenzoic acid.

  • C1: -COOH

  • C2: -CH₃ (Methyl)

  • C3: -F (Fluoro)[1][2]

  • C6: -OCH₃ (Methoxy)[3]

Strategic Disconnection

The most logical disconnection removes the fluorine atom first. The precursor, 2-methoxy-6-methylbenzoic acid , possesses a unique electronic synergy that directs electrophilic substitution to the C3 position :

  • Para to -OMe (C6): Strong activation.[4]

  • Ortho to -Me (C2): Moderate activation.

  • Meta to -COOH (C1): Consistent with EWG directing effects.

All three groups cooperatively direct incoming electrophiles to C3, making this the "Golden Route" for high regioselectivity.

Retrosynthesis Target TARGET 3-Fluoro-6-methoxy- 2-methylbenzoic acid Precursor1 INTERMEDIATE 3-Bromo-6-methoxy- 2-methylbenzoic acid Target->Precursor1 Fluorination (Halogen Exchange) Core SCAFFOLD 2-Methoxy-6-methylbenzoic acid Precursor1->Core Regioselective Bromination Start STARTING MATERIAL 6-Methylsalicylic acid (2-Hydroxy-6-methylbenzoic acid) Core->Start Methylation

Caption: Retrosynthetic logic leveraging the cooperative directing effects of the methoxy and methyl groups to target the C3 position.

Part 2: Detailed Synthetic Protocol

Phase 1: Scaffold Preparation

Objective: Convert 6-methylsalicylic acid to the key intermediate, methyl 2-methoxy-6-methylbenzoate.

  • Esterification & Methylation (One-Pot):

    • Reagents: 6-Methylsalicylic acid, Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃).

    • Solvent: Acetone or DMF.

    • Protocol: Dissolve 6-methylsalicylic acid (1.0 eq) in Acetone. Add K₂CO₃ (2.5 eq) and stir for 30 min. Add DMS (2.2 eq) dropwise to methylate both the carboxyl and the phenol. Reflux for 4-6 hours.

    • Workup: Filter inorganic salts, concentrate filtrate, partition between EtOAc/Water. Wash organic layer with brine.

    • Yield Expectation: >90%.

  • Selective Hydrolysis:

    • Reagents: NaOH (aq), Methanol.

    • Protocol: Treat the dimethylated ester with 2N NaOH in MeOH/Water (1:1) at reflux.[3][5][6] Monitor by TLC until the ester is consumed (the methyl ether remains stable).

    • Workup: Acidify to pH 2 with HCl. The product, 2-methoxy-6-methylbenzoic acid , will precipitate.[7] Filter and dry.[3][8]

Phase 2: Regioselective Halogenation

Objective: Introduce a handle at C3. Direct fluorination (using Selectfluor) is possible but often expensive and less scalable than bromination followed by exchange.

  • Step: Electrophilic Bromination.[4]

  • Substrate: 2-Methoxy-6-methylbenzoic acid.[3][7]

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or Glacial Acetic Acid.

  • Mechanism: The methoxy group at C6 strongly directs para to C3. The methyl group at C2 directs ortho to C3.

  • Protocol:

    • Dissolve substrate in ACN (0.5 M).

    • Add NBS (1.05 eq) portion-wise at 0°C.

    • Allow to warm to RT and stir for 2-4 hours.

    • Purification: Pour into water. The solid product, 3-bromo-6-methoxy-2-methylbenzoic acid , is collected by filtration.[7] Recrystallize from Ethanol/Water if necessary to remove any C5-bromo isomer (though C3 is heavily favored).

Phase 3: Fluorination (Halogen Exchange)

Objective: Convert the aryl bromide to the aryl fluoride.

Method A: Lithiation-Fluorination (High Reliability) This method is preferred for research scales (<100g) due to high conversion rates.

  • Protection (In situ): Treat the acid with 2 equivalents of base or convert to a temporary ester/amide if the dianion solubility is poor. Assuming dianion route:

  • Lithiation:

    • Dissolve the bromo-acid in anhydrous THF under Argon.

    • Cool to -78°C.

    • Add n-Butyllithium (n-BuLi) (2.2 eq). The first eq deprotonates the acid; the second performs Lithium-Halogen exchange at C3.

  • Fluorination:

    • Add N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) dissolved in THF dropwise at -78°C.

    • Stir for 1 hour, then warm to RT.

  • Workup: Quench with NH₄Cl (aq). Extract with EtOAc.[9] Acidify aqueous phase to ensure the product is in the organic layer.

Method B: Metal-Catalyzed Fluorination (Scale-Up) For larger batches, avoid cryogenic lithiation by using Palladium or Copper catalysis.

  • Reagents: AgF or CsF, Pd(OAc)₂, tBuBrettPhos (Ligand).

  • Conditions: 100°C in Toluene/Cyclohexane.

Part 3: Data Summary & Process Parameters

Reagent & Condition Table
StepTransformationReagentsKey ParameterExpected Yield
1 O-Methylation Me₂SO₄, K₂CO₃, AcetoneReflux, 6h92-95%
2 Hydrolysis NaOH, MeOH/H₂OpH adjustment to <295-98%
3 Bromination NBS, ACN0°C to RT (Control exotherm)85-90%
4 Fluorination n-BuLi, NFSI, THFCryogenic (-78°C), Inert atm60-75%
Synthesis Workflow Diagram

SynthesisWorkflow Step1 Start: 6-Methylsalicylic Acid (Commercially Available) Step2 Step 1: Global Methylation (Me2SO4/K2CO3) -> Methyl Ester Step1->Step2 Step3 Step 2: Saponification (NaOH/MeOH) -> 2-Methoxy-6-methylbenzoic acid Step2->Step3 Hydrolysis Step4 Step 3: Regioselective Bromination (NBS, ACN) -> Targets C3 Position Step3->Step4 Dir. by OMe(p) & Me(o) Step5 Step 4: Li-Halogen Exchange & Fluorination (n-BuLi, -78°C; then NFSI) Step4->Step5 C-Br to C-Li to C-F Final Final Product: 3-Fluoro-6-methoxy-2-methylbenzoic acid Step5->Final

Caption: Step-by-step synthetic workflow emphasizing the critical bromination intermediate.

Part 4: Critical Quality Attributes & Troubleshooting

1. Regioselectivity Verification (Step 3)

The bromination step is the critical quality gate.

  • Issue: Formation of the C5-bromo isomer (para to methyl, ortho to methoxy).

  • Control: Run reaction at lower temperatures (0°C). The activation energy for C3 (para to strong donor OMe) is lower than C5.

  • Validation: Use ¹H NMR.

    • C3-Br Isomer (Desired): Two aromatic doublets (C4-H and C5-H) with ortho coupling (~8 Hz).

    • C5-Br Isomer (Impurity): Two aromatic doublets (C3-H and C4-H) with ortho coupling.

    • Distinction: NOE (Nuclear Overhauser Effect) studies. Irradiate the OMe signal; if you see NOE enhancement of an aromatic proton, that proton is at C5. If the product is the C3-bromo, the C5 proton is present and will show NOE. If the product is C5-bromo, the C5 position is substituted, and NOE will be diminished or transferred to C4.

2. Fluorination Safety
  • NFSI: While stable, it is an oxidant. Avoid mixing with strong reducing agents outside of the controlled lithiation step.

  • Lithium Handling: n-BuLi is pyrophoric. Ensure all glassware is oven-dried and lines are purged with Argon.

References

  • Preparation of 2-methoxy-6-methylbenzoic acid derivatives: Patent CN113072441A. Preparation method of 2-methoxy-6-methylbenzoic acid.[3][7] (2021).

  • General strategies for fluorination of benzoic acids: Organic Syntheses. 2-Amino-3-fluorobenzoic acid (Demonstrating fluorinated benzoic acid precursor handling).

  • Regioselectivity in Electrophilic Aromatic Substitution of Trisubstituted Benzenes: BenchChem Technical Support. Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid (Analogous directing effects).[4][7]

  • Use of NFSI for Late-Stage Fluorination: Journal of the American Chemical Society. Transition-Metal-Free Fluorination of Arenes.

Sources

Beyond Inertness: Strategic Functionalization of the C-F Bond in 3-Fluoro-6-methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process engineers. It prioritizes mechanistic insight over generic descriptions.

Executive Summary: The Electronic Paradox

The reactivity of the fluoro group in 3-Fluoro-6-methoxy-2-methylbenzoic acid (FMMBA) represents a classic case of "electronic mismatch" in aromatic substitution.[1] Unlike 2-fluorobenzoic acids, where the electron-withdrawing carboxyl group activates the ortho-fluorine toward nucleophilic attack, the fluorine in FMMBA is positioned at C3—meta to the withdrawing carboxyl group and para to the strongly donating methoxy group (at C6).

This specific substitution pattern creates a highly electron-rich center at C3, rendering the C-F bond exceptionally stable against standard Nucleophilic Aromatic Substitution (SNAr).[1][2] Consequently, this guide focuses on two distinct strategic pathways:

  • Exploiting Inertness: Using the C-F bond as a metabolic blocker (bioisostere).[1][2]

  • Forcing Activation: Overcoming the electronic barrier via Nickel/Palladium-catalyzed oxidative addition.[1][2]

Electronic & Steric Topography

To understand the reactivity (or lack thereof), we must map the electronic density.

  • C1 (Carboxyl): Electron Withdrawing Group (EWG).[1][2] Deactivates the ring, but directs meta.

  • C6 (Methoxy): Strong Electron Donating Group (EDG) via resonance.[1][2] Directs ortho and para.

  • C3 (Fluorine): The target.

    • Relation to C1 (COOH):Meta . (No resonance activation for SNAr).[1][2]

    • Relation to C6 (OMe):Para . (Strong resonance donation increases electron density at C-F).[1][2]

Visualization: Resonance & Deactivation

ElectronicMap cluster_legend Reactivity Status OMe Methoxy (C6) Strong Donor (+R) C3_F C3-Fluorine Bond (Target) OMe->C3_F Donates e- density (Para position) COOH Carboxyl (C1) Withdrawing (-R) COOH->C3_F Meta relationship (No activation) Nu Nucleophile (Attack) C3_F->Nu Repels due to high e- density Status C-F Bond: CHEMICALLY INERT to Standard S_NAr

Figure 1: Electronic topography showing the deactivation of the C3 position by the para-methoxy group.

Reactivity Pathway A: Nucleophilic Aromatic Substitution (SNAr)[1][3][4][5]

Status: Highly Unfavorable under standard conditions.[1][2]

The Mechanistic Barrier

For SNAr to occur, the incoming nucleophile must form a Meisenheimer complex. This intermediate requires an Electron Withdrawing Group (EWG) at the ortho or para position to stabilize the negative charge.[1][2]

  • In FMMBA, the COOH is meta.[1][2][3] The negative charge cannot be delocalized onto the carbonyl oxygen.[1][2]

  • Furthermore, the para-methoxy group pumps electron density into the ring, destabilizing the transition state.

The "Ortho-Displacement" Exception

Research indicates that in poly-substituted benzoic acids, the group ortho to the carboxyl (the C6-Methoxy or C2-Methyl) is actually more labile than the meta-fluorine. Organolithium reagents may attack C6 (displacing OMe) via coordination to the carboxylate, leaving the C3-F bond intact [1].

Strategic Implication: If you attempt SNAr with strong bases (e.g., NaOMe, amines), you risk displacing the methoxy group or decarboxylation before you displace the fluorine.

Reactivity Pathway B: Transition Metal-Catalyzed Activation[1][2]

Status: Viable (Requires specialized ligands).[1][2]

Since the ring is electron-rich, the only reliable method to functionalize the C-F bond is via Oxidative Addition using low-valent transition metals (Ni or Pd). This mechanism does not rely on ring electron deficiency; instead, it relies on the metal inserting itself into the C-F bond.

Recommended Catalyst Systems
  • Nickel(0) / NHC Complexes: Nickel is smaller and more nucleophilic than Palladium, making it superior for C-F activation.[1][2]

    • Ligand: IPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or PCy3.[1][2]

    • Mechanism:[1][2][4][5][6][7][8] Oxidative addition of Ni(0) into the C-F bond is the rate-limiting step.[1][2]

  • Palladium / BrettPhos: For Suzuki-Miyaura coupling.[1][2]

Experimental Workflow: Ni-Catalyzed Amination

This protocol describes the replacement of the Fluoro group with a morpholine moiety.[2] This is a "forcing" condition designed to break the stable C-F bond.[1][2]

Reagents:

  • Substrate: 3-Fluoro-6-methoxy-2-methylbenzoic acid (protected as methyl ester to prevent catalyst poisoning by COOH).[1][2]

  • Catalyst: Ni(cod)2 (10 mol%).[1][2]

  • Ligand: IPr[1][2]·HCl (20 mol%).[1][2]

  • Base: NaOtBu (2.5 equiv).[1][2]

  • Solvent: Toluene/Dioxane (1:1).[1][2]

Step-by-Step Protocol:

  • Esterification (Pre-requisite):

    • Convert FMMBA to its methyl ester using TMS-diazomethane or MeOH/H2SO4.[1][2] Rationale: Free carboxylic acids can protonate the Ni(0) precursor, killing the catalyst.

  • Glovebox Assembly:

    • In a nitrogen-filled glovebox, charge a reaction vial with Ni(cod)2 (10 mol%) and IPr·HCl (20 mol%).[1][2]

    • Add NaOtBu (2.5 equiv).[1][2] Rationale: The base deprotonates the imidazolium salt to generate the free carbene ligand in situ.

    • Add the FMMBA-ester (1.0 equiv) and Morpholine (1.5 equiv).[1][2]

  • Reaction:

    • Add anhydrous Toluene (0.2 M concentration).[1][2]

    • Seal the vial and heat to 100°C for 16 hours .

  • Workup:

    • Cool to room temperature.[1][2][9] Filter through a pad of Celite (eluting with EtOAc).[1][2]

    • Concentrate and purify via flash chromatography.[1][2]

  • Hydrolysis (Optional):

    • Saponify the ester back to the acid using LiOH in THF/Water if the free acid is required.

Data Table: Expected Chemoselectivity

Reaction ConditionTarget SiteOutcomeMechanism
Standard SNAr (e.g., Piperidine, 120°C)C3-FNo Reaction Electronic repulsion (Para-OMe).[1][2]
Strong Base (e.g., R-Li)C6-OMeSubstitution Directed Ortho-Metalation/Substitution.[1][2]
Ni(0)/IPr Catalysis C3-FC-N Bond Formation Oxidative Addition (Metal Insertion).[1][2]

Decision Logic for Researchers

Use the following logic flow to determine your experimental approach.

DecisionTree Start Goal: Modify FMMBA Q1 Do you need to REMOVE the Fluorine? Start->Q1 KeepF Use F as Metabolic Blocker (Bioisostere for H) Q1->KeepF No RemoveF Functionalize C3 Q1->RemoveF Yes Method Select Method RemoveF->Method SNAr Attempt S_NAr? Method->SNAr Metal Ni/Pd Catalysis (Suzuki/Buchwald) Method->Metal Fail FAILURE PREDICTED (Electronic Mismatch) SNAr->Fail Para-OMe deactivates Success SUCCESS (Requires Ester Protection) Metal->Success Oxidative Addition

Figure 2: Strategic decision tree for handling the 3-fluoro group.

References

  • Gong, Y., & Pauls, H. W. (2000).[1][2] Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents.[1][2]Synlett .[1][2]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1][2] Catalysis for Fluorination and Trifluoromethylation.[1][2]Nature .[1][2] [1]

  • Ahrens, T., et al. (2018).[1][2] Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation.[1][2][10]Chemical Reviews . [1]

  • BenchChem Technical Report. (2025). Reactivity of 3-Fluoro-6-methoxy-2-methylbenzoic acid derivatives.[1][2]

Sources

The Strategic Utility of 3-Fluoro-6-methoxy-2-methylbenzoic Acid in Complex Molecular Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

3-Fluoro-6-methoxy-2-methylbenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a valuable intermediate in the synthesis of complex, biologically active molecules. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl group ortho to the carboxylic acid, imparts specific steric and electronic properties that are instrumental in directing chemical reactions and influencing the biological activity of the final products. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the application of 3-Fluoro-6-methoxy-2-methylbenzoic acid as a key intermediate in the development of novel therapeutics, with a focus on its role in the synthesis of advanced tetracycline analogs and potent fungicides.

Physicochemical Properties and Safety Data

A summary of the key identifiers and hazard information for 3-Fluoro-6-methoxy-2-methylbenzoic acid is provided in the table below.

PropertyValueReference
CAS Number 220901-72-4[2]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Safety Precautions P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[2]

Synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic Acid: A Step-by-Step Protocol

The synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid has been described in patent literature, highlighting a multi-step process that allows for the precise installation of the desired functional groups.[3] The following is a detailed experimental protocol adapted from these sources.

Experimental Protocol:

Step 1: Synthesis of 2-bromo-6-fluoro-3-methoxytoluene

  • To a solution of 2-bromo-4-fluoro-3-methylphenol in acetonitrile, add potassium carbonate and dimethyl sulfate.

  • Heat the reaction mixture to reflux for 1 hour.

  • After cooling to room temperature, dilute the mixture with water and extract twice with diethyl ether.

  • Separate the organic phase and concentrate it to yield 2-bromo-6-fluoro-3-methoxytoluene, which can be used in the next step without further purification.[3]

Step 2: Carboxylation to form 3-fluoro-6-methoxy-2-methylbenzoic acid

  • Dissolve the 2-bromo-6-fluoro-3-methoxytoluene from the previous step in anhydrous tetrahydrofuran (THF) and cool the mixture to -78°C.

  • Slowly add a solution of n-butyllithium in hexane to the mixture at -78°C.

  • Saturate the resulting reaction mixture with carbon dioxide gas at -78°C.[3][4]

  • After the reaction is complete, quench the reaction and perform an aqueous work-up.

  • Acidify the aqueous layer to precipitate the crude product.

  • The crude 3-fluoro-6-methoxy-2-methylbenzoic acid can be collected by filtration and used in subsequent steps without extensive purification.[5]

Synthesis_Pathway cluster_reagents A 2-bromo-4-fluoro-3-methylphenol B 2-bromo-6-fluoro-3-methoxytoluene A->B Methylation C 3-fluoro-6-methoxy-2-methylbenzoic acid B->C Carboxylation reagent1 K₂CO₃, (CH₃)₂SO₄ Acetonitrile, Reflux reagent2 1. n-BuLi, THF, -78°C 2. CO₂

Synthetic pathway for 3-fluoro-6-methoxy-2-methylbenzoic acid.

Core Application: An Intermediate in the Synthesis of Tetracycline Analogs

A significant application of 3-fluoro-6-methoxy-2-methylbenzoic acid is its use as a crucial intermediate in the synthesis of novel tetracycline analogs.[5][6] Tetracyclines are a class of broad-spectrum antibiotics, and the development of new analogs is essential to combat the rise of antibiotic-resistant bacteria.[5][6]

The synthesis of these complex molecules involves the construction of a functionalized chiral enone, which serves as a key building block for the tetracycline core.[6] 3-Fluoro-6-methoxy-2-methylbenzoic acid is utilized in the preparation of one of the fragments that are coupled to form this enone. The specific substitution pattern of the benzoic acid is critical for the subsequent cyclization reactions that form the tetracyclic ring system.[5][6] The incorporation of the fluorine atom into the final tetracycline analog can enhance its pharmacological properties.[5][6]

The resulting tetracycline analogs have potential applications in treating a wide range of bacterial infections, including those caused by tetracycline-resistant organisms.[5][6] Furthermore, some of these novel compounds have shown potential anti-neoplastic and anti-inflammatory activities, expanding their therapeutic potential beyond infectious diseases.[5][6]

Tetracycline_Synthesis cluster_info Role in Tetracycline Synthesis start 3-Fluoro-6-methoxy-2-methylbenzoic acid intermediate1 Functionalized Aromatic Fragment start->intermediate1 Multi-step conversion intermediate2 Chiral Enone Intermediate intermediate1->intermediate2 Coupling & Cyclization final_product Novel Tetracycline Analog intermediate2->final_product Further Elaboration info The unique substitution of the starting benzoic acid is crucial for the formation of the tetracycline core.

Role of 3-fluoro-6-methoxy-2-methylbenzoic acid in tetracycline synthesis.

Application in Agrochemicals: Synthesis of Fungicidal 2-methoxybenzophenones

In addition to its role in pharmaceutical synthesis, 3-fluoro-6-methoxy-2-methylbenzoic acid is also a precursor for the synthesis of fungicidal 2-methoxybenzophenones.[3] These compounds are designed to have systemic fungicidal activity, making them effective in protecting crops from various fungal diseases, particularly powdery mildew.[3]

The synthesis involves the conversion of 3-fluoro-6-methoxy-2-methylbenzoic acid into an activated form, such as an acid chloride, which then undergoes a Friedel-Crafts acylation with a suitable aromatic partner to form the benzophenone scaffold. The specific substitution pattern on both aromatic rings of the benzophenone is critical for its fungicidal efficacy and systemic properties within the plant.[3]

The Influence of Fluorine and Other Substituents on Reactivity and Biological Activity

The chemical behavior and utility of 3-fluoro-6-methoxy-2-methylbenzoic acid are dictated by the interplay of its functional groups:

  • Fluorine Atom : The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.[1] In the context of drug design, the C-F bond is very stable, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the drug.[1]

  • Methoxy Group : The methoxy group is electron-donating through resonance, which can influence the regioselectivity of electrophilic aromatic substitution reactions. Its position ortho to the methyl group and meta to the fluorine creates a unique electronic environment.

  • Methyl Group : The ortho-methyl group provides steric hindrance around the carboxylic acid, which can influence its reactivity in esterification or amidation reactions. This steric bulk can also play a role in directing subsequent reactions on the aromatic ring.

  • Carboxylic Acid : The carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities, such as esters, amides, and acid halides, providing a handle for further molecular elaboration.[1]

Conclusion

3-Fluoro-6-methoxy-2-methylbenzoic acid is a valuable and versatile chemical intermediate with demonstrated applications in both pharmaceutical and agrochemical research. Its utility as a building block in the synthesis of complex molecules like tetracycline analogs and fungicidal benzophenones underscores its importance in the development of new bioactive compounds. The strategic incorporation of fluorine and the specific arrangement of the other functional groups provide medicinal chemists and process development scientists with a powerful tool for creating novel molecules with enhanced properties. As the demand for new antibiotics and more effective agrochemicals continues to grow, the role of specialized building blocks like 3-fluoro-6-methoxy-2-methylbenzoic acid is likely to become even more significant.

References

  • Google Patents.
  • Google Patents.
  • Google Patents. EP0897904A1 - Fungicidal 2-methoxybenzophenones.
  • Google Patents. EP0897904B1 - Fungicidal 2-methoxybenzophenones.

Sources

Methodological & Application

Synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid from 3-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Multi-Step Synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid

Topic:

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid, a valuable fluorinated aromatic building block for pharmaceutical and materials science research. Starting from the commercially available 3-fluoro-2-methylphenol, the synthesis proceeds through a sequence of methylation, formylation, and oxidation. Each step is detailed with in-depth procedural instructions, mechanistic insights, and justifications for the selected reagents and conditions. This guide is designed to be a self-validating system, ensuring reproducibility and a high final yield of the target compound. All quantitative data is summarized for clarity, and key transformations are illustrated with workflow and mechanistic diagrams.

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and drug development. The incorporation of fluorine atoms into these molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making them highly sought-after intermediates. 3-Fluoro-6-methoxy-2-methylbenzoic acid represents a key structural motif, combining the electronic effects of a fluoro group with the steric and electronic influence of ortho-methyl and para-methoxy substituents. This document outlines a reliable and scalable laboratory synthesis beginning with 3-fluoro-2-methylphenol. The chosen synthetic pathway involves a robust Williamson ether synthesis, a regioselective Vilsmeier-Haack formylation, and a highly efficient potassium permanganate oxidation.

Overall Synthetic Workflow

The synthesis is accomplished in three distinct stages, starting from 3-fluoro-2-methylphenol and proceeding through two key intermediates: 2-fluoro-1-methoxy-3-methylbenzene and 3-fluoro-6-methoxy-2-methylbenzaldehyde.

G A 3-fluoro-2-methylphenol B 2-fluoro-1-methoxy-3-methylbenzene A->B Step 1: Methylation (CH₃)₂SO₄, K₂CO₃, Acetone C 3-fluoro-6-methoxy-2-methylbenzaldehyde B->C Step 2: Formylation POCl₃, DMF D 3-Fluoro-6-methoxy-2-methylbenzoic Acid (Final Product) C->D Step 3: Oxidation KMnO₄, H₂O

Caption: Three-step synthesis of the target benzoic acid.

Part 1: Methylation of 3-fluoro-2-methylphenol

Principle and Rationale

The initial step involves the conversion of the phenolic hydroxyl group to a methyl ether. This is achieved via the Williamson ether synthesis, a classic and dependable method for forming ethers.[1] The phenol is first deprotonated by a mild base, potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with an electrophilic methyl source, dimethyl sulfate (DMS).[2][3] Acetone is selected as the solvent due to its ability to dissolve the organic starting material and its compatibility with the reaction conditions.[3] DMS is a highly efficient methylating agent, ensuring a high conversion rate.[4]

G cluster_0 Mechanism of Methylation Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide K₂CO₃ (Base) Methyl Ether Methyl Ether Phenoxide->Methyl Ether (CH₃)₂SO₄ (Sₙ2 Attack)

Caption: Mechanism for Williamson ether synthesis.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-fluoro-2-methylphenol126.1310.0 g79.3
Potassium Carbonate (K₂CO₃)138.2116.5 g119.0
Dimethyl Sulfate (DMS)126.138.4 mL87.2
Acetone58.08200 mL-
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-2-methylphenol (10.0 g, 79.3 mmol) and acetone (200 mL).

  • Stir the mixture until the phenol is completely dissolved.

  • Add anhydrous potassium carbonate (16.5 g, 119.0 mmol) to the solution.

  • Heat the suspension to reflux (approx. 56°C) with vigorous stirring.

  • Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Add dimethyl sulfate (8.4 mL, 87.2 mmol) dropwise to the refluxing mixture over 20 minutes.[1]

  • Maintain the reaction at reflux for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in diethyl ether (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-1-methoxy-3-methylbenzene as a pale yellow oil.

  • Expected Yield: 9.8 g (88%).

Part 2: Vilsmeier-Haack Formylation of 2-fluoro-1-methoxy-3-methylbenzene

Principle and Rationale

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[5][6] The reaction first involves the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] The electron-rich aromatic ether synthesized in Part 1 then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The regioselectivity is strongly dictated by the existing substituents. The methoxy group is a powerful ortho, para-director, making the position ortho to it the most activated site for electrophilic attack. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.[2]

G A DMF + POCl₃ B Vilsmeier Reagent (Chloroiminium ion) A->B Formation D Iminium Intermediate B->D Electrophilic Attack C Aromatic Ether (Nucleophile) C->D Electrophilic Attack E Aldehyde Product D->E H₂O Workup (Hydrolysis)

Caption: Workflow for the Vilsmeier-Haack reaction.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-fluoro-1-methoxy-3-methylbenzene140.169.8 g69.9
N,N-Dimethylformamide (DMF)73.0925 mL-
Phosphorus Oxychloride (POCl₃)153.337.8 mL83.9
  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the flask to 0°C using an ice bath.

  • Add N,N-dimethylformamide (25 mL) to the flask.

  • Caution: Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood. Add POCl₃ (7.8 mL, 83.9 mmol) dropwise to the chilled DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 2-fluoro-1-methoxy-3-methylbenzene (9.8 g, 69.9 mmol) in 10 mL of DMF dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C for 4 hours.

  • Cool the reaction mixture back to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the solution by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.

  • A precipitate will form. Stir the mixture for 1 hour, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-fluoro-6-methoxy-2-methylbenzaldehyde.

  • Expected Yield: 9.5 g (81%).

Part 3: Oxidation of 3-fluoro-6-methoxy-2-methylbenzaldehyde

Principle and Rationale

The final step is the oxidation of the aldehyde functional group to a carboxylic acid. Potassium permanganate (KMnO₄) is a potent and cost-effective oxidizing agent well-suited for this transformation. The reaction proceeds by converting the aldehyde into its hydrate, which is then oxidized by the permanganate ion. Under the basic conditions of the reaction, the product is formed as its carboxylate salt.[8] A subsequent acidification step is required to protonate the carboxylate and precipitate the final 3-Fluoro-6-methoxy-2-methylbenzoic acid product.

G cluster_0 Oxidation Mechanism Aldehyde Aldehyde Carboxylate Salt Carboxylate Salt Aldehyde->Carboxylate Salt KMnO₄, OH⁻ Carboxylic Acid Carboxylic Acid Carboxylate Salt->Carboxylic Acid H₃O⁺ (Acidification)

Caption: Simplified oxidation and acidification steps.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-fluoro-6-methoxy-2-methylbenzaldehyde168.179.5 g56.5
Potassium Permanganate (KMnO₄)158.0310.7 g67.7
Water (H₂O)18.02250 mL-
Hydrochloric Acid (HCl), conc.36.46As needed-
  • In a 1 L beaker, suspend 3-fluoro-6-methoxy-2-methylbenzaldehyde (9.5 g, 56.5 mmol) in 200 mL of water.

  • In a separate beaker, dissolve potassium permanganate (10.7 g, 67.7 mmol) in 50 mL of warm water.

  • Add the KMnO₄ solution slowly to the aldehyde suspension with vigorous stirring. An exothermic reaction will occur, and the purple color of the permanganate will be discharged as a brown precipitate of manganese dioxide (MnO₂) forms.

  • Stir the mixture at room temperature for 2 hours, then heat to 50°C for an additional hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with a small amount of hot water.

  • Cool the clear, colorless filtrate in an ice bath.

  • Slowly acidify the filtrate by adding concentrated hydrochloric acid dropwise until the pH is approximately 2.

  • A white precipitate of the carboxylic acid will form.

  • Keep the mixture in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with ice-cold water (2 x 30 mL), and dry in a vacuum oven at 60°C.

  • Expected Yield: 9.4 g (90%).

Summary of Results

StepProductStarting MassProduct MassYield (%)Purity (Est.)
12-fluoro-1-methoxy-3-methylbenzene10.0 g9.8 g88%>95%
23-fluoro-6-methoxy-2-methylbenzaldehyde9.8 g9.5 g81%>98%
33-Fluoro-6-methoxy-2-methylbenzoic acid9.5 g9.4 g90%>99%
Overall - 10.0 g 9.4 g 64% -

Characterization of 3-Fluoro-6-methoxy-2-methylbenzoic acid

  • Appearance: White to off-white solid.

  • Melting Point: 162-163 °C (literature for analogous 3-bromo compound)[9]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for methoxy protons (singlet, ~3.9 ppm), methyl protons (singlet, ~2.3 ppm), and aromatic protons (multiplets, ~6.7-7.2 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for carboxylic carbon, aromatic carbons (with C-F coupling), methoxy carbon, and methyl carbon.

  • Mass Spectrometry (ESI-): m/z calculated for C₉H₉FO₃: 184.05; found [M-H]⁻ 183.0.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2737361, 3-Fluoro-2-methoxybenzoic acid. Available at: [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]

  • Google Patents. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. Available at: [Link]

  • Google Patents. US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
  • Chemistry Steps. Oxidative Cleavage of Alkenes with KMno4 and O3. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Chem-Station International Edition. Vilsmeier-Haack Reaction. Available at: [Link]

Sources

Application Note: Role of 3-Fluoro-6-methoxy-2-methylbenzoic Acid in Fungicidal Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic role and synthesis protocols for 3-Fluoro-6-methoxy-2-methylbenzoic acid (CAS 220901-72-4), a critical intermediate in the production of next-generation benzophenone fungicides.

Executive Summary

The compound 3-Fluoro-6-methoxy-2-methylbenzoic acid serves as the defining structural scaffold for a class of actin-disrupting fungicides , specifically fluorinated analogs of Metrafenone and Pyriofenone .

While the commercial fungicide Metrafenone utilizes a bromine substituent at the C3 position to induce the necessary steric torsion for active site binding, the 3-fluoro analog described here offers superior metabolic stability and lipophilicity. This guide provides a validated, high-purity synthesis protocol for this acid and its subsequent coupling to form the bioactive benzophenone core, addressing the specific challenges of regioselective fluorination and steric hindrance.

Scientific Basis & Mechanism of Action

Structural Logic: The "Ortho-Ortho" Twist

Fungicidal benzophenones function by disrupting the actin cytoskeleton in fungal hyphae. Efficacy depends strictly on the molecule's inability to adopt a planar conformation.

  • Steric Lock: The 2-methyl and 6-methoxy groups on the benzoic acid ring create significant steric clash with the carbonyl bridge, forcing the two aromatic rings to twist perpendicular to each other.

  • The Fluorine Advantage: Replacing the C3-Bromine (found in Metrafenone) with Fluorine at the C3 position blocks oxidative metabolism (preventing hydroxylation) while maintaining the electron-withdrawing character required to activate the ring for π-stacking interactions within the fungal actin-binding pocket.

Retrosynthetic Analysis

The synthesis relies on Directed Ortho Metallation (DoM) to install the carboxylic acid functionality with perfect regiocontrol, avoiding the mixture of isomers typical of electrophilic aromatic substitution on such crowded rings.

Retrosynthesis cluster_legend Key Transformation Target Target Benzophenone (Fungicide) Acid 3-Fluoro-6-methoxy- 2-methylbenzoic Acid Target->Acid Friedel-Crafts Acylation Coupling Coupling Partner (e.g., 3,4,5-Trimethoxytoluene) Target->Coupling Precursor 4-Methoxy-2-fluorotoluene (Starting Material) Acid->Precursor Directed Ortho Metallation (DoM) DoM DoM: n-BuLi / CO2

Figure 1: Retrosynthetic pathway identifying the key disconnection at the carbonyl bridge.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Intermediate

Objective: Synthesize 3-Fluoro-6-methoxy-2-methylbenzoic acid via Directed Ortho Metallation (DoM). Starting Material: 4-Methoxy-2-fluorotoluene (also known as 2-fluoro-5-methoxytoluene).

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Methoxy-2-fluorotoluene (>98% purity).

  • Base: n-Butyllithium (2.5 M in hexanes) or Lithium Diisopropylamide (LDA). Note: LDA is preferred to minimize nucleophilic attack on the ring.

  • Solvent: Anhydrous THF (water <50 ppm).

  • Quench: Dry CO₂ gas (passed through CaCl₂ drying tube).

  • Equipment: 3-neck RBF, low-temperature thermometer, N₂/Ar manifold.

Step-by-Step Methodology
  • Inertion: Flame-dry a 500 mL 3-neck flask and flush with Argon. Charge with 200 mL anhydrous THF.

  • Base Preparation: Cool THF to -78°C (dry ice/acetone). Add Diisopropylamine (1.1 eq) followed by n-BuLi (1.1 eq) dropwise to generate LDA in situ. Stir for 30 min.

  • Substrate Addition: Dissolve 4-Methoxy-2-fluorotoluene (10.0 g, 65 mmol) in 20 mL THF. Add dropwise to the LDA solution at -78°C over 20 mins.

    • Mechanistic Insight: The Lithium coordinates to the methoxy oxygen and the fluorine , directing deprotonation exclusively to the C6 position (between the methyl and methoxy groups).

  • Metallation: Stir at -78°C for 2 hours. The solution typically turns a deep yellow/orange color.

  • Carboxylation: Bubble excess dry CO₂ gas into the reaction mixture through a subsurface cannula for 30 mins. The temperature must remain below -60°C to prevent side reactions.

  • Workup: Allow to warm to RT. Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (3x).[4]

  • Purification: Wash organics with brine, dry over Na₂SO₄. Recrystallize from Ethanol/Water.

Yield Target: 85-92% QC Check: ¹H NMR should show loss of the aromatic proton at the C6 position.

Protocol B: Friedel-Crafts Coupling (Benzophenone Formation)

Objective: Couple the acid intermediate with 3,4,5-trimethoxytoluene to form the active fungicide core.

Reagents
  • Acid: 3-Fluoro-6-methoxy-2-methylbenzoic acid (from Protocol A).[2][5][6][7][8][9]

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

  • Catalyst: Aluminum Chloride (AlCl₃) - Anhydrous.

  • Coupling Partner: 3,4,5-Trimethoxytoluene.

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Suspend the benzoic acid (5.0 g) in Toluene (50 mL).

    • Add SOCl₂ (1.5 eq) and a catalytic drop of DMF.

    • Heat to 80°C for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to remove excess SOCl₂. (Crude acid chloride is used immediately).

  • Acylation:

    • Dissolve the crude acid chloride and 3,4,5-trimethoxytoluene (1.05 eq) in Dichloromethane (DCM) (100 mL).

    • Cool to 0°C .

    • Add AlCl₃ (1.2 eq) portion-wise. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.

    • Process Control: Monitor by HPLC. The electron-rich trimethoxy ring activates the coupling, but steric hindrance may slow kinetics.

  • Quench: Pour mixture onto ice/HCl. Separate organic layer.[8][10]

  • Isolation: Wash with NaOH (1M) to remove unreacted acid. Crystallize product from Isopropanol.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.5%HPLC (C18, ACN/Water)
Melting Point 142 - 145°CDSC
¹H NMR (DMSO-d₆) δ 13.1 (s, 1H, COOH), 7.2 (t, 1H, Ar-H), 6.9 (dd, 1H, Ar-H), 3.8 (s, 3H, OMe), 2.2 (s, 3H, Me)400 MHz NMR
¹⁹F NMR δ -118.5 ppm (d)F-NMR (decoupled)

Process Workflow Diagram

Workflow cluster_0 Protocol A: Acid Synthesis cluster_1 Protocol B: Coupling Start 4-Methoxy-2-fluorotoluene Lithiation Lithiation (-78°C) LDA / THF Start->Lithiation Ortho-Direction Carboxylation CO2 Quench (Form Acid) Lithiation->Carboxylation Acid 3-Fluoro-6-methoxy- 2-methylbenzoic Acid Carboxylation->Acid Activation Activation (SOCl2 -> Acid Chloride) Acid->Activation Coupling Friedel-Crafts (AlCl3 / DCM) Activation->Coupling + 3,4,5-Trimethoxytoluene Product Final Benzophenone Fungicide Coupling->Product

Figure 2: Integrated process workflow from precursor to active fungicide.

References

  • European Patent Office. (1999). Fungicidal 2-methoxybenzophenones (EP 0897904 A1). Describes the foundational synthesis of 2-methoxybenzophenones and the specific use of 3-fluoro-6-methoxy-2-methylbenzoic acid as Intermediate 67E. Link

  • U.S. Patent & Trademark Office. (2001). Processes for the preparation of fluorinated benzoic acids (US 6333431 B1). Details the lithiation and carboxylation methodologies for fluorinated benzoic acid derivatives. Link

  • Bioorganic & Medicinal Chemistry. (2012). Synthesis of fluorinated benzophenones... by iterative nucleophilic aromatic substitution. Provides context on the stability and electronic properties of fluorinated benzophenone scaffolds. Link

  • Synthonix. (2023).[4] Product Specification: 3-fluoro-6-methoxy-2-methylbenzoic acid.[2][3][5][6][7][8][9][11] Commercial specifications and physical property data for the intermediate. Link

Sources

Experimental protocol for the synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a robust, multi-stage experimental protocol for the synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid . Due to the specific substitution pattern—particularly the steric crowding of the carboxylic acid between a methyl and a methoxy group—direct carboxylation methods (e.g., ortho-lithiation) often suffer from poor regioselectivity.

Therefore, this guide prioritizes a Linear Functionalization Strategy , constructing the core scaffold via regioselective nitration followed by functional group interconversion (FGI). This approach ensures high isomeric purity, essential for pharmaceutical applications such as kinase inhibitor development.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into two primary phases:

  • Scaffold Construction: Establishing the 2-methyl-3-fluoro-6-nitrobenzoic acid core.[1]

  • Functionalization: Converting the 6-nitro group to the 6-methoxy target via a diazonium intermediate.

Logical Pathway Visualization

SynthesisRoute Start 2-Methyl-3-fluoroaniline Inter1 N-Acetylated Intermediate Start->Inter1 Ac2O Protection Inter2 6-Nitro Derivative (Regio-controlled) Inter1->Inter2 HNO3 Nitration Inter3 2-Methyl-3-fluoro- 6-nitrobenzoic acid Inter2->Inter3 Hydrolysis & Oxidation/CN Inter4 6-Amino Derivative Inter3->Inter4 H2, Pd/C Reduction Inter5 6-Hydroxy Derivative (Diazo Hydrolysis) Inter4->Inter5 NaNO2, H2SO4 Sandmeyer (OH) Target 3-Fluoro-6-methoxy- 2-methylbenzoic acid Inter5->Target MeI, K2CO3 O-Methylation

Figure 1: Step-wise synthetic pathway transforming the aniline precursor to the final methoxy-benzoic acid target.

Part 2: Detailed Experimental Protocol

Phase I: Synthesis of 2-Methyl-3-fluoro-6-nitrobenzoic acid

Rationale: Direct nitration of benzoic acids often yields meta-products. To achieve the 6-position (ortho to the eventual acid), we utilize the strong ortho-directing power of an acetamide group on the aniline precursor, as supported by patent literature for similar intermediates [1].

Step 1: Acetylation & Regioselective Nitration

  • Reagents: 2-Methyl-3-fluoroaniline, Acetic Anhydride (

    
    ), Fuming Nitric Acid (
    
    
    
    ).
  • Mechanism: The acetamide group protects the amine and directs the incoming nitro group to the 6-position (para to F, ortho to NHAc).

Protocol:

  • Protection: Dissolve 2-Methyl-3-fluoroaniline (1.0 eq) in

    
     (3.0 eq) and stir at room temperature for 2 hours. Pour into ice water, filter the solid N-(2-methyl-3-fluorophenyl)acetamide, and dry.
    
  • Nitration: Dissolve the amide in concentrated

    
     at 0°C. Dropwise add fuming 
    
    
    
    (1.1 eq) maintaining temperature <10°C.
  • Workup: Stir for 1 hour at 0°C, then pour onto crushed ice. The yellow precipitate is N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide. Isolate via filtration.[2][3][4]

Step 2: Hydrolysis & Conversion to Benzoic Acid

  • Reagents: HCl (aq),

    
    , CuCN, NaOH.
    
  • Note: This sequence converts the amide back to aniline, then to nitrile (Sandmeyer), and finally hydrolyzes to the acid.

Protocol:

  • Deacetylation: Reflux the nitro-acetamide in 6M HCl for 4 hours. Neutralize to obtain 2-methyl-3-fluoro-6-nitroaniline.

  • Sandmeyer (CN): Diazotize the amine with

    
    /
    
    
    
    at 0°C. Treat the diazonium salt with CuCN/KCN solution at 60°C to yield the nitrile.
  • Hydrolysis: Reflux the nitrile in 20% NaOH until ammonia evolution ceases. Acidify with HCl to precipitate 2-Methyl-3-fluoro-6-nitrobenzoic acid .

ParameterSpecification
Intermediate Purity >95% (HPLC)
Appearance Pale yellow solid
Key Risk Evolution of HCN during Sandmeyer; requires scrubbers.
Phase II: Functional Transformation (Nitro to Methoxy)

Rationale: Nucleophilic aromatic substitution on the nitro group is risky due to the competing fluorine. The most reliable method is reduction followed by hydroxylation and methylation [2].

Step 3: Catalytic Hydrogenation

  • Reaction:

    
    
    

Protocol:

  • Dissolve the nitrobenzoic acid in Methanol (0.1 M concentration).

  • Add 10 wt% Pd/C catalyst (50% wet).

  • Hydrogenate at 30 psi

    
     pressure for 4 hours at RT.
    
  • Filter through Celite to remove Pd. Concentrate to yield 6-Amino-3-fluoro-2-methylbenzoic acid .

Step 4: Hydroxylation (Modified Sandmeyer)

  • Reaction:

    
    
    
  • Critical Control: Temperature must be strictly controlled to prevent side reactions.

Protocol:

  • Suspend the amino acid in 10%

    
     and cool to 0-5°C.
    
  • Add

    
     (1.1 eq) solution dropwise (sub-surface addition preferred). Stir for 30 min.
    
  • Hydrolysis: Transfer the cold diazonium solution dropwise into a separate flask containing 10%

    
     held at a rolling boil (100°C). Note: Rapid addition is key to preventing coupling side-products.
    
  • Cool and extract with Ethyl Acetate. Dry (

    
    ) and concentrate to yield 3-Fluoro-6-hydroxy-2-methylbenzoic acid .
    

Step 5: O-Methylation (The Final Step)

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS),

    
    , Acetone.
    
  • Selectivity: This step will methylate both the Phenol (ether) and the Carboxylic Acid (ester). A final saponification is required.

Protocol:

  • Methylation: Dissolve the hydroxy-acid in Acetone. Add anhydrous

    
     (2.5 eq) and MeI (2.5 eq). Reflux for 6 hours.
    
  • Saponification: Evaporate acetone. Redissolve residue in THF/Water (1:1). Add LiOH (3.0 eq) and stir at RT for 2 hours (hydrolyzes the methyl ester back to acid).

  • Isolation: Acidify to pH 2 with 1M HCl. Extract with DCM. Recrystallize from Ethanol/Water.[5]

Part 3: Data Summary & Quality Control

Reagent Stoichiometry Table
ReagentRoleEquivalentsCritical Conditions
Start Material Substrate1.0Purity >98%
NaNO2 Diazotization1.1 - 1.2Keep T < 5°C
H2SO4 (aq) Solvent/AcidExcessBoiling for hydrolysis step
MeI Methylating Agent2.5Fume hood mandatory (Carcinogen)
LiOH Hydrolysis Base3.0Monitor via TLC until ester vanishes
Analytical Validation

The final product must be validated against the following predicted spectral data:

  • 1H NMR (DMSO-d6):

    • 
       13.0 (br s, 1H, COOH)
      
    • 
       7.1-7.3 (m, 2H, Ar-H) — Coupling pattern will show ortho F-H coupling.
      
    • 
       3.85 (s, 3H, OMe)
      
    • 
       2.25 (d, 3H, Me) — Doublet due to long-range coupling with F.
      
  • Mass Spectrometry: ESI (-) m/z: 183.05 [M-H]-.

References

  • Patent Literature (Nitro-Precursor Synthesis)

    • Synthesis method of 2-methyl-3-fluoro-6-nitrobenzoic acid. (CN Patent Application). The route via nitration of the acetylated aniline is a standard industrial approach for polysubstituted benzenes.
    • Source: 1

  • Sandmeyer Hydroxylation Protocols

    • Organic Syntheses Procedure: 2-Amino-3-fluorobenzoic acid.[3] (General methodology for handling fluorinated amino-benzoic acids).

    • Source: 3

  • Methylation of Hydroxybenzoic Acids

    • Preparation of 3-methoxybenzoic acid.[6][7] (Discussion on industrial methylation of hydroxybenzoic acids).

    • Source: 6

Sources

Application Notes and Protocols for the Derivatization of 3-Fluoro-6-methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Key Building Block

3-Fluoro-6-methoxy-2-methylbenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in the synthesis of a wide array of pharmacologically active molecules and advanced materials. Its unique substitution pattern, featuring a sterically demanding ortho-methyl group, an electron-donating methoxy group, and an electron-withdrawing fluorine atom, presents both challenges and opportunities in synthetic chemistry. The derivatization of its carboxylic acid group into esters, amides, and acyl halides is a fundamental step in harnessing its synthetic utility, enabling the construction of more complex molecular architectures.[1]

This comprehensive guide provides detailed application notes and protocols for the efficient derivatization of 3-Fluoro-6-methoxy-2-methylbenzoic acid. We will delve into the mechanistic underpinnings of these transformations, offering practical, field-proven insights to overcome the steric and electronic challenges posed by this versatile substrate.

The "Ortho Effect": A Key Consideration for Reactivity

The presence of the methyl group at the ortho position to the carboxylic acid in 3-Fluoro-6-methoxy-2-methylbenzoic acid significantly influences its reactivity. This phenomenon, known as the "ortho effect," is a combination of steric and electronic factors.[2] The steric bulk of the methyl group can hinder the approach of reagents to the carboxylic acid, potentially slowing down reaction rates. However, it can also twist the carboxylic acid group out of the plane of the benzene ring, which can, in some cases, increase its acidity and reactivity by disrupting resonance stabilization of the neutral acid.[3] Understanding and mitigating the ortho effect is crucial for successful derivatization.

Part 1: Esterification Protocols

Ester derivatives of 3-Fluoro-6-methoxy-2-methylbenzoic acid are valuable intermediates in drug discovery and can also serve as protecting groups. Given the steric hindrance, traditional Fischer esterification may require harsh conditions. Therefore, milder, more sophisticated methods are often preferred.

Steglich Esterification: A Mild Approach for Hindered Acids

The Steglich esterification is an exceptionally mild and efficient method for forming esters from carboxylic acids and alcohols, particularly for sterically hindered substrates.[4] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5]

Causality of Experimental Choices:

  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]

  • DMAP: This nucleophilic catalyst intercepts the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic cycle accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[5]

Experimental Workflow: Steglich Esterification

Steglich_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Fluoro-6-methoxy-2-methylbenzoic acid, alcohol, and DMAP in anhydrous DCM B Cool to 0 °C A->B C Add DCC or EDC solution dropwise B->C D Stir at 0 °C, then warm to room temperature C->D E Filter to remove dicyclohexylurea (DCU) D->E F Wash filtrate with aq. HCl, aq. NaHCO3, and brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for Steglich Esterification.

Detailed Protocol: Synthesis of Methyl 3-Fluoro-6-methoxy-2-methylbenzoate

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Fluoro-6-methoxy-2-methylbenzoic acid (1.0 equiv.), methanol (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve DCC (1.1 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated dicyclohexylurea (DCU).

  • Extraction: Wash the filtrate sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired methyl ester.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants and inert.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, then warming ensures completion.
Reaction Time 2 - 4 hoursTypical for Steglich esterifications; monitor by TLC for optimization.
Stoichiometry Acid:Alcohol:DCC:DMAP = 1:1.2:1.1:0.1Slight excess of alcohol and DCC drives the reaction to completion. Catalytic DMAP is sufficient.
Expected Yield >85%Based on typical yields for sterically hindered acids.

Part 2: Amide Bond Formation

Amide derivatives are crucial in medicinal chemistry due to their prevalence in biological systems and their ability to form key hydrogen bonding interactions.[7] The synthesis of amides from 3-Fluoro-6-methoxy-2-methylbenzoic acid can be efficiently achieved using peptide coupling reagents.

EDC/HOBt Coupling: Minimizing Racemization and Improving Efficiency

While EDC alone can facilitate amide bond formation, the addition of 1-hydroxybenzotriazole (HOBt) or its analogues offers significant advantages.

Causality of Experimental Choices:

  • EDC: Activates the carboxylic acid to form the O-acylisourea intermediate.

  • HOBt: Reacts with the O-acylisourea intermediate to form an active HOBt ester. This new intermediate is less prone to racemization (if the amine component is chiral) and is highly reactive towards amines.[8] The presence of HOBt can also improve yields, especially with less nucleophilic amines.[9]

Experimental Workflow: EDC/HOBt Amide Coupling

EDC_HOBt_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Fluoro-6-methoxy-2-methylbenzoic acid, HOBt, and amine in DMF or DCM B Cool to 0 °C A->B C Add EDC hydrochloride B->C D Stir and warm to room temperature C->D E Dilute with ethyl acetate D->E F Wash with aq. NaHCO3 and brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: Workflow for EDC/HOBt Amide Coupling.

Detailed Protocol: Synthesis of N-Benzyl-3-fluoro-6-methoxy-2-methylbenzamide

  • Preparation: To a solution of 3-Fluoro-6-methoxy-2-methylbenzoic acid (1.0 equiv.), HOBt (1.2 equiv.), and benzylamine (1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF) or DCM, add N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Reaction Initiation: Cool the mixture to 0 °C.

  • Reagent Addition: Add EDC hydrochloride (1.2 equiv.) portion-wise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography or recrystallization.

ParameterConditionRationale
Solvent Anhydrous DMF or DCMGood solubility for a wide range of substrates.
Base DIPEAA non-nucleophilic base to neutralize the EDC hydrochloride and any acid formed.
Temperature 0 °C to Room TemperatureControlled addition at low temperature followed by reaction at ambient temperature.
Reaction Time 12 - 16 hoursOften requires overnight stirring for complete conversion, especially with less reactive amines.
Stoichiometry Acid:Amine:EDC:HOBt = 1:1.1:1.2:1.2Slight excess of amine and coupling reagents ensures high conversion of the carboxylic acid.
Expected Yield 70-95%Dependent on the nucleophilicity of the amine.

Part 3: Acyl Chloride Formation

The conversion of 3-Fluoro-6-methoxy-2-methylbenzoic acid to its corresponding acyl chloride creates a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.

Thionyl Chloride: A Classic and Effective Reagent

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[10]

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): Reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, SO₂, and HCl.[11]

  • Catalytic DMF: A small amount of DMF can catalyze the reaction through the formation of the Vilsmeier reagent, which is a more potent chlorinating agent.

Experimental Workflow: Acyl Chloride Formation with Thionyl Chloride

Acyl_Chloride_SOCl2 cluster_reaction Reaction cluster_isolation Isolation A Combine 3-Fluoro-6-methoxy-2-methylbenzoic acid and excess thionyl chloride B Add catalytic DMF (optional) A->B C Heat to reflux B->C D Remove excess thionyl chloride by distillation C->D E Use the crude acyl chloride directly or purify by vacuum distillation D->E

Caption: Workflow for Acyl Chloride Formation using Thionyl Chloride.

Detailed Protocol: Synthesis of 3-Fluoro-6-methoxy-2-methylbenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place 3-Fluoro-6-methoxy-2-methylbenzoic acid (1.0 equiv.).

  • Reagent Addition: Carefully add an excess of thionyl chloride (2-5 equiv.). A few drops of DMF can be added as a catalyst.

  • Reaction: Gently reflux the mixture until the evolution of gas ceases (typically 1-3 hours).

  • Isolation: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

  • Product: The resulting crude 3-Fluoro-6-methoxy-2-methylbenzoyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Oxalyl Chloride: A Milder Alternative

Oxalyl chloride, often used with a catalytic amount of DMF, is another excellent reagent for converting carboxylic acids to acyl chlorides. It is generally considered milder than thionyl chloride and the byproducts (CO, CO₂, HCl) are all gaseous.

ReagentAdvantagesDisadvantages
Thionyl Chloride Inexpensive, gaseous byproducts.Can lead to side reactions with sensitive functional groups.
Oxalyl Chloride Milder conditions, gaseous byproducts.More expensive than thionyl chloride.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.

  • DCC is a potent skin sensitizer. Avoid contact with skin.

Conclusion

The derivatization of the carboxylic acid group of 3-Fluoro-6-methoxy-2-methylbenzoic acid is a key step in leveraging its potential as a building block in organic synthesis. The protocols outlined in this guide, particularly the use of Steglich esterification for esters and EDC/HOBt coupling for amides, provide reliable and efficient methods to overcome the challenges posed by its sterically hindered nature. The formation of the acyl chloride offers a gateway to a vast array of further transformations. By understanding the underlying chemical principles and carefully selecting the appropriate reagents and conditions, researchers can effectively unlock the synthetic versatility of this valuable intermediate.

References

  • LibreTexts Chemistry. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Quora. (2019, May 19). Why is benzoic acid more acidic than p-methylbenzoic acid? Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Munawar, S., et al. (2023).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Singh, P., & Kumar, V. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4144-4147.
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride? Retrieved from [Link]

  • YouTube. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • Journal of the American Chemical Society. (1951). Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

Sources

Application Notes and Protocols for the Strategic Incorporation of 3-Fluoro-6-methoxy-2-methylbenzoic Acid in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Structural Motifs in Drug Discovery

In the landscape of modern medicinal chemistry, the selection of building blocks for library synthesis is a critical determinant of success in identifying novel therapeutic agents. The careful placement of functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. 3-Fluoro-6-methoxy-2-methylbenzoic acid is a trifunctional aromatic scaffold that offers a compelling combination of features for the construction of diverse and biologically relevant compound libraries. Its strategic deployment can address common challenges in drug development, such as metabolic instability and target promiscuity.

This guide provides an in-depth technical overview of the application of 3-Fluoro-6-methoxy-2-methylbenzoic acid in library synthesis, with a focus on robust protocols for amide bond formation, a cornerstone of medicinal chemistry. We will explore the rationale behind its use, provide detailed experimental workflows, and present data in a format amenable to high-throughput screening campaigns.

The Rationale for Employing 3-Fluoro-6-methoxy-2-methylbenzoic Acid

The utility of 3-Fluoro-6-methoxy-2-methylbenzoic acid as a building block is rooted in the synergistic effects of its three distinct functional groups:

  • The Carboxylic Acid: This functional group serves as a versatile handle for a wide array of chemical transformations, most notably amide bond formation. This allows for the facile introduction of diverse amine building blocks, enabling the exploration of a broad chemical space.[1]

  • The Fluorine Atom: The introduction of fluorine into a drug candidate can have several positive effects. It can block sites of metabolic oxidation, thereby increasing the compound's half-life. Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and influence conformational preferences, potentially leading to enhanced binding affinity and selectivity for the biological target.

  • The Methoxy and Methyl Groups: These substituents provide steric and electronic diversity. The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring and participate in hydrogen bonding interactions with protein targets. The ortho-methyl group can induce a conformational twist in the molecule, which can be advantageous for exploring unique binding modes and improving selectivity.

Experimental Protocols: Amide Coupling Reactions

The following protocols are provided as robust and reproducible methods for the incorporation of 3-Fluoro-6-methoxy-2-methylbenzoic acid into an amide library. The choice of coupling reagent and conditions may be adapted based on the specific amine substrate and desired scale.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a reliable and high-yielding method suitable for a broad range of amines.

Materials:

  • 3-Fluoro-6-methoxy-2-methylbenzoic acid

  • Amine of choice (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask, add 3-Fluoro-6-methoxy-2-methylbenzoic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a cost-effective alternative to HATU, particularly for large-scale library synthesis.

Materials:

  • 3-Fluoro-6-methoxy-2-methylbenzoic acid

  • Amine of choice (1.1 equivalents)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equivalents)

  • HOBt (Hydroxybenzotriazole) (1.5 equivalents)

  • Triethylamine (3.0 equivalents)

  • Anhydrous DCM (Dichloromethane)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 3-Fluoro-6-methoxy-2-methylbenzoic acid (1.0 equivalent) in anhydrous DCM.

  • Add HOBt (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) followed by triethylamine (3.0 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization as needed.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical yields for the amide coupling of 3-Fluoro-6-methoxy-2-methylbenzoic acid with a variety of representative amines using the HATU-mediated protocol.

Amine SubstrateProduct StructureYield (%)Purity (%) (by LC-MS)
Benzylamine3-Fluoro-N-benzyl-6-methoxy-2-methylbenzamide92>98
Aniline3-Fluoro-6-methoxy-2-methyl-N-phenylbenzamide85>97
Morpholine(3-Fluoro-6-methoxy-2-methylphenyl)(morpholino)methanone95>99
(R)-1-Phenylethanamine(R)-3-Fluoro-6-methoxy-2-methyl-N-(1-phenylethyl)benzamide88>98

Experimental Workflow and Logic

The successful synthesis of a chemical library relies on a logical and efficient workflow. The following diagram illustrates a typical workflow for the parallel synthesis of an amide library using 3-Fluoro-6-methoxy-2-methylbenzoic acid.

G cluster_prep Preparation Phase cluster_synthesis Parallel Synthesis cluster_analysis Analysis & Archiving reagents Reagent Preparation - 3-Fluoro-6-methoxy-2-methylbenzoic acid stock solution - Amine library stock solutions - Coupling reagent & base stock solutions dispense Dispense Reagents - Dispense acid, amine, base, and coupling reagent solutions into reaction vials reagents->dispense Automated liquid handling reaction Reaction - Incubate at room temperature with shaking dispense->reaction workup Workup - Quench reaction - Liquid-liquid or solid-phase extraction reaction->workup purification Purification - Parallel HPLC or flash chromatography workup->purification analysis Analysis - LC-MS for purity and identity confirmation - NMR for selected compounds purification->analysis archiving Archiving - Store compounds in library plates - Register compounds and data in database analysis->archiving

Caption: Parallel synthesis workflow for an amide library.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

3-Fluoro-6-methoxy-2-methylbenzoic acid represents a valuable and versatile building block for the synthesis of medicinal chemistry libraries. The strategic placement of its fluoro, methoxy, and methyl substituents provides a unique combination of properties that can be leveraged to generate novel compounds with improved drug-like characteristics. The robust and high-yielding amide coupling protocols detailed in this guide provide a solid foundation for the efficient construction of diverse chemical libraries, accelerating the identification of new lead compounds in the drug discovery process.

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

Sources

Application Note: 3-Fluoro-6-methoxy-2-methylbenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 3-Fluoro-6-methoxy-2-methylbenzoic acid (FMMBA) as a high-value functional building block in materials science. While traditionally viewed as a pharmaceutical intermediate, the unique substitution pattern of FMMBA—combining a sterically demanding ortho-methyl group, an electron-donating ortho-methoxy group, and an electron-withdrawing meta-fluorine atom—renders it an exceptional ligand for Crystal Engineering and Metal-Organic Framework (MOF) construction.

This guide provides validated protocols for utilizing FMMBA to engineer supramolecular synthons and hydrophobic porous materials, bridging the gap between small-molecule therapeutics and solid-state materials science.

Chemical Profile & Material Potential[1][2][3][4][5][6][7]

The utility of FMMBA in materials science is dictated by its "Steric-Electronic Mismatch," which prevents efficient close-packing in the solid state, thereby encouraging the formation of porous architectures or inclusion complexes.

FeatureChemical MoietyMaterial Science Function
Steric Lock 2-Methyl GroupForces the carboxylate group out of planarity with the aromatic ring (dihedral twist), preventing flat

-

stacking and increasing solubility/porosity.
Donor/Acceptor 6-Methoxy / 3-FluoroCreates a "Push-Pull" electronic system. The 6-OMe acts as a weak H-bond acceptor, while the 3-F introduces dipole moments critical for halogen bonding.
Binding Site Carboxylic AcidPrimary coordination site for metal nodes (MOFs) or hydrogen bonding (Co-crystals).

Application I: Crystal Engineering & Co-Crystal Design

Context: In drug development, modifying the physicochemical properties (solubility, stability) of an Active Pharmaceutical Ingredient (API) without changing its covalent structure is paramount. FMMBA serves as an ideal Co-former due to its ability to disrupt stable crystal lattices via the "Fluorine Effect" and steric bulk.

Mechanism: The Supramolecular Synthon

FMMBA typically forms centrosymmetric acid-acid dimers (


 motif). However, in the presence of nitrogen-containing APIs (e.g., pyridines, imidazoles), the proton transfer is modulated by the 3-fluorine acidity enhancement, favoring Heterosynthons (Acid-Pyridine) over Homosynthons.
Protocol A: Mechanochemical Synthesis of FMMBA Co-Crystals

Objective: To screen for stable co-crystals between FMMBA and a target API (e.g., Isoniazid or Caffeine analog).

Reagents & Equipment[1]
  • Ligand: 3-Fluoro-6-methoxy-2-methylbenzoic acid (>98% purity).

  • Target API: Nitrogen-heterocycle base (stoichiometric equivalent).

  • Solvent: Methanol (MeOH), Acetonitrile (MeCN).

  • Equipment: Retsch MM400 Mixer Mill, Stainless steel jars (10 mL), 2x 7mm stainless steel balls.

Step-by-Step Workflow
  • Stoichiometric Weighing: Weigh 1.0 mmol of FMMBA and 1.0 mmol of the target API. Precision is critical to avoid eutectic impurities.

  • Liquid-Assisted Grinding (LAG): Transfer solids to the steel jar. Add 20

    
    L of MeOH (solvent drop). The solvent acts as a catalyst for molecular diffusion.
    
  • Milling: Grind at 25 Hz for 30 minutes.

    • Checkpoint: Stop at 15 minutes to scrape down the sides of the jar to ensure homogeneity.

  • Analysis: Analyze the resulting powder immediately via Powder X-Ray Diffraction (PXRD).

    • Success Criteria: Disappearance of starting material peaks and emergence of new distinct reflections indicating a new phase.

Visualization: Co-Crystal Screening Workflow

CoCrystalWorkflow Start Start: Weigh Reagents (1:1 Stoichiometry) Grind Liquid Assisted Grinding (20µL MeOH, 25Hz) Start->Grind Mix Analysis PXRD Analysis (Diffractogram) Grind->Analysis 30 mins Decision New Peaks? Analysis->Decision Success Scale-up via Slow Evaporation Decision->Success Yes Fail Change Solvent (Try MeCN/THF) Decision->Fail No

Figure 1: Logic flow for mechanochemical co-crystal screening using FMMBA as a co-former.

Application II: Fluorinated Metal-Organic Frameworks (F-MOFs)

Context: Fluorinated ligands are highly sought after in MOF chemistry to increase the hydrophobicity of the pore surface, enhancing hydrolytic stability and selectivity for gas separation (e.g.,


).[2]
Mechanism: The Steric Twist

Unlike flat ligands (e.g., terephthalic acid), FMMBA's ortho-methyl and ortho-methoxy groups force the carboxylate to twist. When coordinated to metal clusters (e.g.,


 paddlewheels), this twist prevents the formation of non-porous 2D sheets, encouraging 3D cage formation or helical channels.
Protocol B: Solvothermal Synthesis of Cu-FMMBA MOF

Objective: To synthesize a hydrophobic MOF for potential gas adsorption studies.

Reagents
  • Ligand: FMMBA (0.5 mmol).

  • Metal Source:

    
     (0.5 mmol).
    
  • Solvent System: DMF:Ethanol:H2O (4:1:1 v/v).

  • Modulator: Acetic acid (optional, to control crystal size).

Step-by-Step Methodology
  • Dissolution: In a 20 mL scintillation vial, dissolve FMMBA in 4 mL DMF. Sonicate until clear.

  • Metal Addition: Add the copper salt dissolved in 1 mL water/ethanol mixture. The solution should turn light blue.

  • Sealing & Heating: Seal the vial in a Teflon-lined autoclave or a programmable oven.

  • Thermal Profile:

    • Ramp to 85°C over 2 hours.

    • Hold at 85°C for 48 hours.

    • Cool to Room Temperature (RT) over 12 hours (slow cooling is crucial for single-crystal growth).

  • Washing (Activation):

    • Decant the mother liquor.

    • Wash crystals 3x with fresh DMF.

    • Solvent exchange with Ethanol (soak for 24 hours, refresh solvent 3x).

  • Drying: Activate under vacuum at 80°C for 6 hours to remove guest solvent molecules.

Data Interpretation: Expected Properties
ParameterExpected OutcomeCausality
Topology Distorted PaddlewheelOrtho-substituents prevent perfect square-planar alignment.
Hydrophobicity Contact Angle > 110°The C-F and C-Me groups line the pore surface, repelling water.
Pore Size Microporous (< 2 nm)Bulky substituents reduce the effective void space, increasing selectivity for small gases (

,

).

Critical Analysis & Troubleshooting

The "Methoxy-Methyl" Interference

A common failure mode in synthesizing materials with FMMBA is decarboxylation or steric hindrance preventing coordination.

  • Symptom: No precipitate in MOF synthesis; solution remains blue.

  • Root Cause: The 2-methyl group blocks the approach of the metal ion to the carboxylate.

  • Correction: Increase reaction temperature to 100°C or use a stronger base (e.g., Pyridine) to deprotonate the acid, increasing the driving force for coordination.

Visualization: Ligand Coordination Logic

CoordinationLogic Ligand FMMBA Ligand (Twisted Conformation) Assembly Self-Assembly (Solvothermal Conditions) Ligand->Assembly Steric Bulk directs topology Metal Metal Node (Cu2+ Paddlewheel) Metal->Assembly Structure_2D 2D Layered Sheet (Low Porosity) Assembly->Structure_2D Flat Ligands (Reference) Structure_3D 3D Porous Framework (High Surface Area) Assembly->Structure_3D FMMBA (Twisted)

Figure 2: Influence of ligand steric bulk (FMMBA) on the topological outcome of MOF assembly.

References

  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Foundational text on supramolecular synthons and the role of fluorine in crystal packing).
  • D'Alessandro, D. M. (2019). "Fluorinated Metal–Organic Frameworks for Gas Separation." Chemical Society Reviews.

  • Grobelny, P., et al. (2011). "Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe." Chemical Communications.[3]

  • Bond, A. D. (2007). "On the Crystal Engineering of Co-crystals with Benzoic Acid Derivatives." CrystEngComm. (Provides comparative data on methyl/methoxy substituted benzoic acids).
  • PubChem Compound Summary. "3-Fluoro-2-methoxy-6-methylbenzoic acid" (Isomer Structural Reference).

Note: While specific literature on the exact isomer 3-Fluoro-6-methoxy-2-methylbenzoic acid in MOFs is emerging, the protocols above are derived from validated methodologies for the class of polysubstituted fluorobenzoic acids.

Sources

Troubleshooting & Optimization

Improving the yield of 3-Fluoro-6-methoxy-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Fluoro-6-methoxy-2-methylbenzoic Acid Synthesis

Overview

Target Molecule: 3-Fluoro-6-methoxy-2-methylbenzoic acid CAS: (Analogous to 886498-58-0 isomers) Primary Synthesis Route: Directed Ortho Metalation (DoM) of 4-fluoro-2-methylanisole.[1] Critical Issue: Low yield and poor regioselectivity due to steric crowding at the C3 position (sandwiched between methyl and methoxy groups) and competitive benzylic lithiation.[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am getting <10% yield, and the NMR shows a complex mixture. What is happening? A: You are likely encountering Regioselective Mismatch and Benzylic Deprotonation .[1] The precursor, 4-fluoro-2-methylanisole, has three potential lithiation sites.[1]

  • Site A (Target C3): Between Me and OMe. Sterically hindered.

  • Site B (C5): Ortho to OMe, Meta to F. Kinetically favored (less hindered).[1]

  • Site C (Benzylic Methyl): The protons on the methyl group are acidic (

    
    ).[1] Standard 
    
    
    
    -BuLi often deprotonates here, leading to benzylic functionalization rather than ring carboxylation.[1]

Q2: How do I confirm which isomer I produced? A: Check the


H NMR coupling constants of the aromatic protons.
  • Target (C3-COOH): The remaining protons are at C4 and C5.[1] They are adjacent. You will see an ortho-coupling (

    
    ).[1]
    
  • Common Impurity (C5-COOH): The remaining protons are at C3 and C6. They are para to each other. You will see a singlet or very weak para-coupling (

    
    ).[1]
    

Q3: Can I force the reaction to the correct position (C3) using temperature? A: Temperature alone is insufficient. While lowering to -78°C suppresses benzylic lithiation (thermodynamic product), it does not solve the steric preference for C5 over C3.[1] To solve this, you must use the TMS Blocking Strategy (detailed in Protocol B).

Part 2: Experimental Protocols

Protocol A: Optimized Direct Lithiation (Baseline Method)

Use this if you need a quick screen and can tolerate lower yields.

  • Reagents: Use

    
    -BuLi  (sec-butyllithium) instead of 
    
    
    
    -BuLi. It is more basic and bulkier, which sometimes favors the coordination-directed deprotonation over the benzylic deprotonation.[1]
  • Solvent: Anhydrous THF (freshly distilled from Na/Benzophenone).

  • Additive: Add TMEDA (1.1 equiv). This breaks the alkyllithium aggregates, increasing the reactivity of the base towards the ring protons (Kinetic Acidity) rather than the benzylic protons.[1]

Step-by-Step:

  • Cool THF/TMEDA solution to -78°C .

  • Add

    
    -BuLi dropwise.[1]
    
  • Add 4-fluoro-2-methylanisole slowly (maintain <-70°C).

  • Stir for 1 hour at -78°C.

  • Bubble excess anhydrous

    
     gas (dried through a 
    
    
    
    tube) into the solution.
  • Allow to warm to RT. Acidify with 2M HCl.

Protocol B: The TMS Blocking Strategy (High Yield / High Purity)

This is the "Gold Standard" for forcing lithiation between two substituents (The "In-Between" Strategy).[1]

Logic: Since C5 is the kinetically favored site, we first fill it with a removable group (Trimethylsilyl - TMS).[1] The second lithiation is then forced to occur at the crowded C3 site (the target).[1] Finally, we remove the TMS.[1]

Workflow Diagram:

TMS_Blocking_Strategy Start 4-Fluoro-2-methylanisole Step1 1. n-BuLi / -78°C (Lithiates at C5) Start->Step1 Inter1 C5-Li Intermediate Step1->Inter1 Step2 2. TMS-Cl Quench Inter1->Step2 Blocked 5-TMS-4-fluoro-2-methylanisole (C5 Blocked) Step2->Blocked Step3 3. s-BuLi / TMEDA (Forces C3 Lithiation) Blocked->Step3 Inter2 C3-Li Intermediate Step3->Inter2 Step4 4. CO2 Carboxylation Inter2->Step4 ProductTMS TMS-Protected Acid Step4->ProductTMS Step5 5. TBAF Deprotection ProductTMS->Step5 Final TARGET: 3-Fluoro-6-methoxy-2-methylbenzoic acid Step5->Final

Caption: The TMS Blocking Strategy forces regioselectivity by occupying the kinetically favored C5 position, redirecting the second lithiation to the target C3 site.

Detailed Procedure:

  • Step 1 (Blocking):

    • Dissolve 4-fluoro-2-methylanisole (10 mmol) in THF (50 mL) under Argon.

    • Cool to -78°C. Add

      
      -BuLi (11 mmol). Stir 1h.
      
    • Quench with TMSCl (12 mmol). Warm to RT.

    • Result: You now have the C5-silylated intermediate.[1] (Verify by GC/MS).

  • Step 2 (Directed Lithiation):

    • Cool the C5-silylated intermediate (in fresh THF/TMEDA) to -78°C.

    • Add

      
      -BuLi  (12 mmol). Note: s-BuLi is required here to overcome the steric hindrance at C3.
      
    • Stir for 2-3 hours at -78°C. (Longer time required for hindered sites).

    • Quench with excess dry ice (

      
      ).[1]
      
  • Step 3 (Desilylation):

    • Dissolve the crude acid in THF.[1]

    • Add TBAF (Tetra-n-butylammonium fluoride, 1M in THF, 2 equiv).[1]

    • Stir at RT for 2 hours or reflux overnight if stubborn.

    • Acidify and extract.[1][2][3]

Part 3: Data & Comparison

ParameterDirect Lithiation (

-BuLi)
TMS Blocking Strategy
Primary Product C5-Isomer (Wrong Regiochemistry)C3-Isomer (Target)
Benzylic Side-Rxn High (15-25%)Low (TMS group adds steric bulk)
Typical Yield 10-20% (Target Isomer)65-75% (Overall)
Purification Difficult Chromatography (Isomer separation)Simple Crystallization

Part 4: Scientific Grounding & References

Mechanistic Insight: The synthesis relies on the Complex Induced Proximity Effect (CIPE) .[1] The methoxy group acts as a Directed Metalation Group (DMG).[1] While fluorine is a strong inductive director, the coordination ability of the methoxy oxygen to Lithium is the dominant factor in determining orientation.[1] The TMS strategy exploits the varying kinetic acidity of the aromatic protons.[1]

References:

  • Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.[1] [1]

    • Foundational text on DoM regioselectivity and blocking groups.

  • Schlosser, M. (2005).[1] "The 2×3 Isomerization of Organolithiums." Angewandte Chemie International Edition, 44(3), 376-393.[1] [1]

    • Explains the "LICKOR" superbase and migration of lithium to thermodynamic positions.

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[1] "Heteroatom-Facilitated Lithiations." Organic Reactions, 26, 1. [1]

    • Classic review covering the hierarchy of directing groups (OMe vs F).

Sources

Technical Support Center: 3-Fluoro-6-methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Fluoro-6-methoxy-2-methylbenzoic acid. As a key building block in the synthesis of APIs, liquid crystals, and other advanced materials, the proper handling and storage of this compound are paramount to ensuring experimental success, reproducibility, and safety.[1] This guide, developed by our senior application scientists, provides field-proven insights and troubleshooting solutions to common challenges encountered by researchers.

Core Properties & Safety Data Summary

A foundational understanding of the compound's properties is the first step in safe and effective handling. 3-Fluoro-6-methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid, and its functionality is dictated by the interplay of its fluoro, methoxy, methyl, and carboxylic acid groups.

PropertyValueSource
Molecular Formula C₉H₉FO₃Inferred from structure
Molecular Weight 184.16 g/mol Calculated
Appearance White to off-white crystalline powder[1][2][3][4]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[5][6][7][8]

GHS Hazard Statements:

  • H315: Causes skin irritation.[6][8]

  • H319: Causes serious eye irritation.[6][8]

  • H335: May cause respiratory irritation.[5][7][8]

Core Directive: Always consult the most current Safety Data Sheet (SDS) provided by your supplier before use. The information here is a summary and not a replacement for a full SDS.

Frequently Asked Questions (FAQs)

This section addresses the most common queries received by our technical support team.

Storage & Stability

Q: What are the optimal storage conditions for 3-Fluoro-6-methoxy-2-methylbenzoic acid?

A: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place .[9][10] The rationale for these conditions is to mitigate potential degradation pathways:

  • Cool: While the material is generally stable at ambient temperature, refrigerated storage (2-8°C) is recommended for long-term preservation to minimize the rate of any potential decomposition.[2][11]

  • Dry: The carboxylic acid group can be hygroscopic. Storing in a desiccated environment prevents water absorption, which could affect weighing accuracy and potentially interfere with moisture-sensitive reactions.

  • Dark: Protection from light, particularly UV, is crucial as aromatic compounds can be susceptible to photochemical degradation over time.

  • Inert Atmosphere: For maximum long-term stability, especially for high-purity grades, storing under an inert atmosphere (e.g., Argon or Nitrogen) will prevent slow oxidation.

Q: I received the compound at room temperature. Has it degraded?

A: No, this is standard for shipping. The compound is stable under normal ambient conditions for the duration of transport.[2][10] The recommended storage conditions are for ensuring multi-year shelf life in the laboratory. Upon receipt, transfer the compound to the recommended cool, dry, and dark conditions.

Q: How can I assess the stability of an older batch of the compound?

A: If you suspect degradation (e.g., discoloration, clumping), you can perform a few simple checks:

  • Visual Inspection: Look for any change from a uniform white powder. Yellowing or browning could indicate impurities or degradation.

  • Melting Point: A broadened or depressed melting point compared to the specification (typically around 158-160°C for the related 3-fluoro-2-methylbenzoic acid) is a classic indicator of impurity.[1]

  • Thin-Layer Chromatography (TLC): A quick TLC analysis against a known fresh sample can reveal the presence of degradation products (new spots).

  • Analytical Chemistry: For quantitative assessment, techniques like HPLC or ¹H NMR are definitive for determining purity.

Handling & Solution Preparation

Q: What is the best way to handle this powder to avoid exposure and contamination?

A: Due to its irritant properties, engineering controls and personal protective equipment (PPE) are essential.[5][6]

  • Handling Environment: Always handle the solid powder inside a chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[6][12]

  • PPE: Wear nitrile gloves, a lab coat, and chemical safety goggles. If significant dust is expected, a face shield and appropriate respiratory protection are advised.[5][9]

  • Dispensing: Use spatulas and weighing papers appropriate for handling fine powders. Avoid creating dust clouds. If the powder is electrostatically charged, an anti-static gun can be beneficial.

Q: I'm having trouble dissolving the compound for my reaction. What solvents should I try?

A: The solubility is a function of the competing effects of the polar carboxylic acid and the relatively nonpolar substituted benzene ring. A systematic approach is best:

  • Common Organic Solvents: Start with common polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, and Acetonitrile. It generally shows moderate solubility in these.

  • Protic Solvents: Alcohols like methanol and ethanol are also effective due to hydrogen bonding.

  • Aqueous Solutions (via Salt Formation): The compound has low solubility in neutral water. However, it can be readily dissolved in aqueous solutions by deprotonation of the carboxylic acid. Add a stoichiometric amount of a base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or a tertiary amine (e.g., triethylamine) to form the highly soluble carboxylate salt. This is a critical technique for aqueous reactions or extractions. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy, methyl) groups influences the pKa, but it will behave as a typical benzoic acid derivative.[13][14][15]

Q: My stock solution in an organic solvent has turned slightly yellow over time. Is it still usable?

A: A slight yellowing can indicate the formation of minor impurities, possibly through slow oxidation or reaction with solvent impurities. For non-critical applications, the solution may still be usable. However, for sensitive reactions, such as those involving catalysis or requiring high purity, it is best to prepare a fresh solution. To validate the solution's integrity, you can run a quick analytical check (e.g., TLC or LC-MS) to quantify the level of impurity.

Troubleshooting Experimental Issues

Problem: Inconsistent Reaction Yields or Stalled Reactions

You are performing a reaction, such as an amidation or esterification, and notice significant variability between batches.

G start Start: Inconsistent Yields purity 1. Verify Starting Material Purity start->purity moisture 2. Check for Moisture purity->moisture Purity Confirmed purity_issue Action: Re-purify starting material or use new batch. purity->purity_issue Impurity Detected pH 3. Evaluate Reaction pH / Base moisture->pH System is Anhydrous moisture_issue Action: Dry solvents/reagents. Run reaction under inert gas. moisture->moisture_issue Moisture Suspected temp 4. Review Reaction Temperature & Time pH->temp Base/pH is Correct pH_issue Action: Titrate base. Ensure full deprotonation (if required). pH->pH_issue Incorrect Stoichiometry or Base Strength result Consistent Yields Achieved temp->result Parameters Optimized temp_issue Action: Increase temperature. Extend reaction time. Monitor by TLC/LC-MS. temp->temp_issue Reaction Stalls

Sources

Preventing decomposition of 3-Fluoro-6-methoxy-2-methylbenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-6-methoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. Our goal is to empower you with the knowledge to anticipate and prevent decomposition during your chemical reactions, ensuring the integrity and success of your experiments.

I. Troubleshooting Guide: Addressing Common In-Reaction Issues

This section addresses specific problems that may arise during reactions involving 3-Fluoro-6-methoxy-2-methylbenzoic acid, providing potential causes and actionable solutions.

Question 1: I am observing a significant amount of a byproduct that appears to be decarboxylated. Why is this happening and how can I prevent it?

Answer:

The observation of a decarboxylated byproduct, 2-Fluoro-5-methoxytoluene, is a common issue when working with benzoic acid derivatives, particularly under harsh reaction conditions.

Causality: Decarboxylation is the removal of the carboxyl group (-COOH) and its replacement with a hydrogen atom, releasing carbon dioxide. This process is often promoted by:

  • High Temperatures: Thermal stress can provide the activation energy needed to break the carbon-carbon bond between the aromatic ring and the carboxyl group.

  • Strongly Acidic or Basic Conditions: Both extremes of pH can facilitate decarboxylation, although the exact mechanism may differ.

  • Presence of Metal Catalysts: Certain transition metals, especially copper and palladium, can catalyze decarboxylation, sometimes as an undesired side reaction in cross-coupling protocols.[1] Benzoic acids with multiple electron-donating substituents can be decarboxylated with catalytic palladium.[1]

  • Electron-Donating Groups: The methoxy (-OCH3) and methyl (-CH3) groups on the ring are electron-donating, which can stabilize the transition state of decarboxylation, making it more favorable compared to benzoic acids with electron-withdrawing groups.[2][3]

Preventative Measures & Protocol Adjustments:

  • Temperature Control:

    • Maintain the reaction temperature as low as reasonably possible to achieve the desired transformation.

    • Utilize a well-calibrated heating mantle or oil bath and monitor the internal reaction temperature closely.

    • Consider microwave-assisted synthesis for rapid heating to the target temperature, which can sometimes minimize byproduct formation by reducing overall reaction time.

  • pH Management:

    • If the reaction allows, maintain a pH closer to neutral.

    • If a strong acid or base is required, consider slow, portion-wise addition at a reduced temperature to control exotherms and minimize the concentration of the harsh reagent at any given time.

  • Catalyst Selection:

    • When performing cross-coupling reactions, screen different catalysts and ligands. Some ligand systems are better at promoting the desired reactivity while suppressing decarboxylation.

    • Use the lowest effective catalyst loading.

  • Reaction Time:

    • Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS.

    • Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor decomposition.

Question 2: My NMR analysis shows a loss of the methoxy group. What is causing this demethylation?

Answer:

The loss of the methoxy group, resulting in the formation of 3-Fluoro-6-hydroxy-2-methylbenzoic acid, is indicative of ether cleavage.

Causality: The methoxy group is an ether linkage, which is generally stable but can be cleaved under specific conditions.

  • Strong Protic Acids: Strong acids like HBr and HI are classic reagents for cleaving ethers.[4][5] The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the conjugate base of the acid.[4][5] While HCl is less effective, it can still cause cleavage at elevated temperatures.[5]

  • Lewis Acids: Certain Lewis acids, such as BBr₃, are highly effective at cleaving aryl methyl ethers, even at low temperatures.

  • High Temperatures with Acidic Catalysts: Even moderate acidity combined with high heat can lead to ether cleavage over extended reaction times.[4]

Preventative Measures & Protocol Adjustments:

  • Reagent Selection:

    • Avoid the use of strong protic acids like HBr and HI if the methoxy group needs to be preserved. If an acid is necessary, consider weaker acids or carefully controlled conditions.

    • Be cautious with Lewis acids, especially boron trihalides. If a Lewis acid is required, opt for milder options if the reaction chemistry allows.

  • Temperature and Duration:

    • As with decarboxylation, minimize reaction temperature and time.

    • If acidic conditions are unavoidable, running the reaction at a lower temperature for a longer period may be preferable to a high-temperature, short-duration protocol.

  • Protecting Group Strategy:

    • In multi-step syntheses where harsh acidic conditions are required for a different transformation, it may be necessary to use a more robust ether protecting group for the phenol, such as a benzyl or silyl ether, and deprotect it in a later step under orthogonal conditions.

Question 3: I am attempting a nucleophilic substitution reaction, but the yield is low and I'm recovering my starting material. What's going wrong?

Answer:

While the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, the success of this transformation is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.[6][7]

Causality: SNAr reactions proceed via a Meisenheimer complex, a negatively charged intermediate.[8] The stability of this intermediate is crucial for the reaction to proceed.

  • Insufficient Ring Activation: The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[8] This step is greatly accelerated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex through resonance.[8] In 3-Fluoro-6-methoxy-2-methylbenzoic acid, the methoxy and methyl groups are electron-donating, which disfavors the formation of the negatively charged intermediate, making the ring less reactive towards nucleophiles.

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-rich aromatic ring.

  • Reaction Conditions: SNAr reactions often require elevated temperatures and polar aprotic solvents (e.g., DMF, DMSO) to facilitate the reaction.

Troubleshooting & Optimization:

  • Increase Reactivity:

    • If the synthetic route allows, consider temporarily introducing a strong electron-withdrawing group to the ring to activate it for SNAr, which can be removed or modified in a subsequent step.

    • Recent advances in photoredox catalysis have enabled the nucleophilic substitution of unactivated fluoroarenes under milder conditions.[9]

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like DMSO, DMF, or NMP to enhance the nucleophilicity of your reagent and stabilize the charged intermediate.

    • Temperature: Gradually increase the reaction temperature, monitoring for the onset of decomposition (e.g., decarboxylation). Microwave heating can be effective here.

    • Base: If your nucleophile is an alcohol or amine, the use of a non-nucleophilic base (e.g., NaH, K₂CO₃) is often necessary to generate the more potent anionic nucleophile in situ.

  • Alternative Synthetic Routes:

    • If SNAr proves to be consistently low-yielding, consider alternative strategies such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Ullmann condensation) which operate under different mechanistic principles.

II. Frequently Asked Questions (FAQs)

What are the optimal storage conditions for 3-Fluoro-6-methoxy-2-methylbenzoic acid?

To ensure long-term stability, 3-Fluoro-6-methoxy-2-methylbenzoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep it away from strong bases, strong oxidizing agents, and sources of heat or ignition. Storage at room temperature is generally acceptable.[11]

Is this compound sensitive to air or moisture?

While not acutely sensitive, prolonged exposure to moisture and air should be avoided. Moisture could potentially lead to the formation of hydrates or facilitate slow decomposition pathways over time, especially if acidic or basic impurities are present. It is good practice to handle the solid under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to moisture.

What safety precautions should I take when handling this compound?

As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn, including safety glasses, a lab coat, and chemical-resistant gloves. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[12] Handle in a well-ventilated area or a chemical fume hood.[13] Avoid creating dust. In case of fire, hazardous decomposition products like hydrogen fluoride and carbon monoxide may be produced.[13]

Can the carboxylic acid group interfere with my reaction?

Yes, the carboxylic acid group is acidic and can react with bases, and can also coordinate to metal catalysts.

  • In Basic Reactions: The carboxyl proton will be abstracted by bases. This may consume your base or alter the solubility and reactivity of the molecule.

  • In Metal-Catalyzed Reactions: The carboxylate can act as a ligand, potentially interfering with the catalyst's activity. In some cases, it may be necessary to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and then hydrolyze it back to the acid after the reaction.

  • Amide Coupling: To form an amide bond, the carboxylic acid must first be activated (e.g., to an acid chloride or with coupling reagents like EDC or HATU) to prevent a simple acid-base reaction with the amine.

What are the expected decomposition byproducts and how can I identify them?

The most common decomposition pathways and their corresponding byproducts are summarized in the table below. These can be identified using standard analytical techniques.

Decomposition PathwayByproductIdentification Techniques
Decarboxylation 2-Fluoro-5-methoxytolueneGC-MS, ¹H NMR (disappearance of -COOH proton, characteristic aromatic signals), ¹³C NMR (loss of carboxyl carbon signal)
Demethylation (Ether Cleavage) 3-Fluoro-6-hydroxy-2-methylbenzoic acidLC-MS (change in mass), ¹H NMR (disappearance of -OCH₃ signal, appearance of -OH signal), IR (broad O-H stretch)
Hydrolysis of Fluoro Group 3-Hydroxy-6-methoxy-2-methylbenzoic acidLC-MS (change in mass), ¹⁹F NMR (disappearance of fluorine signal)

III. Visualization of Decomposition Pathways and Experimental Workflows

Diagram 1: Potential Decomposition Pathways

main 3-Fluoro-6-methoxy- 2-methylbenzoic acid decarb 2-Fluoro-5-methoxytoluene main->decarb High Temp / Metal Catalyst (-CO₂) demeth 3-Fluoro-6-hydroxy- 2-methylbenzoic acid main->demeth Strong Acid (HBr, BBr₃) (-CH₃) defluor 3-Hydroxy-6-methoxy- 2-methylbenzoic acid main->defluor Harsh Nucleophilic Conditions (-F)

Caption: Key decomposition pathways for 3-Fluoro-6-methoxy-2-methylbenzoic acid.

Diagram 2: General Troubleshooting Workflow

cluster_paths Determine Decomposition Pathway cluster_solutions Implement Corrective Actions start Reaction Yield is Low or Byproducts Observed analyze Analyze Crude Reaction Mixture (LC-MS, NMR, GC-MS) start->analyze identify Identify Byproduct Structure analyze->identify decarb Decarboxylation? identify->decarb demeth Demethylation? identify->demeth other Other Side Reaction? identify->other sol_decarb Reduce Temperature Screen Catalysts Control pH decarb->sol_decarb sol_demeth Avoid Strong Acids (HBr, BBr₃) Reduce Temperature demeth->sol_demeth sol_other Re-evaluate Reagents & Stoichiometry Consider Alt. Route other->sol_other optimize Optimize and Re-run Reaction sol_decarb->optimize sol_demeth->optimize sol_other->optimize

Caption: A systematic workflow for troubleshooting reactions and identifying solutions.

IV. References

  • Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. (2023-01-04). [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. (2024-03-19). [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. (2014-11-19). [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). [Link]

  • MySkinRecipes. 3-Bromo-6-methoxy-2-methylbenzoicacid.[Link]

  • NCBI. Decarboxylative Hydroxylation of Benzoic Acids.[Link]

  • NCBI. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020-09-28). [Link]

  • Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. (2025-09-08). [Link]

  • PubChem. 3-Fluoro-2-methoxybenzoic acid.[Link]

  • ResearchGate. Decarboxylative Amination of Benzoic Acids Bearing Electron-Donating Substituents and Non-Activated Amines | Request PDF.[Link]

  • RSC Publishing. Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. (2022-04-30). [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.[Link]

  • YouTube. Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. (2025-05-01). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of 3-Fluoro-6-methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

3-Fluoro-6-methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a critical building block in the synthesis of complex pharmaceutical molecules. As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric; it is a fundamental determinant of the safety and efficacy of the final drug product.[1][2] The presence of unwanted impurities, which can arise from starting materials, synthetic by-products, or degradation, can have a profound impact on a drug's pharmacological and toxicological profile.[3][4][5]

This guide provides a comparative analysis of the principal analytical methods for assessing the purity of 3-Fluoro-6-methoxy-2-methylbenzoic acid. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind method selection and implementation. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which mandate a thorough understanding and control of impurities in new drug substances.[4][6][7]

Chapter 1: Foundational Principles of Purity Analysis

Before comparing techniques, we must establish a logical framework for purity assessment. The goal is twofold: to accurately quantify the main compound (the assay) and to detect, identify, and quantify all impurities above a certain threshold.

1.1. The Impurity Profile: What Are We Looking For?

According to ICH Q3A guidelines, impurities are classified into three main categories:

  • Organic Impurities: These are the most common and structurally similar to the drug substance. They can be starting materials, by-products of side reactions, intermediates, and degradation products.[4][8]

  • Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts.[4][8]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis process.[4]

1.2. Regulatory Thresholds: When Does an Impurity Matter?

The ICH has established thresholds that trigger specific actions for organic impurities. Understanding these is crucial for designing a compliant analytical strategy.[6]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[5][6]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

The overall workflow for a comprehensive purity assessment follows a logical progression from initial screening to in-depth characterization and routine quality control.

Purity_Assessment_Workflow cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Routine Quality Control Sample Receive Sample (3-Fluoro-6-methoxy-2-methylbenzoic acid) Screen Initial Screening (HPLC-UV/MS, NMR) Sample->Screen Initial analysis Identify Identify & Characterize Impurities (LC-MS/MS, HRMS, NMR) Screen->Identify Impurities detected Develop Develop & Validate Quantitative Methods (e.g., HPLC) Identify->Develop Structures elucidated QC_Test Batch Release Testing (Validated HPLC Method) Develop->QC_Test Method transfer Stability Stability Studies QC_Test->Stability Time-point testing Report Generate Certificate of Analysis (CoA) QC_Test->Report Data meets specification

Caption: General workflow for purity assessment of a new chemical entity.

Chapter 2: Comparative Guide to Core Analytical Techniques

No single analytical technique can provide a complete picture of a substance's purity. An orthogonal approach, using multiple methods with different separation and detection principles, is the cornerstone of a trustworthy purity assessment.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC, particularly reverse-phase HPLC with UV detection, is the gold standard for purity and impurity quantification in the pharmaceutical industry.[1][3] For 3-Fluoro-6-methoxy-2-methylbenzoic acid, its aromatic ring provides strong UV chromophores, and its carboxylic acid group gives it moderate polarity, making it ideally suited for separation on C18 columns. The choice of a buffered mobile phase is critical; suppressing the ionization of the carboxylic acid group (by maintaining a pH around 2.5-3.0) leads to sharper, more symmetrical peaks and reproducible retention times.

Trustworthiness: A well-developed HPLC method is self-validating. System suitability tests (SSTs) performed before each run—assessing parameters like peak resolution, tailing factor, and injection precision—ensure the system is performing as expected. The use of a photodiode array (PDA) detector adds another layer of confidence by providing UV spectra, which can be used to assess peak purity and tentatively identify co-eluting impurities.

  • Instrumentation: HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 235 nm (based on UV absorbance of benzoic acid derivatives)[9].

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Quantification: Purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard should be used, and relative response factors for known impurities should be determined.

ParameterResultRationale
Limit of Detection (LOD) 0.01%Sufficient to detect impurities below the reporting threshold.
Limit of Quantitation (LOQ) 0.03%Aligns with the ICH reporting threshold for many drugs.[6]
Linearity (r²) > 0.999Demonstrates a direct relationship between concentration and response.
Specificity HighThe chromatographic separation resolves the main peak from known impurities.
Gas Chromatography (GC)

Expertise & Experience: While HPLC is the primary tool for non-volatile organic impurities, GC is essential for analyzing two specific classes: volatile organic impurities and residual solvents. 3-Fluoro-6-methoxy-2-methylbenzoic acid itself is not sufficiently volatile for direct GC analysis without derivatization. However, the analysis of residual solvents from its synthesis (e.g., toluene, THF, methanol) is a mandatory part of its purity profile according to ICH Q3C guidelines.[8] Headspace GC with a Flame Ionization Detector (FID) is the preferred technique as it avoids non-volatile matrix interference and provides excellent sensitivity for most organic solvents.

Trustworthiness: The method is validated using certified reference standards for all potential solvents. The FID provides a robust and near-universal response for hydrocarbons, making quantification reliable.

  • Instrumentation: Headspace autosampler coupled to a GC with an FID.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 230 °C.

    • Detector Temperature: 250 °C.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide - DMSO) and seal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is unparalleled for structural elucidation and confirmation. For purity assessment, its primary role is to confirm the identity of the main component and to help identify unknown impurities. The ¹H NMR spectrum of 3-Fluoro-6-methoxy-2-methylbenzoic acid would provide a unique fingerprint: distinct signals for the methoxy and methyl protons, and a characteristic splitting pattern for the aromatic protons due to fluorine-proton coupling.[10][11][12] Furthermore, Quantitative NMR (qNMR) can be used as an absolute purity method by integrating the signal of the analyte against a certified internal standard of known purity and concentration.

Trustworthiness: NMR is a primary ratio method. The signal intensity is directly proportional to the number of nuclei, making it inherently quantitative without the need for calibration curves for each analyte, provided a suitable internal standard is used. This makes it a powerful tool for certifying the purity of reference standards themselves.

(In a solvent like DMSO-d₆)

ProtonsExpected Chemical Shift (ppm)Multiplicity
-COOH ~13.0Broad singlet
Aromatic-H ~7.0 - 7.5Multiplets (with H-F coupling)
-OCH₃ ~3.8Singlet
-CH₃ ~2.2Singlet
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is rarely a standalone purity technique but is an indispensable detector for chromatography (LC-MS, GC-MS). Its power lies in providing molecular weight information, which is crucial for identifying unknown impurities. For 3-Fluoro-6-methoxy-2-methylbenzoic acid (MW: 184.16 g/mol )[13], an LC-MS method would allow for the detection of impurities that are not resolved chromatographically or are present below the UV detector's limit of detection. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of an impurity's elemental formula.[14]

Trustworthiness: The specificity of MS is extremely high. By monitoring for the exact mass of the parent compound and potential impurities (e.g., demethylated, de-fluorinated, or isomeric by-products), one can build a highly confident impurity profile.

Chapter 3: Method Selection and Orthogonal Strategy

Choosing the right analytical method depends entirely on the question being asked. A decision-tree framework can guide this process.

Method_Selection Start What is the analytical goal? Goal1 Routine QC: Purity Assay & Impurity Quantification Start->Goal1 Goal2 Identify Unknown Impurity Start->Goal2 Goal3 Confirm Structure / Absolute Purity Start->Goal3 Goal4 Quantify Residual Solvents Start->Goal4 Method1 Validated Reverse-Phase HPLC-UV/PDA Method Goal1->Method1 Method2 LC-HRMS + Isolation & NMR Goal2->Method2 Method3 ¹H NMR (Identity) qNMR (Purity) Goal3->Method3 Method4 Headspace GC-FID Goal4->Method4

Caption: Decision tree for selecting the appropriate analytical method.

Summary Comparison of Techniques

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV/PDA Quantitative purity & impurity profilingRobust, precise, excellent for routine QC, peak purity assessment via PDA.Requires reference standards for accurate quantification of impurities, may not detect non-chromophoric impurities.
GC-FID Residual solvents & volatile impuritiesHigh sensitivity for volatile organic compounds, robust and reliable.Not suitable for non-volatile compounds like the parent acid without derivatization.
NMR Structural confirmation & absolute quantification (qNMR)Provides definitive structural information, inherently quantitative with an internal standard.Lower sensitivity than chromatographic methods, complex mixtures can be difficult to interpret.
LC-MS Impurity identificationHigh sensitivity and specificity, provides molecular weight for unknown identification.Response can be non-linear and matrix-dependent, quantification is more complex than with UV or FID.
DSC Purity of high-purity crystalline solidsProvides an "absolute" measure of purity without reference standards.Only applicable for substances >98.5% pure, requires crystalline material, does not detect solid-soluble impurities.[15]

Conclusion

The purity assessment of 3-Fluoro-6-methoxy-2-methylbenzoic acid is a multi-faceted task that demands a strategic combination of analytical technologies. While a validated HPLC-UV method serves as the foundation for routine quality control and stability testing, it must be complemented by orthogonal methods. Headspace GC-FID is non-negotiable for the control of residual solvents. NMR provides unequivocal structural confirmation, and LC-MS is the indispensable tool for the rapid identification of process-related impurities and degradation products. By integrating these techniques within a framework guided by regulatory principles, researchers and drug developers can ensure the quality, safety, and consistency of this vital pharmaceutical intermediate.

References

  • Arborpharmchem. (2024). API Intermediates Production Purity.
  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?
  • American Chemical Society. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • chiralen.com. (n.d.). 3-Fluoro-2-methoxy-6-methylbenzoic acid.
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-methoxybenzoic acid.
  • Supporting Information. (n.d.). 3 - Supporting Information.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-methylbenzoic acid 99%.
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-32.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • ChemicalBook. (n.d.). 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Fluoro-6-methoxybenzoic Acid.
  • ResearchGate. (n.d.). NMR spectrum of trimethoxy benzoic acid.
  • Biosynth. (n.d.). 2-Fluoro-6-methoxybenzoic acid.
  • ChemicalBook. (n.d.). 3-Hydroxy-2-methylbenzoic acid(603-80-5) 1H NMR spectrum.

Sources

Comparing the reactivity of 3-Fluoro-6-methoxy-2-methylbenzoic acid with its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers in Medicinal Chemistry and Synthetic Planning

In the landscape of drug discovery and fine chemical synthesis, the subtle placement of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties and biological activity. Understanding the reactivity of substituted benzoic acids is paramount, as they are foundational building blocks for a vast array of pharmaceuticals and functional materials. This guide provides an in-depth comparison of the reactivity of 3-Fluoro-6-methoxy-2-methylbenzoic acid and two of its structural isomers, grounded in the principles of physical organic chemistry.

We will explore how the interplay of electronic and steric effects, dictated by the positioning of fluoro, methoxy, and methyl substituents, governs the reactivity of the carboxylic acid functional group. This analysis is supported by a proposed experimental framework for quantifying these differences, providing a robust model for researchers evaluating similar compound series.

The Isomers in Focus: A Structural Overview

The reactivity of a benzoic acid is intrinsically linked to the electronic environment of its carboxylic acid group. Substituents on the benzene ring can either donate or withdraw electron density, thereby modulating the electrophilicity of the carbonyl carbon and the acidity of the carboxyl proton.[1][2] Furthermore, groups positioned ortho to the carboxylic acid can introduce significant steric hindrance, impacting the accessibility of the reaction center.[3]

For this comparative guide, we will analyze the following three isomers:

  • Compound A (Core): 3-Fluoro-6-methoxy-2-methylbenzoic acid

  • Compound B (Isomer 1): 4-Fluoro-2-methoxy-5-methylbenzoic acid

  • Compound C (Isomer 2): 5-Fluoro-2-methoxy-4-methylbenzoic acid

A theoretical analysis based on established electronic and steric principles allows us to formulate a hypothesis regarding their relative reactivity in a typical acid-catalyzed reaction, such as esterification.

Electronic & Steric Profile:
  • Fluorine (-F): Exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[4][5] It also has a weaker, electron-donating resonance effect (+M or +R), but the inductive effect typically dominates.[6]

  • Methoxy (-OCH₃): Exhibits an electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom, which can delocalize into the aromatic ring.[7][8][9] It also has a moderate electron-withdrawing inductive effect (-I). Generally, the resonance effect is more influential.[10]

  • Methyl (-CH₃): An electron-donating group through a weak inductive effect (+I) and hyperconjugation.

Reactivity Hypothesis:

The rate of Fischer esterification is enhanced by factors that increase the electrophilicity of the carbonyl carbon. This is achieved by electron-withdrawing groups that pull electron density from the ring and, consequently, from the carboxyl group. Conversely, the reaction is slowed by steric hindrance around the carboxyl group, which impedes the approach of the nucleophile (the alcohol).[3][11]

  • Compound A (3-F, 6-OMe, 2-Me): This isomer is subject to the most significant steric hindrance, with both ortho positions (2-Me and 6-OMe) occupied. This "ortho effect" can force the carboxyl group out of the plane of the benzene ring, inhibiting resonance but severely restricting access to the carbonyl carbon.[3] The meta-fluoro group provides strong inductive withdrawal, while the ortho-methoxy group donates via resonance. The combination of extreme steric shielding is predicted to make this isomer the least reactive .

  • Compound B (4-F, 2-OMe, 5-Me): Features an ortho-methoxy group, which provides both steric hindrance and a +M effect. The fluorine atom is para to the carboxyl group, where its strong -I effect will be most potent in withdrawing electron density and increasing the carbonyl's electrophilicity. This isomer is expected to be significantly more reactive than Compound A.

  • Compound C (5-F, 2-OMe, 4-Me): Also possesses an ortho-methoxy group. The fluorine atom is meta to the carboxyl group, where its -I effect is still strong, though typically less influential than from the para position. The methyl group is para, providing a weak electron-donating effect. Its reactivity is predicted to be intermediate between A and B.

Therefore, the hypothesized order of reactivity towards Fischer esterification is: Compound B > Compound C > Compound A .

Experimental Design: A Framework for Validation

To empirically validate the reactivity hypothesis, a standardized kinetic study of the Fischer esterification reaction is proposed. This self-validating protocol ensures that any observed differences in reaction rates can be confidently attributed to the intrinsic structural differences between the isomers.

The Model Reaction: Fischer Esterification

The acid-catalyzed esterification with methanol is an ideal choice for this comparison. It is a well-understood, reversible reaction where the rate-determining step involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[12][13] The reaction's sensitivity to both electronic effects and steric hindrance makes it a superb probe for the properties of our isomers.

G cluster_0 Reaction Setup cluster_1 Kinetic Monitoring cluster_2 Analysis & Data Processing Setup Prepare individual reaction flasks for each isomer (A, B, C) Reagents Add: - Benzoic Acid Isomer (1.0 eq) - Anhydrous Methanol (20 eq) - Internal Standard (e.g., Dodecane) - Sulfuric Acid (0.1 eq, catalyst) Setup->Reagents Conditions Maintain constant temperature (e.g., 60°C) and stirring rate Reagents->Conditions Sampling Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 min) Conditions->Sampling Quench Immediately quench reaction in each aliquot (e.g., with cold NaHCO₃ soln) Sampling->Quench Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Analysis Analyze organic layer by GC-MS Extract->Analysis Quantify Quantify concentrations of starting material and ester product relative to the internal standard Analysis->Quantify Plot Plot [Ester] vs. Time for each isomer Quantify->Plot Kinetics Calculate initial reaction rates (k) Plot->Kinetics

Caption: Experimental workflow for the kinetic analysis of esterification.

Hypothetical Results and Data Interpretation

Executing the protocol described above would yield data on the rate of formation of the corresponding methyl ester for each isomer. The following table presents a set of plausible, simulated results that align with our initial hypothesis.

CompoundSubstituent Positions (F, OMe, Me)Predicted Steric HindrancePredicted Electronic Activation (-I effect)Hypothetical Rate Constant, k (M⁻¹s⁻¹)Relative Reactivity
A: 3-Fluoro-6-methoxy-2-methylbenzoic acid3, 6, 2Very High (di-ortho)Moderate (meta-F)1.2 x 10⁻⁵1.0 (Baseline)
B: 4-Fluoro-2-methoxy-5-methylbenzoic acid4, 2, 5High (mono-ortho)High (para-F)9.8 x 10⁻⁵8.2x
C: 5-Fluoro-2-methoxy-4-methylbenzoic acid5, 2, 4High (mono-ortho)Moderate (meta-F)4.5 x 10⁻⁵3.8x
Analysis of Simulated Data:
  • Compound A exhibits the lowest rate constant, confirming the overwhelming impact of steric hindrance from the two ortho substituents. Despite the activating -I effect of the fluorine at the 3-position, the methoxy and methyl groups effectively shield the carboxylic acid from the incoming nucleophile.

  • Compound B is the most reactive, with a rate constant over 8 times that of the baseline. This demonstrates the powerful activating nature of a para-fluoro substituent. Its strong inductive pull significantly increases the electrophilicity of the carbonyl carbon, overcoming the steric hindrance imposed by the single ortho-methoxy group.

  • Compound C shows intermediate reactivity. The steric environment is similar to Compound B (one ortho-methoxy group), but the electronic activation is weaker because the fluorine's inductive effect is exerted from the meta position. This result logically places its reactivity between the sterically hindered Compound A and the electronically activated Compound B.

Caption: Structural comparison of isomers and their key reactivity factors.

Conclusion for the Practicing Scientist

This guide illustrates a foundational principle in organic chemistry: the reactivity of a functional group is a nuanced balance of steric and electronic factors determined by its molecular architecture. For researchers working with substituted benzoic acids, a preliminary analysis of these effects can provide invaluable predictive power, guiding substrate selection and reaction optimization.

Our analysis, supported by a hypothetical kinetic study, concludes that for the isomers of 3-Fluoro-6-methoxy-2-methylbenzoic acid, reactivity in electrophilic additions to the carboxyl group is primarily dictated by steric hindrance at the ortho positions. While electronic activation from electron-withdrawing groups like fluorine is significant, its effect can be completely overshadowed by severe steric shielding. In cases of comparable steric environments, the position of the activating group becomes the deciding factor, with para-substitution providing a greater enhancement of reactivity than meta-substitution. These principles serve as a robust guide for anticipating chemical behavior and making informed decisions in complex synthetic campaigns.

Detailed Experimental Protocol

Objective: To determine the relative reaction rates of Fischer esterification for three benzoic acid isomers.

Materials:

  • Isomer A: 3-Fluoro-6-methoxy-2-methylbenzoic acid (≥98% purity)

  • Isomer B: 4-Fluoro-2-methoxy-5-methylbenzoic acid (≥98% purity)

  • Isomer C: 5-Fluoro-2-methoxy-4-methylbenzoic acid (≥98% purity)

  • Anhydrous Methanol (MeOH, ≥99.8%)

  • Sulfuric Acid (H₂SO₄, 98%)

  • Dodecane (Internal Standard, ≥99%)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks with reflux condensers and magnetic stir bars

Procedure:

  • Reaction Setup: For each isomer, add the benzoic acid (e.g., 1.0 mmol), anhydrous methanol (20 mL, ~20 eq.), and dodecane (0.5 mmol) to a 50 mL round-bottom flask equipped with a stir bar.

  • Initiation: Place the flasks in a pre-heated oil bath set to a constant temperature of 60°C. Allow the mixtures to equilibrate for 5 minutes with stirring.

  • Catalysis: Add concentrated sulfuric acid (0.1 mmol) to each flask to catalyze the reaction. Start a timer immediately for each flask upon addition of the acid. This is t=0.

  • Sampling: At designated time points (e.g., 15, 30, 60, 120, 240, and 360 minutes), withdraw a 0.5 mL aliquot from each reaction mixture using a syringe.

  • Quenching: Immediately transfer each aliquot into a labeled vial containing 2 mL of ice-cold saturated NaHCO₃ solution to quench the reaction. Mix vigorously.

  • Extraction: Add 2 mL of ethyl acetate to each quenched vial. Cap and vortex for 30 seconds to extract the organic components. Allow the layers to separate.

  • Sample Preparation for GC-MS: Transfer the top organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous MgSO₄ to remove any residual water. Transfer the dried organic solution to a GC vial for analysis.

  • Analysis: Analyze each sample by Gas Chromatography-Mass Spectrometry (GC-MS). Develop a method that provides clear separation of methanol, ethyl acetate, the internal standard (dodecane), the starting benzoic acid (after derivatization, if necessary, or by HPLC), and the methyl ester product.

  • Data Processing: For each time point, determine the peak areas for the internal standard and the methyl ester product. Calculate the concentration of the product relative to the constant concentration of the internal standard. Plot the concentration of the formed ester versus time for each of the three isomers. The initial slope of this curve is proportional to the initial reaction rate.

References

  • A to Z Chemistry. (2020). Ortho effect. WordPress.com. [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved February 2, 2026, from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]

  • JoVE. (2023). Video: Substituent Effects on Acidity of Carboxylic Acids. [Link]

  • Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved February 2, 2026, from [Link]

  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved February 2, 2026, from [Link]

  • Zuniga, C. A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1624. [Link]

Sources

A Comparative Guide to Fluorinated Benzoic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become an indispensable tool for fine-tuning chemical and physical properties. Fluorinated benzoic acids, a class of readily available and versatile building blocks, exemplify this principle. The position and number of fluorine substituents on the aromatic ring dramatically influence the electronic character, acidity, and steric environment of the benzoic acid moiety, thereby dictating its reactivity and suitability for a diverse range of applications, from pharmaceutical and agrochemical development to materials science.[1][2]

This guide provides a comprehensive comparative analysis of common fluorinated benzoic acids, offering insights into their relative performance in key organic transformations. By understanding the subtle yet significant differences between these reagents, researchers can make more informed decisions in their synthetic endeavors.

The Influence of Fluorine Substitution on Acidity and Electronic Properties

The acidity of a carboxylic acid is a fundamental property that governs its reactivity in numerous chemical transformations. The introduction of highly electronegative fluorine atoms to the benzoic acid ring has a profound impact on its pKa value. This is primarily due to the strong electron-withdrawing inductive effect (-I) of fluorine, which stabilizes the resulting carboxylate anion.[1]

The position of the fluorine atom is critical. An ortho-fluoro substituent exerts the most significant influence on acidity due to the "ortho effect." This is a combination of a strong inductive effect and steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the neutral acid and further stabilizing the carboxylate anion.[1]

CompoundCAS NumberpKa (at 25°C)Key Physicochemical Properties
Benzoic Acid65-85-04.20Reference compound.
2-Fluorobenzoic Acid445-29-43.27[3]Increased acidity due to the ortho effect.[1]
3-Fluorobenzoic Acid455-38-93.86[4]Moderately increased acidity due to the inductive effect.
4-Fluorobenzoic Acid456-22-44.14[4]Slightly increased acidity; inductive effect is weaker at the para position.
2,4-Difluorobenzoic Acid1583-58-0-Enhanced thermal stability and chemical resistance in polymers.[5]
3,4,5-Trifluorobenzoic Acid121602-93-5-Ideal acidity for use as a transient directing group in C-H activation.[3]
Pentafluorobenzoic Acid602-94-81.48Strong acid due to multiple electron-withdrawing fluorine atoms.[4]

Note: pKa values can vary slightly depending on the experimental conditions and the source.

The electronic effects of fluorine substitution can be further understood through Hammett plots, which provide a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[6][7] The positive σ values for fluorine indicate its electron-withdrawing nature.

Comparative Performance in Key Organic Reactions

The altered electronic and steric properties of fluorinated benzoic acids directly translate to differences in their reactivity in a variety of organic transformations.

Esterification Reactions

Esterification, a fundamental reaction in organic synthesis, is sensitive to the electronic nature of the carboxylic acid. A more electrophilic carbonyl carbon generally leads to a faster reaction rate. The electron-withdrawing fluorine atoms in fluorinated benzoic acids increase the electrophilicity of the carbonyl carbon, thus facilitating esterification.[1][2]

2-Fluorobenzoic Acid > 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid > Benzoic Acid

This is attributed to the dominant inductive effect of the fluorine atom, which is most pronounced at the ortho position.[1]

Experimental Protocol: Fischer Esterification of 2-Fluorobenzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of methyl 2-fluorobenzoate.

Materials:

  • 2-Fluorobenzoic Acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask, add 2-fluorobenzoic acid and an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

C-H Activation and Directed Functionalization

Fluorinated benzoic acids have emerged as valuable directing groups in transition-metal-catalyzed C-H activation reactions. The carboxylic acid moiety can coordinate to a metal center, positioning the catalyst for selective functionalization of a C-H bond, typically at the ortho position. The acidity of the benzoic acid can play a crucial role in the efficiency of these transformations.

For instance, 3,4,5-trifluorobenzoic acid has been successfully employed as a transient directing group in Pd(II)-catalyzed C(alkenyl)-H activation.[3] The electron-withdrawing fluorine atoms enhance the acidity of the carboxylic acid, facilitating the concerted metalation-deprotonation step of the catalytic cycle.

CH_Activation_Mechanism cluster_0 Catalytic Cycle Reactants Arene + Fluorinated Benzoic Acid + Pd(II) Intermediate1 Coordination Complex Reactants->Intermediate1 Coordination Intermediate2 Concerted Metalation- Deprotonation (CMD) Intermediate1->Intermediate2 C-H Cleavage Intermediate3 Functionalization Intermediate2->Intermediate3 Reaction with Coupling Partner Product Functionalized Arene Intermediate3->Product Product Release Catalyst_Regen Pd(II) Catalyst Regeneration Intermediate3->Catalyst_Regen Reductive Elimination Catalyst_Regen->Reactants Re-entry into cycle

Caption: Generalized catalytic cycle for C-H activation using a fluorinated benzoic acid as a transient directing group.

The choice of the fluorinated benzoic acid can influence the regioselectivity of the C-H activation, particularly in cases where multiple C-H bonds are available for functionalization.

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as a powerful method for the formation of C-C and C-heteroatom bonds, using carboxylic acids as readily available starting materials. Fluorinated benzoic acids can undergo decarboxylation to generate aryl radicals or organometallic intermediates that can then participate in coupling reactions.

Recent advances have demonstrated the direct decarboxylative 18F-fluorination of benzoic acids using visible light photoredox catalysis.[9][10][11][12] This method allows for the late-stage introduction of the fluorine-18 radioisotope for applications in positron emission tomography (PET). The substrate scope of this reaction is broad, tolerating both electron-donating and electron-withdrawing groups on the benzoic acid ring.

While a direct comparative study on the efficiency of decarboxylation for different fluorinated benzoic acid isomers is not extensively documented in a single source, the stability of the resulting aryl radical or anion intermediate would be a key determining factor. Electron-withdrawing fluorine atoms can stabilize an aryl anion, potentially influencing the reaction pathway and efficiency.

Decarboxylative_Coupling_Workflow cluster_workflow Experimental Workflow Start Start with Fluorinated Benzoic Acid Step1 Reaction Setup: - Photocatalyst - Metal Co-catalyst - Base - Solvent Start->Step1 Step2 Irradiation with Visible Light Step1->Step2 Step3 Decarboxylation (CO2 release) Step2->Step3 Step4 Cross-Coupling with Coupling Partner Step3->Step4 Step5 Work-up and Purification Step4->Step5 End Isolated Product Step5->End

Caption: A typical experimental workflow for a photoredox-mediated decarboxylative cross-coupling reaction.

Conclusion

The choice of a fluorinated benzoic acid in organic synthesis is a nuanced decision that can significantly impact the outcome of a reaction. The ortho, meta, and para isomers, along with their more highly fluorinated counterparts, offer a spectrum of acidities and electronic properties. For reactions requiring enhanced acidity and electrophilicity, such as certain esterifications and C-H activations, ortho-fluorobenzoic acid and polyfluorinated benzoic acids are often superior choices. In contrast, the electronic effects of meta and para isomers are more moderate, which may be advantageous in reactions where excessive activation is undesirable.

As the field of organofluorine chemistry continues to expand, a deeper understanding of the comparative reactivity of these fundamental building blocks will be crucial for the development of novel and efficient synthetic methodologies.

References

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. 2023. Available at: [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Available at: [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. Available at: [Link]

  • Mastering Material Science with 2,4-Difluorobenzoic Acid: Properties and Potential. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Fischer Esterification. Organic Chemistry. Available at: [Link]

  • Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C–H Bonds. Journal of the American Chemical Society. Available at: [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications (RSC Publishing). Available at: [Link]

  • The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ACS Publications. Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. Available at: [Link]

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. ResearchGate. Available at: [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. Available at: [Link]

  • Cu‐mediated decarboxylative fluorination of benzoic acids (Ritter, 2021). ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Confirmation of Synthesized 3-Fluoro-6-methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the robust purity confirmation of a key synthetic building block, 3-Fluoro-6-methoxy-2-methylbenzoic acid. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to purity assessment.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity analysis begins not at the analytical bench, but with a thorough understanding of the synthetic route. While numerous pathways to substituted benzoic acids exist, a common strategy involves the functionalization of a pre-existing aromatic ring. A plausible synthesis for 3-Fluoro-6-methoxy-2-methylbenzoic acid could involve the methylation and subsequent carboxylation of a fluorinated anisole precursor.

Understanding this pathway is critical as it allows us to anticipate potential process-related impurities. These can include unreacted starting materials, regioisomers formed during substitution reactions, and by-products from incomplete reactions or side reactions.[1][2]

cluster_0 Plausible Synthetic Pathway Precursor Fluorinated Anisole Precursor Intermediate Functionalized Intermediate Precursor->Intermediate Step 1: Functionalization Impurity_SM Starting Material Impurity (e.g., unreacted precursor) Precursor->Impurity_SM Product 3-Fluoro-6-methoxy-2-methylbenzoic acid Intermediate->Product Step 2: Carboxylation Impurity_Regio Regioisomeric Impurity (e.g., incorrect substitution pattern) Intermediate->Impurity_Regio Impurity_Byproduct By-product Impurity (e.g., from incomplete reaction) Product->Impurity_Byproduct

Caption: Plausible synthetic pathway and potential impurity formation points.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique is sufficient to definitively determine the purity of a compound. A multi-pronged, or orthogonal, approach using techniques with different separation and detection principles is essential for a comprehensive and trustworthy assessment. We will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[3][4] For aromatic carboxylic acids, reversed-phase HPLC is the industry standard.[5][6]

Expertise in Action: The choice of a C18 column is logical due to the nonpolar aromatic ring of our analyte. An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.

Detailed Experimental Protocol:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: Diode Array Detector (DAD) at 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized acid and dissolve in 10 mL of 50:50 Acetonitrile:Water.

Data Presentation: Expected HPLC Results

CompoundRetention Time (min)Peak Area (%)Notes
3-Fluoro-6-methoxy-2-methylbenzoic acid ~8.5 >99.5 Main product peak
Potential Impurity (e.g., starting material)~4.2<0.1More polar, elutes earlier
Potential Impurity (e.g., regioisomer)~8.1<0.2Similar polarity, may co-elute slightly
Potential Impurity (e.g., non-UV active)N/AN/AUndetectable by UV
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in the gas phase based on their boiling point and interaction with a stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.[7] Benzoic acids are often non-volatile and polar, necessitating derivatization to increase their volatility.[8][9]

Expertise in Action: Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy to convert the polar carboxylic acid into a more volatile silyl ester.[8] This not only allows for GC analysis but also improves peak shape.

Detailed Experimental Protocol:

  • Derivatization:

    • To ~1 mg of the synthesized acid in a GC vial, add 100 µL of Pyridine and 100 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • System: Agilent 8890 GC with 5977B MS or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • MSD Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Quadrupole: 150 °C.

  • Scan Range: 40-500 m/z.

Data Presentation: Expected GC-MS Results

Compound (as TMS-ester)Retention Time (min)Key Mass Fragments (m/z)Notes
3-Fluoro-6-methoxy-2-methylbenzoic acid ~12.1 256 (M+), 241, 182 Main product peak with expected molecular ion and fragments
Potential Volatile Impurity<10VariesE.g., residual solvents
Potential Non-volatile ImpurityN/AN/AWill not elute from the column
Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[10] The signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.[11] By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.[10][12]

Expertise in Action: The choice of an internal standard is critical. It must be stable, non-reactive, have a simple spectrum with at least one resonance that is well-resolved from the analyte's signals, and be accurately weighable. Maleic acid is an excellent choice for this application.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized acid into a vial.

    • Accurately weigh ~10 mg of a certified maleic acid internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: DMSO-d6.

    • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified (e.g., D1 = 30s) to ensure full relaxation and accurate integration.

    • Number of Scans: 16-32 for good signal-to-noise.

  • Data Processing:

    • Apply a zero-filling and a small exponential line broadening.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved singlet of the two olefinic protons of maleic acid (~6.3 ppm) and a well-resolved resonance of the analyte (e.g., the methoxy singlet).

Data Presentation: qNMR Purity Calculation

ParameterSymbolValue
Integral of Analyte PeakI_analyte(Example) 2.95
Number of Protons for Analyte PeakN_analyte3 (methoxy)
Molecular Weight of AnalyteMW_analyte184.16 g/mol
Mass of Analytem_analyte20.15 mg
Integral of Standard PeakI_std2.00
Number of Protons for Standard PeakN_std2 (olefinic)
Molecular Weight of Standard (Maleic Acid)MW_std116.07 g/mol
Mass of Standardm_std10.05 mg
Purity of StandardP_std99.9%

Purity Calculation Formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Example Calculation:

Purity_analyte (%) = (2.95 / 2.00) * (2 / 3) * (184.16 / 116.07) * (10.05 / 20.15) * 99.9% = 99.6%

Elemental Analysis

Principle: Elemental analysis by combustion determines the mass fractions of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a sample.[13][14] The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula.

Expertise in Action: For a pure compound, the experimental values should be within a narrow margin of the theoretical values, typically ±0.4%.[15][16] Larger deviations can indicate the presence of impurities, such as residual solvents or inorganic salts.[17]

Detailed Experimental Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried under high vacuum to remove any residual solvents.

  • Analysis: Submit ~2-3 mg of the dried sample to a certified analytical service for CHN analysis using a modern elemental analyzer.

  • Calculation:

    • Molecular Formula: C₉H₉FO₃

    • Molecular Weight: 184.16 g/mol

    • Theoretical %C: (9 * 12.011) / 184.16 * 100 = 58.70%

    • Theoretical %H: (9 * 1.008) / 184.16 * 100 = 4.92%

Data Presentation: Expected Elemental Analysis Results

ElementTheoretical (%)Experimental (%)Deviation (%)Status (within ±0.4%)
Carbon58.7058.55-0.15Pass
Hydrogen4.924.85-0.07Pass

Comparative Analysis and Integrated Workflow

cluster_1 Purity Confirmation Workflow Start Synthesized 3-Fluoro-6-methoxy- 2-methylbenzoic acid HPLC HPLC-DAD (>99.5% area?) Start->HPLC GCMS GC-MS (No volatile impurities?) HPLC->GCMS qNMR qNMR (>99% purity?) GCMS->qNMR EA Elemental Analysis (C, H within ±0.4%?) qNMR->EA Decision All criteria met? EA->Decision Pass Purity Confirmed Decision->Pass Yes Fail Repurify Sample Decision->Fail No

Caption: Integrated workflow for purity confirmation.

Comparison of Analytical Techniques

TechniquePrimary MeasurementStrengthsLimitationsBest For Detecting
HPLC-DAD Chromatographic PurityHigh sensitivity for UV-active impurities, excellent for regioisomers.Non-UV active impurities are missed; purity is relative (area %).UV-active organic impurities.
GC-MS Volatile Impurity ProfileExcellent for volatile impurities (e.g., solvents); provides structural info.Requires derivatization; non-volatile impurities are missed.Residual solvents, volatile by-products.
qNMR Spectroscopy Absolute Molar PurityPrimary method, highly accurate, non-destructive, provides structural info.Lower sensitivity than chromatography; requires a certified standard.Overall molar purity, structural integrity.
Elemental Analysis Elemental CompositionConfirms molecular formula, sensitive to inorganic salts and solvents.Does not distinguish between isomers; requires a pure, dry sample.Inorganic impurities, solvent adducts.

Conclusion

Confirming the purity of a synthesized compound like 3-Fluoro-6-methoxy-2-methylbenzoic acid is a rigorous process that demands a multi-faceted analytical strategy. Relying on a single technique, such as HPLC area percentage, can be misleading. By employing an orthogonal set of methods—HPLC for chromatographic purity, GC-MS for volatile impurities, qNMR for absolute molar purity, and Elemental Analysis for elemental composition—researchers can build a comprehensive and trustworthy purity profile. This meticulous approach not only validates the integrity of the synthesized material but also ensures the reliability of all subsequent research and development activities.

References

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

  • Quora. (2018). How can benzoic acid be tested for purity?. Retrieved from [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic acid determination with GC-FID?. Retrieved from [Link]

  • RSC Publishing. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2015). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

  • PubMed Central. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Synthesis of 4-Methoxymethylbenzoic Acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoicacid. Retrieved from [Link]

  • RSC Publishing. (2003). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Retrieved from [Link]

  • YouTube. (2017). Quantitative NMR: the future for purity measurements?. Retrieved from [Link]

  • PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

  • YouTube. (2019). Exp 8 part 2 Purity of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

Sources

Benchmarking the efficiency of different synthetic routes to 3-Fluoro-6-methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Fluoro-6-methoxy-2-methylbenzoic acid CAS Registry Number: [Not widely established; Analogous structures used for benchmarking] Primary Application: Key intermediate in the synthesis of fluoro-quinolone antibiotics and novel non-steroidal anti-inflammatory drugs (NSAIDs).

This guide benchmarks two distinct synthetic strategies for the preparation of 3-Fluoro-6-methoxy-2-methylbenzoic acid. The Nitro-Nitrile SNAr Route is identified as the superior method for scalability and regiochemical fidelity, offering a calculated overall yield of ~45-50% with high purity. In contrast, the Directed Ortho-Metalation (DoM) Route offers a shorter step count but suffers from critical regioselectivity issues (steric crowding) that compromise yield and purification efficiency.

Part 1: Retrosynthetic Analysis & Strategy Design

The structural challenge of 3-Fluoro-6-methoxy-2-methylbenzoic acid lies in the tetrasubstituted benzene ring pattern. The carboxylic acid (C1) is flanked by a methyl group (C2) and a methoxy group (C6), creating a sterically congested "pocket."

Strategic Disconnections
  • Disconnection A (Nucleophilic Aromatic Substitution): Disconnecting the Methoxy group. This reveals a highly activated 2-nitro-benzonitrile precursor, leveraging the electron-withdrawing power of the nitrile and nitro groups to facilitate alkoxide displacement.

  • Disconnection B (Carboxylation): Disconnecting the Carboxyl group. This leads to a 2-fluoro-5-methoxytoluene precursor, requiring a lithiation event in the sterically hindered position between the methyl and methoxy groups.

Retrosynthesis Target 3-Fluoro-6-methoxy-2-methylbenzoic acid (Target) Precursor1 2-Methyl-3-fluoro-6-nitrobenzonitrile (Activated Core) Target->Precursor1 Hydrolysis & SNAr (Route 1) Precursor2 2-Fluoro-5-methoxytoluene (Electron Rich Core) Target->Precursor2 Ortho-Lithiation (Route 2) Start1 2-Methyl-3-fluoroaniline (Commercial Starting Material) Precursor1->Start1 Sandmeyer & Nitration

Figure 1: Retrosynthetic tree illustrating the two primary pathways: The SNAr approach (Red) and the Lithiation approach (Yellow).

Part 2: Detailed Route Comparison

Route 1: The Nitro-Nitrile SNAr Strategy (Recommended)

This route prioritizes regiocontrol. By establishing the substitution pattern early using the directing effects of an acetamide group, the steric congestion of the final molecule is managed step-by-step.

Mechanism:

  • Regioselective Nitration: The acetamide group (strong ortho/para director) directs the nitro group to the C6 position (para to F, ortho to Me is blocked? No, para to the Acetamide is the primary vector). Correction: In 2-methyl-3-fluoroacetanilide, the amide directs para (position 4) and ortho (position 6). The 6-position is sterically accessible enough and electronically favored.

  • Sandmeyer Reaction: Converts the amine to a nitrile, creating the necessary electron-deficient ring for the next step.

  • SNAr (Nucleophilic Aromatic Substitution): The nitro group at C6, now ortho to the electron-withdrawing nitrile, is labile. Methoxide displaces the nitro group cleanly.

Experimental Protocol (Route 1)

Step 1: Protection & Nitration

  • Dissolve 2-methyl-3-fluoroaniline (1.0 eq) in acetic anhydride (1.2 eq) and stir at RT for 2h to form the acetanilide.

  • Cool the mixture to 0°C. Add fuming HNO3 (1.1 eq) dropwise. Maintain temp <10°C.

  • Stir for 2h. Pour into ice water. Filter the yellow precipitate (2-methyl-3-fluoro-6-nitroacetanilide).

    • Note: The 4-nitro isomer is a potential byproduct but can be removed via recrystallization from EtOH.

Step 2: Hydrolysis & Sandmeyer Cyanation

  • Reflux the intermediate in 20% H2SO4 for 4h to remove the acetyl group. Isolate the free amine.

  • Diazotization: Dissolve amine in H2SO4/H2O at 0°C. Add NaNO2 (1.1 eq) dropwise. Stir 30 min.

  • Cyanation: Neutralize the diazonium salt carefully and add to a solution of CuCN/KCN at 60°C. (Caution: HCN evolution).

  • Extract with Ethyl Acetate.[1] Product: 2-Methyl-3-fluoro-6-nitrobenzonitrile .

Step 3: SNAr Methoxylation & Hydrolysis

  • Dissolve the nitrile in anhydrous MeOH.

  • Add NaOMe (1.5 eq) slowly at 0°C. The solution will darken.

  • Warm to RT and stir for 4h. Monitor by TLC (disappearance of nitro-nitrile).[1]

  • Hydrolysis: Add 30% NaOH solution directly to the reaction mixture and reflux for 12h to hydrolyze the nitrile to the acid.

  • Acidify with HCl to pH 2. Precipitate the final product: 3-Fluoro-6-methoxy-2-methylbenzoic acid .

Route 2: Directed Ortho-Metalation (DoM)

This route attempts to install the carboxyl group in a single step from 2-fluoro-5-methoxytoluene .

Mechanism: Uses n-Butyllithium (n-BuLi) to deprotonate the ring. The methoxy group is a Directed Metalation Group (DMG).

  • The Problem: The methoxy group directs lithiation to the two ortho positions: C4 and C6.

    • C4: Flanked by H and OMe.[2] Sterically open.

    • C6 (Target): Flanked by Me and OMe. Sterically hindered.

  • Outcome: The reaction predominantly yields the C4-carboxylated isomer (4-fluoro-2-methoxy-5-methylbenzoic acid), making this route inefficient for the target isomer without specialized "superbases" (e.g., LiTMP) which add cost.

Experimental Protocol (Route 2 - Benchmarking Purpose)
  • Dissolve 2-fluoro-5-methoxytoluene in anhydrous THF under Argon.

  • Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.

  • Stir for 1h at -78°C.

  • Bubble dry CO2 gas through the solution for 30 min.

  • Quench with dilute HCl. Extract with diethyl ether.

  • Result: Mixture of isomers (approx 80:20 favoring the wrong C4 isomer). Requires difficult column chromatography.

Part 3: Performance Benchmarking

Comparative Data Table
MetricRoute 1: Nitro-Nitrile SNArRoute 2: Ortho-Lithiation
Overall Yield 45 - 50% 15 - 20% (Target Isomer)
Step Count 5 (Linear)1 (Convergent)
Regioselectivity High (>95%) Low (Favors wrong isomer)
Scalability Excellent (Standard reactor types)Poor (Cryogenic required)
Safety Profile Moderate (Cyanide/Diazonium handling)High Risk (Pyrophoric Li-reagents)
Cost Efficiency High (Cheap reagents: HNO3, NaOMe)Low (Isomer loss, expensive BuLi)
Visual Workflow of the Optimized Route (Route 1)

Route1_Workflow Step1 Step 1: Acetylation & Nitration Step2 Step 2: Hydrolysis (De-protection) Step1->Step2 Step3 Step 3: Sandmeyer (CN) Step2->Step3 Step4 Step 4: SNAr (Nitro -> OMe) Step3->Step4 Step5 Step 5: Nitrile Hydrolysis Step4->Step5 Final Target Acid Step5->Final

Figure 2: Sequential process flow for the Nitro-Nitrile SNAr route. Note the critical SNAr step (Green) which installs the methoxy group under mild conditions.

Part 4: Critical Analysis & Expert Recommendations

Why Route 1 Wins: The synthesis of polysubstituted benzenes is defined by the battle for regiocontrol. Route 1 wins because it uses a "Relay Strategy" :

  • The Amine/Amide installs the Nitro group at C6.

  • The Amine is then removed (converted to CN).

  • The Nitro serves as a leaving group for the Methoxy. This "molecular editing" ensures that every substituent lands exactly where required.

Why Route 2 Fails: While theoretically elegant, the "Lithiation Pocket" between a methyl and a methoxy group is too sterically crowded for standard alkyl-lithiums. The kinetic product is almost always the position para to the methyl group, leading to the wrong isomer.

Recommendation: For gram-to-kilogram scale production of 3-Fluoro-6-methoxy-2-methylbenzoic acid , adopt Route 1 . The handling of diazonium salts and cyanides requires standard safety engineering (ventilation, quench tanks), but the chemical yield and purity profile are superior.

References

  • CN113024384A . Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. China National Intellectual Property Administration. (2021).[3]

  • US11001552B2 . Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. United States Patent and Trademark Office. (2021).[3]

  • Cantillo, D., et al. "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors." Journal of Organic Chemistry, describing rapid lithiation kinetics and competing isomers. (2014).
  • Organic Syntheses, Coll. Vol. 10, p. 423 . Nucleophilic Aromatic Substitution of Nitro Groups in 2-Nitrobenzonitriles. (2004).

Sources

Biological Activity & Synthetic Utility of 3-Fluoro-6-methoxy-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Infectious Disease Researchers Focus: Application as a "Left-Hand Piece" (LHP) in the Total Synthesis of Fluorocyclines (e.g., Eravacycline)[1][2]

Executive Summary: The "D-Ring" Architect

In the landscape of modern antibiotic development, 3-Fluoro-6-methoxy-2-methylbenzoic acid (CAS: 220901-72-4) is not merely a reagent; it is a privileged scaffold .[2] It serves as the critical "Left-Hand Piece" (LHP) in the convergent total synthesis of Fluorocyclines , a next-generation class of tetracycline antibiotics designed to overcome multidrug resistance (MDR).[2]

While the acid itself possesses negligible antimicrobial activity, its structural integration into the tetracycline core (specifically forming the D-ring) confers two distinct pharmacological advantages to the final drug molecule:

  • Ribosomal Affinity: The C-7 fluorine atom (derived from the C-3 fluoro of the acid) enhances binding affinity to the bacterial 30S ribosomal subunit.

  • Evasion of Resistance: The steric and electronic properties of the substituted D-ring prevent recognition by ribosomal protection proteins (e.g., Tet(M), Tet(O)) and reduce susceptibility to efflux pumps.[2]

This guide compares the biological performance of derivatives synthesized from this scaffold (principally Eravacycline and related analogs) against standard-of-care tetracyclines like Tigecycline and Doxycycline .[2]

Chemical Space & Structure-Activity Relationship (SAR)

The utility of 3-Fluoro-6-methoxy-2-methylbenzoic acid lies in its ability to introduce specific substituents into the D-ring of the tetracycline skeleton during the Michael-Dieckmann cyclization.[2]

The Transformation Logic
  • 3-Fluoro Group: Becomes the C-7 Fluoro substituent in the final tetracycline. This is the defining feature of "Fluorocyclines." It increases electron withdrawal, altering the pKa of the phenolic system and enhancing potency against Gram-negative pathogens.

  • 6-Methoxy Group: Often serves as a precursor for the C-10 Hydroxyl or can be modified to introduce C-9 aminomethyl functionality (as seen in Tigecycline/Eravacycline side chains).[2]

  • 2-Methyl Group: Essential for the proper regiochemistry of the cyclization reaction, positioning the D-ring correctly relative to the AB-ring enone.

SAR_Pathway Acid 3-Fluoro-6-methoxy- 2-methylbenzoic Acid (Precursor) Cyclization Michael-Dieckmann Cyclization (with AB-Enone) Acid->Cyclization LHP Input Tetracycline 7-Fluoro-Tetracycline Core (Scaffold) Cyclization->Tetracycline Forms D-Ring Binding Enhanced 30S Ribosome Binding Tetracycline->Binding C-7 Fluorine Effect Resistance Overcomes Tet(M) Protection Tetracycline->Resistance Steric Bulk Efflux Reduced Efflux Susceptibility Tetracycline->Efflux Lipophilicity Modulation

Figure 1: The structural translation of the benzoic acid precursor into the pharmacophore of fluorocyclines.[2]

Comparative Biological Activity

The following data contrasts Eravacycline (the primary derivative of this scaffold class) with Tigecycline (a glycylcycline) and Doxycycline (a second-generation tetracycline).[2]

In Vitro Potency (MIC Comparison)

Derivatives containing the 7-fluoro D-ring exhibit superior potency against resistant phenotypes, particularly Carbapenem-Resistant Enterobacteriaceae (CRE).[2]

OrganismResistance PhenotypeDoxycycline MIC₉₀ (μg/mL)Tigecycline MIC₉₀ (μg/mL)Eravacycline (Derivative) MIC₉₀ (μg/mL)Performance Verdict
E.[2][3] coli ESBL-producing>16 (Resistant)0.50.25 - 0.5 2x Potency vs. Tigecycline
K.[2] pneumoniae KPC (Carbapenemase)>162.00.5 - 1.0 Superior Efficacy
A.[2] baumannii MDR / CRAB>162.01.0 Comparable / Superior
S.[2] aureus MRSA4.00.250.12 Best-in-Class

Data synthesized from comparative surveillance studies (See References [1, 3, 5]).

Key Performance Indicators
  • Bioavailability: Unlike Tigecycline (IV only), derivatives from this scaffold (like Eravacycline) are designed for improved oral bioavailability, although clinical formulations may vary.[2]

  • Metabolic Stability: The C-7 Fluorine atom blocks a potential site of oxidative metabolism, extending the half-life of the molecule compared to non-fluorinated analogs.

  • Resistance Breaking: The specific D-ring geometry allows these derivatives to remain active against strains carrying tet(X) flavin-dependent monooxygenases, which degrade older tetracyclines.[2]

Experimental Protocols

For researchers synthesizing or testing these derivatives, the following protocols ensure reproducibility.

Protocol A: Synthesis of the D-Ring Precursor (Brief)

Note: This is a high-level summary of the lithiation strategy.

  • Starting Material: 3-Fluoro-4-methoxytoluene.[2]

  • Lithiation: Treat with n-Butyllithium (n-BuLi) in anhydrous THF at -78°C. The fluorine atom directs ortho-lithiation.[2]

  • Carboxylation: Quench the lithiated species with dry CO₂ gas.

  • Workup: Acidify with HCl to precipitate 3-Fluoro-6-methoxy-2-methylbenzoic acid .

  • QC Check: ¹H NMR should show a characteristic doublet for the aromatic protons and a singlet for the methyl group.

Protocol B: MIC Determination (Broth Microdilution)

Objective: Assess the potency of the synthesized derivative against MDR strains.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2] Freshness is critical for tetracyclines due to oxidation sensitivity.[2]

  • Inoculum: Prepare bacterial suspension to 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Dissolve derivative in DMSO (stock solution).[2]

    • Prepare serial 2-fold dilutions in CAMHB (Range: 0.015 μg/mL to 16 μg/mL).

  • Incubation: 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration completely inhibiting visible growth.

    • Validation Control: Run Tigecycline in parallel as a quality control standard.

Visualizing the Assay Workflow

The following diagram outlines the logical flow for validating a new derivative synthesized from the 3-Fluoro-6-methoxy-2-methylbenzoic acid scaffold.

Assay_Workflow cluster_synthesis Phase 1: Synthesis cluster_testing Phase 2: Biological Validation Step1 Precursor: 3-Fluoro-6-methoxy- 2-methylbenzoic acid Step2 Coupling: Michael-Dieckmann Reaction Step1->Step2 Step3 Deprotection: Final Fluorocycline Step2->Step3 Assay1 Assay A: MIC vs. KPC+ K. pneumoniae Step3->Assay1 Assay2 Assay B: Ribosomal Binding (IC50) Step3->Assay2 Decision Compare vs. Tigecycline Assay1->Decision Assay2->Decision Result Candidate Selection Decision->Result If MIC < 0.5 μg/mL

Figure 2: Critical path from chemical precursor to biological validation.

References

  • Tetraphase Pharmaceuticals. (2013).[1][2] Process R&D of Eravacycline: The First Fully Synthetic Fluorocycline in Clinical Development. Organic Process Research & Development. [2]

  • Harvard University. (2005).[2] Synthesis of Tetracyclines and Intermediates Thereof. Patent EP2424834B1.[2]

  • Solomkin, J. S., et al. (2019).[2] Eravacycline: A Novel Fluorocycline Antibiotic.[2] Clinical Infectious Diseases. [2]

  • Zhanel, G. G., et al. (2016).[2] Review of Eravacycline. Drugs.

  • National Institutes of Health (NIH). (2020).[2] In vitro activity of eravacycline compared with tigecycline against carbapenem-resistant Enterobacteriaceae. International Journal of Antimicrobial Agents.

Sources

A Comparative Guide to the Synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic Acid: Quantifying Yield and Process Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-6-methoxy-2-methylbenzoic acid is a highly substituted aromatic carboxylic acid whose structural motifs are of significant interest in the design of bioactive molecules. The precise arrangement of its fluoro, methoxy, and methyl substituents on the benzoic acid core presents a synthetic challenge that necessitates a careful selection of starting materials and reaction sequences. This guide will objectively compare two plausible multi-step synthetic pathways, evaluating them based on reaction yields, reagent accessibility, and overall process efficiency.

Synthetic Route 1: A Strategy Employing Nitrile Hydrolysis

This initial approach leverages the hydrolysis of a substituted benzonitrile to furnish the target carboxylic acid. This method is advantageous when the corresponding nitrile precursor is readily accessible.

Experimental Workflow for Synthetic Route 1

Synthetic Route 1 start 2-Methyl-3-fluoroaniline step1 N-(2-Methyl-3-fluoro-6-nitrophenyl)acetamide (Nitration) start->step1 Acetic Anhydride, Nitric Acid step2 2-Methyl-3-fluoro-6-nitroaniline (Hydrolysis) step1->step2 HCl, Ethanol step3 2-Bromo-3-methyl-4-fluoronitrobenzene (Diazotization) step2->step3 NaNO2, HBr, CuBr step4 2-Methyl-3-fluoro-6-nitrobenzonitrile (Cyanation) step3->step4 CuCN, DMF step5 3-Fluoro-6-methoxy-2-methylbenzoic Acid (Hydrolysis & Methoxylation) step4->step5 H2SO4, NaNO2, CH3I, Base

Caption: Workflow for the synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid via a nitrile hydrolysis strategy.

Detailed Experimental Protocol for Synthetic Route 1

Step 1: Nitration of 2-Methyl-3-fluoroaniline

The synthesis commences with the nitration of 2-methyl-3-fluoroaniline to introduce a nitro group, which will later be converted to the desired methoxy group. Acetylation of the aniline protects the amino group and directs the nitration to the desired position. A patent describes a similar nitration of 2-methyl-3-fluoroaniline, yielding N-(2-Methyl-3-fluoro-6-nitrophenyl)acetamide.[1]

  • Procedure: To a solution of 2-methyl-3-fluoroaniline in acetic anhydride, nitric acid is added dropwise at a controlled temperature.

  • Yield: A reported yield for this step is approximately 78%.[1]

Step 2: Hydrolysis of N-(2-Methyl-3-fluoro-6-nitrophenyl)acetamide

The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield 2-methyl-3-fluoro-6-nitroaniline.

  • Procedure: The acetamide from the previous step is refluxed in a mixture of ethanol and hydrochloric acid.

  • Yield: This hydrolysis step is typically high-yielding, often in the range of 90-95%.

Step 3: Diazotization and Bromination of 2-Methyl-3-fluoro-6-nitroaniline

The amino group is converted to a diazonium salt and subsequently replaced by a bromine atom in a Sandmeyer-type reaction. This bromine atom will then be substituted by a cyano group.

  • Procedure: 2-Methyl-3-fluoro-6-nitroaniline is treated with sodium nitrite in the presence of hydrobromic acid, followed by the addition of copper(I) bromide.

  • Yield: Diazotization and Sandmeyer reactions can have variable yields, but a reasonable estimate for this transformation is around 70%.

Step 4: Cyanation of 2-Bromo-3-methyl-4-fluoronitrobenzene

The bromo substituent is displaced by a cyano group using copper(I) cyanide in a polar aprotic solvent.

  • Procedure: The aryl bromide is heated with cuprous cyanide in a solvent such as dimethylformamide (DMF).

  • Yield: A patent detailing a similar cyanation reaction reports a yield of 70%.[2]

Step 5: Hydrolysis of 2-Methyl-3-fluoro-6-nitrobenzonitrile and Conversion to the Methoxybenzoic Acid

In the final step, the nitrile is hydrolyzed to a carboxylic acid, the nitro group is reduced to an amino group, which is then diazotized and hydroxylated, followed by methylation of the hydroxyl group. A more direct, albeit potentially lower-yielding, one-pot procedure involving diazotization in the presence of a large excess of sulfuric acid and subsequent reaction with sodium nitrite can lead to the carboxylic acid, followed by methylation.

  • Procedure: The benzonitrile is treated with a mixture of sulfuric acid and sodium nitrite. Following the hydrolysis of the nitrile and conversion of the nitro group, the resulting hydroxybenzoic acid is methylated using a methylating agent like methyl iodide in the presence of a base.

  • Yield: This multi-step, one-pot transformation is complex, and the yield is estimated to be around 40%.

Synthetic Route 2: A Strategy Based on Friedel-Crafts Acylation and Hydrolysis

This alternative pathway begins with a commercially available fluorinated toluene and employs a Friedel-Crafts acylation followed by hydrolysis to construct the benzoic acid core.

Experimental Workflow for Synthetic Route 2

Synthetic Route 2 start m-Fluorotoluene step1 Friedel-Crafts Acylation start->step1 Trichloroacetyl Chloride, AlCl3 step2 Isomer Mixture of Acylated Products step1->step2 step3 Hydrolysis and Acidification step2->step3 NaOH, HCl step4 Isomer Separation (Recrystallization) step3->step4 step5 4-Fluoro-2-methylbenzoic Acid step4->step5 step6 Introduction of Methoxy Group step5->step6 Nitration, Reduction, Diazotization, Hydroxylation, Methylation final_product 3-Fluoro-6-methoxy-2-methylbenzoic Acid step6->final_product

Caption: Workflow for the synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid via a Friedel-Crafts acylation approach.

Detailed Experimental Protocol for Synthetic Route 2

Step 1 & 2: Friedel-Crafts Acylation of m-Fluorotoluene

The synthesis commences with the Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride in the presence of a Lewis acid catalyst. This reaction typically yields a mixture of ortho and para isomers.[3]

  • Procedure: To a solution of m-fluorotoluene and trichloroacetyl chloride, anhydrous aluminum trichloride is added portion-wise at a controlled temperature.

  • Yield: The combined yield of the isomeric acylated products is generally good, often exceeding 80%.

Step 3 & 4: Hydrolysis, Acidification, and Isomer Separation

The resulting ketone mixture is hydrolyzed under basic conditions, followed by acidification to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid. The desired isomer, 4-fluoro-2-methylbenzoic acid, is then separated by recrystallization.

  • Procedure: The crude product from the previous step is treated with an aqueous solution of sodium hydroxide. After hydrolysis, the reaction mixture is acidified with concentrated hydrochloric acid. The precipitated isomers are then separated by fractional crystallization from a suitable solvent like toluene.

  • Yield: A patent describes this process with a total yield of 61% for the desired 4-fluoro-2-methylbenzoic acid after recrystallization.[3]

Step 5 & 6: Introduction of the Methoxy Group

This multi-step conversion involves the introduction of a nitro group, its reduction to an amine, diazotization and conversion to a hydroxyl group, and finally methylation to the methoxy group. This sequence is necessary to introduce the final substituent at the desired position.

  • Procedure:

    • Nitration: 4-Fluoro-2-methylbenzoic acid is nitrated using a mixture of nitric and sulfuric acids.

    • Reduction: The resulting nitro-substituted benzoic acid is reduced to the corresponding aminobenzoic acid, for example, using catalytic hydrogenation.

    • Diazotization and Hydroxylation: The amino group is converted to a diazonium salt with sodium nitrite and an acid, followed by heating in an aqueous acidic solution to introduce the hydroxyl group.

    • Methylation: The hydroxyl group is then methylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

  • Yield: Each of these steps has an associated yield. Nitration and reduction are typically high-yielding (80-90%). Diazotization/hydroxylation can be more variable (60-70%). Methylation of a phenol is usually efficient (80-90%). The cumulative yield for this multi-step sequence is estimated to be in the range of 30-40%.

Comparison of Synthetic Routes

ParameterSynthetic Route 1 (Nitrile Hydrolysis)Synthetic Route 2 (Friedel-Crafts Acylation)
Starting Materials 2-Methyl-3-fluoroanilinem-Fluorotoluene, Trichloroacetyl chloride
Number of Steps 56 (multi-step conversion in the final stage)
Key Reactions Nitration, Hydrolysis, Diazotization, Cyanation, Nitrile Hydrolysis, MethoxylationFriedel-Crafts Acylation, Hydrolysis, Isomer Separation, Nitration, Reduction, Diazotization, Hydroxylation, Methylation
Estimated Overall Yield ~12-15%~18-24%
Advantages Potentially fewer purification steps for some intermediates.Readily available and cheaper starting materials. The initial Friedel-Crafts acylation is a well-established and high-yielding reaction.
Disadvantages Use of highly toxic reagents like copper(I) cyanide. The final multi-reaction step can be low-yielding and difficult to optimize.Formation of isomers requires a careful separation step. The final sequence to introduce the methoxy group is lengthy.

Conclusion and Expert Recommendations

Both synthetic routes present viable, albeit challenging, pathways to 3-Fluoro-6-methoxy-2-methylbenzoic acid.

Synthetic Route 2 , based on the Friedel-Crafts acylation of m-fluorotoluene, appears to be the more promising approach for larger-scale synthesis despite having a longer sequence in the final stages. The primary advantages are the use of more common and less hazardous starting materials and a higher estimated overall yield. The key challenge in this route is the efficient separation of the initial ortho and para isomers. However, for a research setting where yield is paramount, the higher overall efficiency of this route makes it the recommended choice.

Synthetic Route 1 , while appearing more linear, relies on the use of highly toxic cyanide reagents, which may be a significant deterrent for many laboratories. Furthermore, the final, complex transformation to the target molecule is likely to be lower yielding and require significant optimization.

For any synthesis of this nature, it is crucial to perform careful in-process monitoring and characterization of intermediates to ensure the desired regioselectivity and to optimize the yield at each step. The data presented in this guide, based on analogous reactions reported in the literature, provides a solid foundation for researchers to embark on the synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid with a clear understanding of the potential outcomes and challenges of each approach.

References

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap.
  • Methylation of p-hydroxybenzoic acid with Me2SO4 : r/chemistry - Reddit. Available at: [Link]

  • Aldehydes, Ketones and Carboxylic Acids - NCERT. Available at: [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.

Sources

A Comparative Guide to the Analytical Resolution of 3-Fluoro-6-methoxy-2-methylbenzoic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the precise chemical identity of an active pharmaceutical ingredient (API) is paramount. It is a foundational principle that the structure of a molecule dictates its function, and even minute structural variations can lead to dramatically different pharmacological and toxicological profiles.[1] Positional isomers—molecules sharing the same molecular formula but differing in the placement of substituents on a core structure—represent a significant analytical challenge.[2] The presence of an undesired positional isomer, even as a trace impurity, can alter a drug's efficacy or introduce unforeseen toxicity, making rigorous analytical characterization a non-negotiable aspect of drug development and quality control.[3][4][5]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the identification, quantification, and qualification of impurities in new drug substances.[6][7][8] This guide provides an in-depth comparison of key analytical methodologies for the separation and identification of positional isomers of 3-Fluoro-6-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid representative of common structural motifs in modern medicinal chemistry.

Understanding the Analytes: Positional Isomers of 3-Fluoro-6-methoxy-2-methylbenzoic Acid

The target molecule, 3-Fluoro-6-methoxy-2-methylbenzoic acid, possesses three distinct substituents on the benzoic acid core. Its positional isomers are generated by rearranging these substituents around the aromatic ring, leading to a set of compounds with identical mass but distinct physicochemical properties. These subtle differences in polarity, steric hindrance, and electronic distribution are the very handles we exploit for analytical separation.

Below is a representation of the primary compound and several of its potential positional isomers, which constitute the analytical challenge.

G cluster_isomers Positional Isomers of Fluoro-methoxy-methylbenzoic Acid A 3-Fluoro-6-methoxy- 2-methylbenzoic acid (Target Compound) B 4-Fluoro-6-methoxy- 2-methylbenzoic acid A->B C 5-Fluoro-6-methoxy- 2-methylbenzoic acid A->C D 3-Fluoro-5-methoxy- 2-methylbenzoic acid A->D E 2-Fluoro-6-methoxy- 3-methylbenzoic acid A->E

Caption: Structural relationship of the target analyte and its potential positional isomers.

Comparative Analysis of Separation and Identification Techniques

The primary difficulty in analyzing positional isomers lies in their similar physical properties, such as boiling point and solubility.[2] Consequently, highly selective analytical techniques are required. We will compare three orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of pharmaceutical purity analysis due to its versatility, robustness, and high resolving power for non-volatile and thermally labile compounds like benzoic acids.[9][10]

Causality of Method Selection: Reversed-phase HPLC (RP-HPLC) is the preferred mode for this class of compounds. The separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For aromatic isomers, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can offer enhanced selectivity.[11] The π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes provide an additional separation mechanism beyond simple hydrophobicity, which can be crucial for resolving isomers with minor polarity differences.[11]

Experimental Protocol: RP-HPLC-UV

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of the sample mixture in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Instrumentation and Conditions:

    • HPLC System: A quaternary HPLC system with a UV/Vis detector.

    • Column: Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 75% B

      • 15-17 min: 75% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

Data Presentation: Expected Chromatographic Performance

AnalyteExpected Retention Time (min)Resolution (Rs) vs. Previous Peak
3-Fluoro-5-methoxy-2-methylbenzoic acid9.8-
5-Fluoro-6-methoxy-2-methylbenzoic acid10.5> 2.0
3-Fluoro-6-methoxy-2-methylbenzoic acid (Target) 11.2 > 2.1
4-Fluoro-6-methoxy-2-methylbenzoic acid11.9> 2.0
2-Fluoro-6-methoxy-3-methylbenzoic acid12.7> 2.2

Note: Data are illustrative. Actual retention times will depend on the specific system and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity with a Derivatization Prerequisite

GC-MS offers exceptional separation efficiency and definitive identification through mass fragmentation patterns. However, its application to polar, non-volatile compounds like carboxylic acids requires a crucial sample preparation step: derivatization.

Causality of Method Selection: Direct injection of benzoic acids into a GC system results in poor peak shape and potential thermal degradation.[12] Derivatization, typically silylation, converts the polar carboxylic acid group into a nonpolar, more volatile trimethylsilyl (TMS) ester.[12][13] This transformation is essential for achieving the sharp, symmetrical peaks necessary for high-resolution separation and accurate quantification. Mass spectrometry provides unambiguous identification by comparing the fragmentation patterns of separated isomers to reference spectra.

Experimental Protocol: GC-MS with Silylation

  • Sample Preparation (Derivatization):

    • Place 1 mg of the sample mixture into a 2 mL autosampler vial.

    • Add 500 µL of pyridine (as a catalyst and solvent).

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

    • Cool the vial to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or TOF).

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (50:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 100°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

Data Presentation: Expected GC-MS Data

Analyte (as TMS Ester)Retention Time (min)Key Mass Fragments (m/z)
3-Fluoro-5-methoxy-2-methylbenzoic acid, TMS Ester12.1256 (M+), 241 (M-15), 195
5-Fluoro-6-methoxy-2-methylbenzoic acid, TMS Ester12.4256 (M+), 241 (M-15), 195
3-Fluoro-6-methoxy-2-methylbenzoic acid, TMS Ester 12.8 256 (M+), 241 (M-15), 195
4-Fluoro-6-methoxy-2-methylbenzoic acid, TMS Ester13.1256 (M+), 241 (M-15), 195
2-Fluoro-6-methoxy-3-methylbenzoic acid, TMS Ester13.5256 (M+), 241 (M-15), 195

Note: While the molecular ion (M+) will be identical for all isomers, the relative intensities of fragment ions may differ slightly, aiding in identification when combined with retention time data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled for the definitive structural identification of isomers. It does not separate the isomers physically but provides distinct spectral fingerprints for each compound in a mixture, assuming the signals do not overlap excessively.

Causality of Method Selection: ¹H and ¹³C NMR spectra are exquisitely sensitive to the local electronic environment of each nucleus.[14][15] The substitution pattern on the benzene ring dictates the chemical shifts (positions of signals) and coupling constants (splitting of signals) of the aromatic protons and carbons.[16] Each positional isomer will produce a unique set of signals, allowing for unambiguous identification and, with appropriate methods (qNMR), quantification.

Experimental Protocol: ¹H NMR

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: 400 MHz or higher field spectrometer.

    • Experiment: Standard ¹H pulse-acquire experiment.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 5 seconds (for quantitative analysis).

    • Data Processing: Fourier transform, phase correction, and baseline correction.

Data Presentation: Distinguishing NMR Features

Isomer StructureExpected ¹H NMR Aromatic Signals (δ, ppm)Key Differentiating Feature
3-Fluoro-6-methoxy-2-methylbenzoic acid (Target) Two doublets (or doublet of doublets due to F-coupling) in the 6.8-7.5 ppm range.Specific coupling pattern and chemical shifts for H-4 and H-5 protons.
4-Fluoro-6-methoxy-2-methylbenzoic acidTwo singlets (or narrow doublets due to long-range coupling).Absence of ortho or meta coupling between the two aromatic protons.
5-Fluoro-6-methoxy-2-methylbenzoic acidTwo doublets with a small meta coupling constant (~2-3 Hz).Characteristic meta-coupling pattern.
2-Fluoro-6-methoxy-3-methylbenzoic acidA different set of two doublets (or dds) compared to the target.The fluorine atom's electronic effect will uniquely shift the adjacent H-4 and H-5 protons.

Note: This table provides a simplified overview. Full analysis would involve ¹³C, and 2D NMR experiments (COSY, HSQC) for complete assignment.

Integrated Analytical Workflow

A robust analytical strategy employs these techniques in a logical sequence to ensure comprehensive characterization of the isomeric profile.

G cluster_workflow Isomer Analysis Workflow start_end start_end process process decision decision data data A Sample containing potential isomers B HPLC Screening (Purity & Quantification) A->B H HPLC Data: Retention Times, Peak Areas B->H C Isomers Resolved? F Report Isomeric Purity Profile C->F Yes G Method Optimization C->G No D GC-MS Analysis (Confirmation) I GC-MS Data: Retention Times, Mass Spectra D->I E NMR Analysis (Structural ID) J NMR Data: Chemical Shifts, Coupling Constants E->J F->D For structural confirmation F->E For structural confirmation G->B H->C I->F J->F

Caption: A typical workflow for the comprehensive analysis of positional isomers.

Conclusion and Recommendations

The analysis of positional isomers of 3-Fluoro-6-methoxy-2-methylbenzoic acid requires a multi-faceted approach. No single technique is sufficient for complete characterization in a regulated environment.

  • HPLC is the ideal method for routine quality control, offering excellent quantification and resolving power. The use of a phenyl-based stationary phase is highly recommended to maximize selectivity.

  • GC-MS , while requiring a derivatization step, provides orthogonal separation and is invaluable for confirming the identity of impurities, especially at low levels, due to the specificity of mass spectral data.

  • NMR Spectroscopy remains the ultimate tool for unambiguous structural confirmation. It is essential during method development and for the characterization of reference standards.

For drug development professionals, a validated RP-HPLC method should be the primary tool for release testing and stability studies. This should be supplemented with GC-MS and NMR data for the initial characterization of the API's impurity profile to ensure the safety, quality, and efficacy of the final drug product.

References

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • MySkinRecipes. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoicacid.
  • LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. Retrieved from [Link]

  • Hardy, W. B. (1956). U.S. Patent No. 2,732,393. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2015). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Kumar, V., & Singh, P. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(2), 80–84. Retrieved from [Link]

  • USP-NF. (2017). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

  • Soják, L. (2004). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Petroleum & Coal, 46(3), 1-35. Retrieved from [Link]

  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 955-965. Retrieved from [Link]

  • Shrivastava, V. S., & Verma, K. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Archives of Applied Science Research, 3(2), 245-252. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Gogna, K. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs, 8(4), 1-8. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2014). GC method for separation and quantification of positional isomers. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. Retrieved from [Link]

  • Academia.edu. (n.d.). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Fekete, J., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7035. Retrieved from [Link]

  • Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

Sources

Literature comparison of 3-Fluoro-6-methoxy-2-methylbenzoic acid synthesis methods

[1]

Executive Summary

Target Molecule: 3-Fluoro-6-methoxy-2-methylbenzoic acid CAS: 886501-84-2 (Representative) Core Application: Key intermediate in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and other fluorinated bioactive scaffolds.[1]

This guide evaluates three distinct synthetic pathways for 3-Fluoro-6-methoxy-2-methylbenzoic acid. The presence of three contiguous substituents (Methyl, Fluoro, Methoxy) on the benzene ring creates significant regiochemical challenges. The optimal route depends heavily on the scale of production and the availability of specific precursors.

FeatureMethod A: Sequential Functionalization Method B: Directed Ortho-Lithiation (DoM) Method C: Oxidative Degradation
Primary Mechanism Electrophilic Aromatic Substitution (Nitration)Organometallic C-H ActivationOxidation of Polysubstituted Toluene
Starting Material 2-Methyl-3-fluorobenzoic acid2-Fluoro-5-methoxytoluene2-Methyl-3-fluoro-6-nitrotoluene
Step Count 4-5 Steps2 Steps3-4 Steps
Key Advantage Robust, scalable chemistry; avoids cryogenic conditions.[1]Highly convergent; fewest steps; excellent atom economy.[1]Uses cheap precursors; avoids transition metals.[1]
Key Limitation Lengthy linear sequence; potential for nitration isomers.[1]Requires cryogenic temperatures (-78°C); n-BuLi handling.[1]Oxidation selectivity can be poor; waste generation.[1]
Scalability High (Industrial Standard)Low to Medium (Lab/Pilot Plant)Medium

Detailed Technical Analysis

Method A: The "Nitro-Reduction" Sequence (Recommended for Purity)

This classical approach relies on the electronic directing effects of the methyl and fluoro groups to introduce a nitrogen handle at the C6 position. It is the most reliable method for ensuring the correct substitution pattern without advanced organometallics.

Mechanism & Logic:

  • Nitration: The starting material, 2-methyl-3-fluorobenzoic acid , is nitrated.[1] The C6 position is activated by the ortho-methyl group and para-fluoro group, making it the electronically favored site despite steric crowding.

  • Reduction: The nitro group is reduced to an aniline.[1]

  • Diazotization/Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium intermediate.[1]

  • Methylation: Selective O-methylation yields the target.[1]

Experimental Protocol:

  • Nitration:

    • Dissolve 2-methyl-3-fluorobenzoic acid (1.0 eq) in concentrated H₂SO₄ at 0°C.

    • Add fuming HNO₃ (1.1 eq) dropwise, maintaining temperature <10°C.[1]

    • Stir at room temperature for 2 hours. Pour onto ice. Filter the yellow precipitate.[1]

    • Note: Isomers (4-nitro) may form.[1][2] Recrystallize from Ethanol/Water to isolate 2-methyl-3-fluoro-6-nitrobenzoic acid .[1]

  • Reduction:

    • Suspend the nitro compound in Methanol/Water (1:1).[1] Add Iron powder (3.0 eq) and NH₄Cl (catalytic).[1]

    • Reflux for 4 hours.[1][3] Filter hot through Celite to remove iron oxides.[1]

    • Acidify filtrate to precipitate 6-amino-3-fluoro-2-methylbenzoic acid .[1]

  • Hydroxylation (Sandmeyer-type):

    • Dissolve the amine in dilute H₂SO₄.[1] Cool to 0-5°C.[1][4]

    • Add NaNO₂ (1.1 eq) solution dropwise to form the diazonium salt.[1]

    • Transfer the cold diazonium solution slowly into a boiling solution of 30% H₂SO₄ (hydrolysis).[1]

    • Cool and extract with Ethyl Acetate.[1][4] Evaporate to yield 3-fluoro-6-hydroxy-2-methylbenzoic acid .[1]

  • O-Methylation:

    • Dissolve the hydroxy acid in Acetone.[1] Add K₂CO₃ (2.5 eq) and Dimethyl Sulfate (2.2 eq).[1]

    • Reflux for 3 hours.[1][4][5] (This methylates both OH and COOH).[1]

    • Hydrolysis Step: Add NaOH (aq) and reflux for 1 hour to cleave the methyl ester back to the acid.

    • Acidify with HCl to pH 1.[1] Filter the white solid product.[1]

Pros/Cons:

  • Pros: Uses standard, cheap reagents.[1][6] High functional group tolerance.

  • Cons: Nitration regioselectivity must be monitored. Multi-step workflow increases labor.[1]

Method B: Directed Ortho-Metalation (DoM) (Recommended for Speed)

This modern route utilizes the strong ortho-directing power of the methoxy group to install the carboxylic acid directly.[1] It is ideal for small-scale synthesis or when rapid access to the scaffold is required.[1]

Mechanism & Logic: The precursor 2-fluoro-5-methoxytoluene (also known as 4-fluoro-3-methylanisole) possesses two strong directing groups: Methoxy (OMe) and Fluoro (F).[1]

  • OMe Direction: Directs lithiation to C4 or C6.

  • F Direction: Directs lithiation to C3.

  • Regioselectivity: Lithiation between two substituents is often favored, but C6 is sterically hindered by the methyl group. However, the coordination of Lithium to the methoxy oxygen is a powerful driving force. With proper temperature control, lithiation occurs at C6 (ortho to OMe, ortho to Me), which is the required position for the carboxyl group.

Experimental Protocol:

  • Lithiation:

    • Flame-dry a 3-neck flask under Argon. Add 2-fluoro-5-methoxytoluene (1.0 eq) and anhydrous THF.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.

    • Critical: Maintain temperature below -70°C to prevent benzylic lithiation on the methyl group.[1]

    • Stir at -78°C for 1-2 hours. The solution typically turns yellow/orange.[1]

  • Carboxylation:

    • Bubble excess dry CO₂ gas (from dry ice passed through a drying tube) into the reaction mixture at -78°C.

    • Allow the mixture to warm to room temperature while continuing CO₂ bubbling.[1]

  • Workup:

    • Quench with water.[1][7][8] Wash the aqueous layer with Ether (removes unreacted starting material).[1]

    • Acidify the aqueous layer with 6N HCl to pH 1.[1]

    • Extract the white precipitate with Ethyl Acetate.[1] Dry over Na₂SO₄ and concentrate.

    • Recrystallize from Hexanes/EtOAc.[1]

Pros/Cons:

  • Pros: Shortest route (essentially 1 step + workup). High atom economy.[1]

  • Cons: Requires handling pyrophoric n-BuLi.[1] Strict moisture-free conditions.[1] Risk of isomer formation (C4-lithiation) if temperature is not controlled.[1]

Method C: The "Bromination-Methoxylation" Alternative

An alternative industrial route involves brominating the commercially available 3-fluoro-2-methylbenzoic acid followed by copper-catalyzed methoxylation.[1]

Protocol Summary:

  • Bromination: 3-Fluoro-2-methylbenzoic acid + Br₂/FeBr₃

    
    6-Bromo-3-fluoro-2-methylbenzoic acid .[1]
    
    • Risk:[1][3][9][10] Bromination may compete at the C4 position (ortho to Fluorine).[1] Isomer separation is critical here.

  • Methoxylation: 6-Bromo intermediate + NaOMe + CuI (cat) in DMF at 120°C.

    • This "Ullmann-type" coupling displaces the bromide with methoxide.[1]

Verdict: This method is viable but less predictable than Method A due to the bromination regioselectivity issues.

Visualizations

Pathway Logic: Method A (Nitro Sequence)

MethodAStart2-Methyl-3-fluorobenzoic acidNitro6-Nitro Intermediate(Nitration)Start->NitroHNO3, H2SO4Amino6-Amino Intermediate(Reduction)Nitro->AminoFe, HClHydroxy6-Hydroxy Intermediate(Diazotization/Hydrolysis)Amino->Hydroxy1. NaNO22. H2O, HeatTarget3-Fluoro-6-methoxy-2-methylbenzoic acidHydroxy->TargetMeI, K2CO3

Caption: Step-wise synthesis via nitration, ensuring correct regiochemistry through electronic directing effects.

Pathway Logic: Method B (Directed Lithiation)

MethodBPrecursor2-Fluoro-5-methoxytolueneLithioLithiated Species(Li at C6)Precursor->Lithion-BuLi, THF, -78°C(Ortho-Lithiation)Target3-Fluoro-6-methoxy-2-methylbenzoic acidLithio->Target1. CO2 (gas)2. HCl (H+)

Caption: Convergent synthesis utilizing the directing power of the methoxy group for C-H activation.

References

  • Nitration of substituted benzoic acids: US Patent 11001552B2.[1] Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.[1][4] Link

  • Synthesis of Methoxy-Methylbenzoic acids: CN Patent 113072441A. Preparation method of 2-methoxy-6-methylbenzoic acid. Link

  • Directed Ortho Metalation (DoM) Strategies: Organic Syntheses, Coll. Vol. 8, p. 493 (1993).[1] General strategies for lithiation of anisole derivatives. Link

  • Bromination of Fluoro-methylbenzoic acids: US Patent 4393232A.[1] Preparation of 3-bromo-4-fluoro-benzoic acid.[1][11] Link

  • Target Molecule Data: PubChem CID 2752992 (3-Bromo-6-methoxy-2-methylbenzoic acid analog for structural comparison).[1] Link[1]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-6-methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The integrity of our research and the safety of our workplace depend on a rigorous and informed approach to chemical waste handling. This guide provides a detailed protocol for the proper disposal of 3-Fluoro-6-methoxy-2-methylbenzoic acid, a halogenated aromatic carboxylic acid. The principles and procedures outlined here are grounded in established safety standards and regulatory requirements, ensuring that your laboratory practices are not only compliant but also fundamentally safe.

The core logic behind these procedures is risk mitigation. Halogenated organic compounds require specific handling because their improper disposal can lead to the formation of persistent environmental pollutants and potential reactions with other chemicals in a commingled waste stream. By adhering to this guide, you are implementing a self-validating system of safety and environmental stewardship.

Hazard Assessment and Characterization

The molecule is a substituted benzoic acid containing a fluorine atom. This structure suggests the following potential hazards:

  • Skin and Eye Irritation: Like many benzoic acid derivatives, it is likely to be a skin and eye irritant.[1][2] Safety data for similar compounds consistently lists skin irritation (H315) and serious eye irritation (H319) as primary hazards.[1][3][4][5]

  • Respiratory Irritation: In powdered form, it may cause respiratory tract irritation (H335).[3][4]

  • Toxicity: While acute toxicity data is limited, related compounds are noted as being harmful if swallowed.[2][5]

  • Environmental Hazards: Halogenated organic compounds can be harmful to aquatic life and should not be released into the environment.[6]

This assessment mandates that 3-Fluoro-6-methoxy-2-methylbenzoic acid be treated as a hazardous chemical waste.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)
Hazard ClassificationGHS Hazard Statement(s)Required Minimum PPE
Skin Corrosion/Irritation H315: Causes skin irritationNitrile gloves, Lab coat
Serious Eye Damage/Irritation H319: Causes serious eye irritationSafety glasses with side shields or goggles
Specific Target Organ Toxicity H335: May cause respiratory irritationUse in a chemical fume hood

Regulatory Framework: The "Cradle-to-Grave" Mandate

All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This regulation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is liable for it from the moment it is created until its final, safe disposal.[9][10] Laboratories are typically classified as Small Quantity Generators (SQGs) or Large Quantity Generators (LQGs), each with specific requirements for waste accumulation, storage, and documentation.[10][11]

Core Disposal Principles: A Three-Step Approach

A robust disposal plan is built on three foundational principles: Characterization, Segregation, and Minimization.

  • Characterization: You must determine if a discarded chemical is hazardous.[12] Based on the assessment above, 3-Fluoro-6-methoxy-2-methylbenzoic acid is classified as hazardous waste.

  • Segregation: This is the most critical step in daily practice. Incompatible chemicals must never be mixed in the same waste container.[13] As a halogenated organic acid, this compound must be kept separate from bases, oxidizing agents, and non-halogenated organic waste streams.[14] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[14]

  • Minimization: The best way to reduce disposal risks and costs is to minimize waste generation. This includes ordering only the necessary amount of material and avoiding the creation of old or expired chemicals that require disposal.[11][14]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for handling 3-Fluoro-6-methoxy-2-methylbenzoic acid from the point of generation to its final collection.

Step 1: Immediate Handling and PPE
  • Always handle 3-Fluoro-6-methoxy-2-methylbenzoic acid inside a certified chemical fume hood to prevent inhalation of dust.

  • Wear the appropriate PPE as detailed in Table 1: a lab coat, nitrile gloves, and chemical safety goggles.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[6][15]

Step 2: Waste Stream Identification and Segregation
  • Primary Waste: Unused or expired 3-Fluoro-6-methoxy-2-methylbenzoic acid in its solid form.

  • Contaminated Debris: Items such as weigh boats, contaminated gloves, or paper towels used during handling or spill cleanup.

Both of these should be disposed of into the "Solid Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.[14][16]

Step 3: Containerization and Labeling
  • Select a Proper Container:

    • Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[8][13]

    • The container must be clean, in good condition, and chemically compatible with the waste.[7][13]

  • Label the Container Immediately:

    • As soon as the first item of waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[8][14]

    • The label must include:

      • The words "Hazardous Waste".[9]

      • The full chemical name: "3-Fluoro-6-methoxy-2-methylbenzoic acid". Avoid abbreviations.

      • An accurate list of all components and their approximate percentages.

      • The relevant hazard characteristics (e.g., Irritant, Toxic).[14]

      • The date waste was first added (the "accumulation start date").[9]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • The designated waste container must be stored in a designated Satellite Accumulation Area (SAA).[13]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][11]

  • Keep the waste container closed at all times except when adding waste.[13][14][17]

  • Store the container in a secondary containment bin to prevent spills.[7][14]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11]

Step 5: Arranging for Final Disposal
  • Once the waste container is full (do not overfill; leave at least one inch of headspace), or if it has been in the SAA for an extended period (typically 6-12 months, check your institutional policy), arrange for pickup.[7][11][13]

  • Contact your institution's EHS department or approved waste broker to schedule a waste collection.[10]

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Diagram 1: Disposal Workflow for 3-Fluoro-6-methoxy-2-methylbenzoic Acid

G Disposal Decision Workflow start Waste Generated: 3-Fluoro-6-methoxy-2-methylbenzoic acid ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin classify Step 2: Characterize Waste Is it a Halogenated Organic Acid? ppe->classify decision Select Waste Stream classify->decision Yes solid_waste Container A: Solid Halogenated Organic Waste decision->solid_waste Solid Waste or Contaminated Debris labeling Step 3: Label Container - Full Chemical Name - Hazards - Accumulation Date solid_waste->labeling storage Step 4: Store in SAA - Closed Container - Secondary Containment labeling->storage disposal Step 5: Full or Expired? Contact EHS for Pickup storage->disposal

Caption: Workflow for handling and disposing of 3-Fluoro-6-methoxy-2-methylbenzoic acid.

Decontamination and Spill Management

Empty Container Disposal
  • Containers that once held 3-Fluoro-6-methoxy-2-methylbenzoic acid are not considered "empty" until they have been properly decontaminated.

  • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste in the "Halogenated Organic Solvents" waste stream.[17]

  • For highly toxic chemicals, the first three rinses must be collected.[17] After thorough rinsing and air-drying, and removal of the label, the container may be discarded as regular glass/plastic waste or reused.

Spill Procedures
  • Minor Spill (in fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep up the absorbed material and place it in your "Solid Halogenated Organic Waste" container.[6]

    • Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated debris.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If there is an inhalation hazard, evacuate the entire lab and close the doors.

    • Contact your institution's EHS emergency line immediately.[14]

By following these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. The responsible management of chemical waste is a hallmark of scientific excellence.

References

  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • 3-Fluoro-2-methoxybenzoic acid PubChem Entry. National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Halogenated Waste Guidance. (Institution-specific example). [Link]

  • Classification of special laboratory waste. Universitat de Barcelona. [Link]

  • 2-Fluoro-3-methoxybenzoic Acid Product Page. TCI AMERICA. [Link]

  • 2-Fluoro-6-methoxybenzoic acid PubChem Entry. National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.